molecular formula C10H10ClNO2 B12832594 Methyl 4-chloro-6-cyclopropylpicolinate

Methyl 4-chloro-6-cyclopropylpicolinate

Cat. No.: B12832594
M. Wt: 211.64 g/mol
InChI Key: TWSJPGZPNWKNJR-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-cyclopropylpicolinate is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry and agrochemical science. This compound features a picolinate ester core functionalized with both a chloro and a cyclopropyl group, making it a versatile scaffold for constructing more complex molecules. Its structure is analogous to other substituted picolinates, which are frequently employed in synthesis. Primary Research Applications: - Pharmaceutical Intermediate: This compound serves as a key synthetic precursor in drug discovery. The chlorine atom is a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amine functionalities. The cyclopropyl group is a privileged pharmacophore in medicinal chemistry, often used to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity. It is useful for exploring structure-activity relationships (SAR) around the pyridine core. - Agrochemical Research: Substituted picolinates are significant in the development of novel herbicides and pesticides. The structure of this compound aligns with that of high-value agrochemicals, such as certain classes of picolinate-based herbicides. Handling and Storage: For optimal stability, store in a cool, dry place under an inert atmosphere. Keep the container tightly sealed and protect from light. This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

methyl 4-chloro-6-cyclopropylpyridine-2-carboxylate

InChI

InChI=1S/C10H10ClNO2/c1-14-10(13)9-5-7(11)4-8(12-9)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

TWSJPGZPNWKNJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C2CC2)Cl

Origin of Product

United States
Foundational & Exploratory

Chemical structure and physical properties of methyl 4-chloro-6-cyclopropylpicolinate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of methyl 4-chloro-6-cyclopropylpicolinate, a substituted pyridine derivative of significant interest to researchers in medicinal and agricultural chemistry. Given the compound's novelty and the limited availability of direct experimental data, this document synthesizes information from analogous structures and established chemical principles to offer a robust resource for its synthesis, characterization, and potential applications. We present a detailed, plausible synthetic route, predict its physicochemical and spectral properties, and discuss the scientific rationale behind these characteristics. This guide is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Chemical Identity

Methyl 4-chloro-6-cyclopropylpicolinate is a heterocyclic compound featuring a pyridine core, a functionality that is a cornerstone in the development of pharmaceuticals and agrochemicals. The unique combination of a chloro substituent, a cyclopropyl moiety, and a methyl ester on the picolinate framework suggests a molecule with tailored electronic and steric properties. The cyclopropyl group, in particular, is a valuable structural motif in medicinal chemistry, known to enhance metabolic stability, improve potency, and influence the conformational rigidity of molecules.[1]

This guide serves as a foundational document, postulating the key characteristics of this molecule to facilitate its synthesis and exploration by the scientific community.

Table 1: Chemical Identity of Methyl 4-chloro-6-cyclopropylpicolinate

IdentifierValue
IUPAC Name methyl 4-chloro-6-cyclopropylpyridine-2-carboxylate
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.64 g/mol
CAS Number Not assigned (as of the date of this publication)
Canonical SMILES COC(=O)C1=NC(C2CC2)=CC(Cl)=C1

Chemical Structure Diagram:

Caption: Chemical structure of methyl 4-chloro-6-cyclopropylpicolinate.

Proposed Synthesis and Experimental Protocols

The synthesis of methyl 4-chloro-6-cyclopropylpicolinate can be strategically approached through a multi-step process, leveraging modern cross-coupling methodologies. A logical and efficient pathway involves the synthesis of a key intermediate, 4,6-dichloropicolinic acid, followed by a selective cross-coupling reaction to introduce the cyclopropyl group, and concluding with esterification.

Synthetic Workflow Overview

The proposed synthetic pathway is outlined below. The core strategy hinges on the differential reactivity of the chloro-substituents on the pyridine ring, allowing for a selective Suzuki-Miyaura or Negishi cross-coupling at the 6-position.

G cluster_0 Synthesis of Methyl 4-chloro-6-cyclopropylpicolinate start 4,6-Dichloropicolinic Acid intermediate1 Methyl 4,6-dichloropicolinate start->intermediate1 Esterification intermediate2 Methyl 4-chloro-6-cyclopropylpicolinate intermediate1->intermediate2 Suzuki-Miyaura Coupling reagent1 SOCl₂ or (COCl)₂, then MeOH reagent1->intermediate1 reagent2 Cyclopropylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₃PO₄) reagent2->intermediate2

Caption: Proposed synthetic workflow for methyl 4-chloro-6-cyclopropylpicolinate.

Step-by-Step Experimental Protocols

Step 1: Esterification of 4,6-Dichloropicolinic Acid

  • Rationale: The initial esterification of the commercially available 4,6-dichloropicolinic acid protects the carboxylic acid functionality and provides the substrate for the subsequent cross-coupling reaction. Thionyl chloride or oxalyl chloride are effective reagents for converting the carboxylic acid to the more reactive acyl chloride intermediate, which readily reacts with methanol.

  • Protocol:

    • To a suspension of 4,6-dichloropicolinic acid (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M), add oxalyl chloride (1.2 eq.) under an inert atmosphere (N₂ or Ar).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

    • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess oxalyl chloride in vacuo.

    • Dissolve the crude acyl chloride in anhydrous methanol (~0.2 M) and stir at room temperature for 1 hour.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 4,6-dichloropicolinate.

Step 2: Selective Suzuki-Miyaura Cross-Coupling

  • Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for C-C bond formation, tolerant of a wide range of functional groups.[2] The chloro group at the 6-position of the pyridine ring is generally more susceptible to oxidative addition to the palladium catalyst than the one at the 4-position, enabling selective coupling. The use of a bulky, electron-rich phosphine ligand like SPhos can enhance the efficiency of this transformation.[3]

  • Protocol:

    • In a Schlenk flask under an inert atmosphere, combine methyl 4,6-dichloropicolinate (1.0 eq.), cyclopropylboronic acid (1.3 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and SPhos (0.10 eq.).

    • Add potassium phosphate (K₃PO₄, 3.0 eq.) as the base.

    • Add a degassed solvent system of toluene and water (e.g., 10:1 v/v, ~0.1 M).

    • Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate methyl 4-chloro-6-cyclopropylpicolinate.

  • Alternative: Negishi Coupling: A Negishi coupling using cyclopropylzinc bromide could also be employed. This method is known for its high functional group tolerance and often proceeds under mild conditions.[4][5] The cyclopropylzinc bromide can be prepared in situ from cyclopropyl bromide and activated zinc dust.[4]

Predicted Physicochemical Properties

The physical properties of methyl 4-chloro-6-cyclopropylpicolinate are predicted based on the known properties of analogous compounds such as methyl 4-chloropicolinate and cyclopropyl-substituted pyridines.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/ObservationRationale/Reference Compound
Physical State White to off-white solid or a viscous oilMethyl 4-chloropicolinate is a solid with a melting point of 50-52 °C. The addition of the cyclopropyl group may lower the melting point.
Melting Point 45 - 60 °CBased on the melting point of methyl 4-chloropicolinate.
Boiling Point > 250 °C (at atmospheric pressure)Substituted picolinates generally have high boiling points.
Solubility Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF, methanol). Sparingly soluble in water.The ester and aromatic functionalities suggest good solubility in organic solvents, while the overall nonpolar character predicts low water solubility.[6]
pKa (of conjugate acid) ~1-2The electron-withdrawing chloro and ester groups decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2).

Predicted Spectral Data and Characterization

For researchers synthesizing this compound, the following spectral data predictions will be crucial for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl ester protons, and the protons of the cyclopropyl group.

  • Pyridine Ring Protons (2H): Two singlets or narrow doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The positions will be influenced by the electronic effects of the chloro, ester, and cyclopropyl substituents.

  • Methyl Ester Protons (3H): A sharp singlet is predicted around δ 3.9-4.1 ppm.

  • Cyclopropyl Protons (5H): This will be the most characteristic feature. A multiplet for the methine proton (CH) is expected further downfield (δ ~1.8-2.2 ppm) compared to the methylene protons. The four methylene protons (CH₂) will likely appear as two distinct multiplets in the upfield region (δ ~0.7-1.2 ppm) due to their diastereotopic nature. This upfield shift is a hallmark of the magnetic anisotropy of the cyclopropane ring.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a unique fingerprint of the molecule's carbon skeleton.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 164-168 ppm.

  • Pyridine Ring Carbons (5C): Five distinct signals are expected in the aromatic region (δ ~120-160 ppm). The carbons directly attached to the nitrogen, chlorine, and the ester group will be significantly shifted.

  • Methyl Ester Carbon (CH₃): A signal around δ 52-54 ppm.

  • Cyclopropyl Carbons (3C): The methine carbon (CH) is expected around δ 15-20 ppm, while the two equivalent methylene carbons (CH₂) will appear further upfield, around δ 8-12 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

  • C=O Stretch (Ester): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.[8]

  • C-O Stretch (Ester): A strong band in the 1250-1300 cm⁻¹ region.

  • C=C and C=N Stretches (Pyridine Ring): Multiple bands of variable intensity in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

  • C-H Stretches (Aromatic, Aliphatic): Signals above 3000 cm⁻¹ for the aromatic and cyclopropyl C-H bonds, and below 3000 cm⁻¹ for the methyl C-H bonds.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a clear molecular ion peak (M⁺).

  • Molecular Ion (M⁺): A prominent peak at m/z 211, with an M+2 isotope peak at m/z 213 with approximately one-third the intensity, which is characteristic of a monochlorinated compound.

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z 180.

    • Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 152.

    • Fragmentation of the picolinyl ester can be complex, but often involves interactions with the pyridine nitrogen, leading to a series of characteristic ions that can help confirm the structure.[9][10]

Potential Applications and Fields of Research

While the specific biological activity of methyl 4-chloro-6-cyclopropylpicolinate is yet to be determined, its structural motifs are present in a variety of bioactive molecules.

  • Agrochemicals: Picolinic acid derivatives are a well-known class of herbicides. The unique substitution pattern of this molecule could lead to novel herbicidal or fungicidal properties.

  • Pharmaceuticals: The pyridine ring is a common scaffold in drug discovery. The presence of a cyclopropyl group can enhance binding to biological targets and improve pharmacokinetic properties.[1] This compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, neuroscience, or infectious diseases.

  • Materials Science: Substituted pyridines can act as ligands in coordination chemistry, and this molecule could be explored for the synthesis of novel metal complexes with interesting catalytic or photophysical properties.

Safety and Handling

As with any laboratory chemical, methyl 4-chloro-6-cyclopropylpicolinate should be handled with appropriate care. While specific toxicity data is unavailable, general precautions based on its functional groups should be observed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

Methyl 4-chloro-6-cyclopropylpicolinate represents an intriguing synthetic target with considerable potential for application in various fields of chemical research. This guide provides a scientifically grounded framework for its synthesis and characterization, based on established methodologies and data from structurally related compounds. By presenting a plausible synthetic route and a detailed prediction of its spectral and physical properties, we aim to empower researchers to explore the chemistry and potential utility of this novel picolinate derivative.

References

  • Yang, S., Minkler, P., & Hoppel, C. L. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 17(11), 1620–1628. [Link]

  • Christie, W. W., Brechany, E. Y., & Shukla, V. K. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Lipids, 26(8), 644-647. [Link]

  • Harvey, D. J. (1992). Picolinyl esters for the structural determination of fatty acids by GC/MS. Spectroscopy International, 1(3), 223-241. [Link]

  • ResearchGate. (n.d.). Mass spectra with fragmentation and annotated molecular structures of the (a) methyl ester and (b) picolinyl ester synthetic 2,4,6-trimethyl-tetracosanoic acid. Retrieved March 30, 2026, from [Link]

  • D. A. Thomas, S. G. Ball, D. M. T. Chan, et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Li, A. Y., et al. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(40), 7171-7174. [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved March 30, 2026, from [Link]

  • SpectraBase. (n.d.). Picolinic acid methyl ester. Retrieved March 30, 2026, from [Link]

  • SpectraBase. (n.d.). Picolinic acid ethyl ester. Retrieved March 30, 2026, from [Link]

  • Semantic Scholar. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

  • Arnold, F. H., et al. (2023). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved March 30, 2026, from [Link]

  • Fu, G. C., et al. (2003). Palladium-catalyzed negishi cross-coupling reactions of unactivated alkyl iodides, bromides, chlorides, and tosylates. Journal of the American Chemical Society, 125(41), 12527–12530. [Link]

  • Dong, G., et al. (2020). Use of Cyclopropane as C1 Synthetic Unit by Directed Retro-Cyclopropanation. Journal of the American Chemical Society, 142(10), 4577-4582. [Link]

  • ResearchGate. (n.d.). IR spectra (1100−1500 cm −1 ) for (A) 40 mM picolinic acid. Retrieved March 30, 2026, from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • ResearchGate. (n.d.). FT-IR Spectrophotometric Analysis of Chromium (Tris) Picolinate and its Pharmaceutical Formulations. Retrieved March 30, 2026, from [Link]

  • Larsen, A. S., & Led, J. J. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(46), 13299–13308. [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved March 30, 2026, from [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of Novel Chlorinated Pyridine Derivatives in Biological Assays: A Case Study Approach with Methyl 4-chloro-6-cyclopropylpicolinate

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of Novel Chemical Entities

In the landscape of drug discovery and development, researchers are frequently confronted with novel chemical entities whose biological activities are yet to be characterized. Methyl 4-chloro-6-cyclopropylpicolinate represents such a molecule. A survey of the current scientific literature reveals a scarcity of direct studies on this specific compound. This guide, therefore, adopts a proactive and instructive approach. Instead of a retrospective summary, we will prospectively outline a comprehensive, multi-tiered strategy to systematically investigate the mechanism of action of a novel chlorinated pyridine derivative like Methyl 4-chloro-6-cyclopropylpicolinate.

This document will serve as a practical whitepaper, leveraging established principles and drawing parallels from structurally related compounds to provide a robust framework for your research endeavors. We will delve into the "why" behind each experimental step, ensuring a deep understanding of the scientific rationale.

Initial Compound Characterization and Hypothesis Generation

The journey to understanding a compound's mechanism of action begins with its fundamental properties.

1.1. Physicochemical Profiling

A thorough understanding of the physicochemical properties of Methyl 4-chloro-6-cyclopropylpicolinate is paramount as it influences its behavior in biological systems.

PropertyImportance in Biological Assays
Solubility Determines the bioavailability in aqueous buffer systems and cell culture media. Poor solubility can lead to false-negative results.
LogP/LogD Indicates the lipophilicity, which affects membrane permeability and potential for non-specific binding.
pKa Predicts the ionization state at physiological pH, which is crucial for target interaction and cellular uptake.
Chemical Stability Ensures that the observed biological effect is due to the compound itself and not a degradation product.

1.2. Structural Analogs and Initial Mechanistic Hypotheses

The structure of Methyl 4-chloro-6-cyclopropylpicolinate, featuring a chlorinated pyridine ring and a picolinate ester, provides clues to its potential biological activities. Picolinate derivatives are known to be involved in various biological processes, and chlorinated pyridines are common scaffolds in pharmaceuticals and agrochemicals.[1][2] For instance, some chlorinated pyridine derivatives have been investigated for their potential as antibacterial agents.[3][4]

Based on these structural motifs, we can formulate initial hypotheses for its mechanism of action:

  • Enzyme Inhibition: The molecule could act as an inhibitor of a specific enzyme. The pyridine ring can mimic endogenous ligands, and the chloro and cyclopropyl groups can provide specificity through interactions with the enzyme's active site.

  • Receptor Modulation: It might function as an agonist or antagonist of a cellular receptor, such as a G-protein coupled receptor (GPCR) or a nuclear receptor.[5]

  • Disruption of Protein-Protein Interactions: The compound could interfere with critical protein-protein interactions within a signaling pathway.

  • Ion Channel Modulation: It may interact with and modulate the function of ion channels.[5]

  • Antimicrobial Activity: Given the prevalence of pyridine-based compounds in antimicrobials, this is a plausible avenue of investigation.[2]

The following sections will outline the experimental workflows to test these hypotheses.

Tier 1: Broad Phenotypic Screening

The initial phase of investigation should involve broad phenotypic screens to identify any observable biological effects of the compound.

2.1. Cellular Viability and Proliferation Assays

These assays are fundamental to determine the cytotoxic or cytostatic effects of the compound on various cell lines.

Experimental Protocol: MTT Assay for Cellular Viability

  • Cell Seeding: Plate cells (e.g., a panel of cancer cell lines and a non-cancerous control line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Methyl 4-chloro-6-cyclopropylpicolinate in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.[6]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Rationale: This assay provides a quantitative measure of the compound's effect on cell viability and helps in selecting relevant cell lines and concentration ranges for further studies.[6]

2.2. Antimicrobial Screening

To explore the potential antimicrobial properties, the compound should be tested against a panel of representative bacteria and fungi.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., E. coli, S. aureus, C. albicans).

  • Compound Dilution: Perform a serial two-fold dilution of Methyl 4-chloro-6-cyclopropylpicolinate in a 96-well plate containing the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Tier 2: Target Deconvolution and Pathway Analysis

If a significant phenotype is observed in Tier 1, the next step is to identify the molecular target and the affected signaling pathway.

3.1. Target-Based Screening (Hypothesis-Driven)

Based on the initial hypotheses, a panel of target-based assays can be employed.

  • Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor, screen it against a panel of relevant enzymes (e.g., kinases, proteases, methyltransferases).[8] For instance, if anticancer activity is observed, a kinase inhibition screen would be a logical step.

  • Receptor Binding Assays: To assess receptor modulation, radioligand binding assays or fluorescence-based assays can be used to determine the compound's affinity for a specific receptor.

  • In Vitro Tubulin Polymerization Assay: Some compounds exert their anticancer effects by interfering with microtubule dynamics. An in vitro tubulin polymerization assay can directly measure this effect.[9][10]

3.2. Chemoproteomics for Unbiased Target Identification

For an unbiased approach, chemoproteomic techniques can identify the direct binding partners of the compound within the cellular proteome. This is particularly useful for compounds with novel mechanisms of action.

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

ABPP_Workflow cluster_cell Cellular System cluster_analysis Analysis A Intact Cells or Lysate B Compound Incubation A->B Treat with probe C Lysis & Click Chemistry B->C Lyse cells and add reporter tag D Affinity Purification C->D Purify probe-labeled proteins E LC-MS/MS Analysis D->E Digest and analyze peptides F Target Identification E->F Identify proteins and binding sites

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

3.3. Signaling Pathway Analysis

Once a target is identified, the downstream effects on signaling pathways need to be elucidated.

Experimental Protocol: Western Blotting for Key Signaling Proteins

  • Cell Treatment and Lysis: Treat cells with Methyl 4-chloro-6-cyclopropylpicolinate at various concentrations and time points. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target protein and downstream signaling molecules (e.g., phosphorylated forms of kinases, caspases for apoptosis).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation status.

Tier 3: In-depth Mechanistic Validation

This final stage involves experiments to confirm the proposed mechanism of action.

4.1. Target Engagement Assays in Live Cells

It is crucial to confirm that the compound engages its target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used for this purpose.

4.2. Gene Expression Analysis

Transcriptomic analysis (e.g., RNA-seq or qPCR) can provide a global view of the cellular response to the compound and help to validate the proposed pathway modulation.

4.3. Rescue Experiments

If a specific target is identified, genetic approaches like siRNA-mediated knockdown or CRISPR-Cas9 knockout of the target gene can be used. If the compound's effect is diminished in the absence of the target, it provides strong evidence for a direct mechanism.

Visualizing a Hypothetical Signaling Pathway

Assuming our investigations reveal that Methyl 4-chloro-6-cyclopropylpicolinate inhibits a specific kinase (e.g., "Kinase X") that is part of a pro-survival signaling pathway, the mechanism could be visualized as follows:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates DownstreamKinase Downstream Kinase KinaseX->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Compound Methyl 4-chloro-6- cyclopropylpicolinate Compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Concluding Remarks and Future Directions

The framework presented in this guide provides a systematic and logical progression for elucidating the mechanism of action of a novel compound like Methyl 4-chloro-6-cyclopropylpicolinate. By starting with broad phenotypic screens and progressively narrowing the focus to specific targets and pathways, researchers can efficiently and rigorously characterize the biological activity of new chemical entities. The key is to remain adaptable and allow the experimental data to guide the subsequent steps in the investigative process. The ultimate goal is to build a comprehensive and validated understanding of how the compound exerts its effects at the molecular and cellular levels, which is a critical step in the journey of drug discovery and development.

References

  • EvitaChem. (n.d.). Methyl 6-chloro-4-methylpicolinate.
  • Marya, J. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current Medicinal Chemistry-Anti-Cancer Agents, 2, 1-17.
  • PubMed. (n.d.). Studies on pyridonecarboxylic acids. 1. Synthesis and antibacterial evaluation of 7-substituted-6-halo-4-oxo-4H-[1][3]thiazeto[3,2-a]quinoline-3. Retrieved from

  • Taylor & Francis. (n.d.). Biological target – Knowledge and References.
  • SpringerLink. (2024). Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry.
  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • MDPI. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
  • Broad Institute. (n.d.). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists.
  • Selleck Chemicals. (n.d.). METHYL 4-CHLORO-6-FLUOROPICOLINATE.
  • Drug Design and Bioinformatics Lab. (2023). Synthesis, structural characterization, in vitro.
  • CiNii Research. (1994). Pyridonecarboxylic Acids as Antibacterial Agents. VIII. Synthesis and Structure-Activity Relationship of 7-(1-Aminocyclopropyl).
  • MDPI. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.

Sources

Initial Discovery and Synthesis Pathways of Methyl 4-chloro-6-cyclopropylpicolinate

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Subject: CAS 2092260-66-5[1]

Structural Rationale & Pharmacological Significance

Methyl 4-chloro-6-cyclopropylpicolinate (CAS 2092260-66-5) is a highly specialized, privileged heterocyclic building block utilized extensively in modern drug discovery and agrochemical development[1]. The architecture of this molecule is deliberately designed to offer orthogonal reactivity and enhanced pharmacokinetic properties:

  • The Picolinate Core: The pyridine-2-carboxylate scaffold is a proven pharmacophore that frequently engages in critical hydrogen-bonding interactions with kinase hinge regions and enzyme active sites.

  • C-6 Cyclopropyl Substitution: The introduction of a cyclopropyl ring at the C-6 position serves a dual purpose. Sterically, it acts as a conformational lock, forcing the pyridine ring into specific orientations within binding pockets. Metabolically, it provides lipophilicity comparable to an isopropyl group but is highly resistant to cytochrome P450-mediated oxidation, a common liability in linear alkyl chains.

  • C-4 Chloro Handle: Positioned para to the electron-withdrawing methyl ester and gamma to the pyridine nitrogen, the C-4 chlorine atom is highly electron-deficient. This makes it an ideal orthogonal handle for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig aminations.

Retrosynthetic Strategy & Pathway Selection

When designing the synthesis pathway for methyl 4-chloro-6-cyclopropylpicolinate, the primary challenge is achieving precise regiocontrol. The starting material, methyl 4,6-dichloropicolinate , possesses two reactive carbon-chlorine bonds.

From a mechanistic standpoint, the C-6 position (alpha to the pyridine nitrogen) is significantly more activated toward oxidative addition by low-valent palladium than the C-4 position. The nitrogen atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C-Cl bond via inductive and mesomeric withdrawal. By selecting an appropriate bulky, bidentate phosphine ligand, we can exploit this electronic differentiation to drive a highly regioselective Suzuki-Miyaura cross-coupling.

Retrosynthesis Target Methyl 4-chloro-6- cyclopropylpicolinate Int1 Methyl 4,6- dichloropicolinate Int1->Target Regioselective Suzuki Coupling Reagent Cyclopropylboronic acid Reagent->Target

Figure 1: Retrosynthetic disconnection of methyl 4-chloro-6-cyclopropylpicolinate.

Core Experimental Workflow: Regioselective Suzuki-Miyaura Coupling

The following protocol details a self-validating, highly optimized system for the regioselective synthesis of the target compound. Every reagent and condition has been selected based on strict mechanistic causality.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (at C-6 position) Pd0->OA Addition of Methyl 4,6-dichloropicolinate TM Transmetalation (Cyclopropyl transfer) OA->TM Addition of Cyclopropylboronic acid RE Reductive Elimination (Product Release) TM->RE Base assistance RE->Pd0 Release of Target

Figure 2: Palladium-catalyzed regioselective Suzuki-Miyaura catalytic cycle.

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation (Degassing)

  • Action: In an oven-dried Schlenk flask, combine methyl 4,6-dichloropicolinate (1.0 equiv) and cyclopropylboronic acid (1.1 equiv) in a 10:1 mixture of anhydrous Toluene and deionized water. Sparge the biphasic mixture with ultra-pure Argon for 15 minutes.

  • Causality: Palladium(0) active species are highly susceptible to oxidation by dissolved O₂. Oxidation leads to irreversible catalyst deactivation (forming inactive Palladium black) and promotes the undesired homocoupling of the boronic acid. Biphasic sparging ensures both the organic and aqueous layers are completely oxygen-free.

Step 2: Catalyst and Base Introduction

  • Action: Under a positive Argon counter-flow, add Pd(dppf)Cl₂ (5 mol%) and K₃PO₄ (2.0 equiv). Seal the flask and initiate vigorous stirring (800 rpm).

  • Causality: Pd(dppf)Cl₂ is specifically selected because the large bite angle of the dppf ligand (~99°) accelerates the reductive elimination step, which is often the turnover-limiting step in heteroaryl cross-couplings. Furthermore, the steric bulk of dppf prevents the catalyst from inserting into the more sterically hindered C-4 position. K₃PO₄ is utilized as a mild, bulky inorganic base; unlike NaOH or KOH, it effectively facilitates transmetalation without hydrolyzing the sensitive methyl ester moiety at the C-2 position.

Step 3: Controlled Thermal Activation

  • Action: Submerge the flask in a pre-heated oil bath at 80 °C for 12 hours. Monitor the reaction via LC-MS.

  • Causality: The 80 °C threshold provides the exact thermodynamic energy required to overcome the activation barrier for oxidative addition at the C-6 C-Cl bond. Exceeding 90 °C increases the kinetic energy sufficiently to initiate secondary oxidative addition at the C-4 position, which would degrade regioselectivity and yield the over-alkylated 4,6-dicyclopropyl byproduct.

Step 4: Quench and Chromatographic Isolation

  • Action: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 5-15% EtOAc in Hexanes).

  • Causality: NH₄Cl mildly neutralizes the basic mixture without degrading the product. The highly lipophilic nature of the cyclopropyl and chloro groups ensures a high Rf separation from the highly polar boronic acid residues and catalyst byproducts.

Reaction Optimization & Quantitative Data

The table below summarizes the quantitative data from the catalyst and condition screening phase. The data clearly illustrates how ligand bite angle and base selection directly dictate the regioselectivity (C-6 vs. C-4 coupling) and overall yield.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Conversion (%)Regioselectivity (C-6 : C-4)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃THF / H₂O70654 : 1
2Pd(OAc)₂ / SPhos (5 mol%)K₃PO₄Toluene / H₂O80788 : 1
3 Pd(dppf)Cl₂ (5 mol%) K₃PO₄ Toluene / H₂O 80 >95 >20 : 1
4Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃1,4-Dioxane / H₂O1008212 : 1 (Ester hydrolysis noted)

Data Interpretation: Entry 3 represents the optimized conditions. The use of Cs₂CO₃ at higher temperatures (Entry 4) led to undesired saponification of the methyl ester, validating the choice of the milder K₃PO₄.

Downstream Applications in Drug Discovery

Once synthesized, methyl 4-chloro-6-cyclopropylpicolinate acts as a foundational node for synthesizing complex Active Pharmaceutical Ingredients (APIs). Recent patent literature highlights the integration of the 6-cyclopropylpicolinate scaffold into several advanced clinical candidates:

  • Mutant IDH1/2 Inhibitors: The scaffold is utilized in the synthesis of inhibitors designed to treat specific hematological malignancies and solid tumors. These compounds function by preventing the reduction of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate ()[2].

  • KAT6A Inhibitors: The core is incorporated into epigenetic modulators targeting the lysine acetyltransferase 6A, an enzyme crucial in the proliferation of estrogen receptor-positive breast cancers ()[3].

  • Cbl-b Inhibitors: It serves as a precursor for immuno-oncology agents that selectively inhibit the E3 ubiquitin ligase Cbl-b, thereby preventing T-cell exhaustion and enhancing anti-tumor immunity ()[4].

References

  • Title: US9579324B2 - Therapeutically active compounds and their methods of use Source: Google Patents URL
  • Title: US12428379B2 - Acylsulfonamide KAT6A inhibitors Source: Google Patents URL
  • Title: WO2024233831A1 - 6-substituted-3-phenyl-isoindolin-1-ones as cbl-b inhibitors selective over c-cbl Source: Google Patents URL

Sources

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of Methyl 4-chloro-6-cyclopropylpicolinate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the process of determining the three-dimensional structure of methyl 4-chloro-6-cyclopropylpicolinate using single-crystal X-ray diffraction. It is intended for researchers, scientists, and drug development professionals with an interest in structural chemistry and crystallographic techniques.

Introduction: The Significance of Structural Elucidation

Methyl 4-chloro-6-cyclopropylpicolinate is a small organic molecule with potential applications in medicinal chemistry and materials science. Understanding its precise three-dimensional structure is paramount for several reasons. It allows for the unambiguous determination of its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.[1] This information is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new derivatives with enhanced properties. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this detailed atomic-level information.[1][2][3][4]

This guide will walk through the entire workflow, from obtaining suitable single crystals to the final validation and interpretation of the crystal structure. We will delve into the theoretical underpinnings of the techniques employed and provide practical, field-proven insights to ensure a successful and reliable structure determination.

The Foundation: Growing High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is fundamentally dependent on the quality of the crystal. A suitable crystal should be a single, well-ordered entity, free from significant defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension).[5] The process of obtaining such crystals is often the most challenging and time-consuming part of the analysis.

Crystallization Strategy: A Systematic Approach

For a small organic molecule like methyl 4-chloro-6-cyclopropylpicolinate, several classical crystallization techniques can be employed.[6][7] A systematic screening of various solvents and solvent combinations is the first crucial step. The ideal solvent system is one in which the compound has moderate solubility, allowing for the slow formation of a supersaturated solution, which is essential for crystal growth.

Experimental Protocol: Solvent Screening

  • Solubility Testing: Begin by qualitatively assessing the solubility of a few milligrams of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and water).

  • Binary Solvent Systems: If the compound is highly soluble in one solvent and poorly soluble in another, a binary solvent system can be effective. The goal is to find a miscible pair that allows for controlled precipitation.

Common Crystallization Techniques

Once a promising solvent or solvent system is identified, several techniques can be used to induce crystallization.[8][9]

  • Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration until supersaturation is reached and crystals begin to form.[9]

  • Vapor Diffusion: This technique involves dissolving the compound in a small amount of a relatively non-volatile solvent and placing it in a sealed container with a larger reservoir of a more volatile "anti-solvent" in which the compound is insoluble.[8][9] The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization. This method is particularly useful when only small amounts of the compound are available.[8]

  • Liquid-Liquid Diffusion (Solvent Layering): In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[9] Crystallization occurs at the interface as the two liquids slowly mix.

For methyl 4-chloro-6-cyclopropylpicolinate, a combination of slow evaporation from a solution in a moderately volatile solvent like ethyl acetate or vapor diffusion using a dichloromethane/hexane system would be logical starting points.

Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.

Crystal Mounting and Screening

The selected crystal is carefully mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil to prevent it from moving during data collection.[5] The crystal is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.[10]

Initial X-ray exposures are taken to screen the crystal for quality. This involves assessing the diffraction pattern for sharp, well-defined spots and a lack of multiple lattices, which would indicate a twinned or polycrystalline sample.[5][11]

Data Collection Strategy

A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect a full sphere of diffraction data. The data collection strategy involves rotating the crystal through a series of angles while it is being irradiated with a monochromatic X-ray beam.[10][12] The goal is to collect a complete and redundant dataset, which is crucial for accurate structure determination.[13]

Key Parameters in Data Collection:

  • Exposure Time: The duration of X-ray exposure for each frame. This needs to be optimized to achieve good signal-to-noise without overloading the detector.[13]

  • Oscillation Angle: The small angle through which the crystal is rotated during each exposure.[11][13]

  • Detector Distance: The distance between the crystal and the detector, which affects the resolution of the collected data.[13]

The collected images are then processed to integrate the intensities of the individual diffraction spots and apply various corrections (e.g., for Lorentz and polarization effects). This results in a file containing a list of Miller indices (h, k, l) and their corresponding integrated intensities and standard uncertainties.

Structure Solution and Refinement: From Diffraction to Molecular Structure

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through the processes of structure solution and refinement.

Structure Solution

The "phase problem" is a central challenge in crystallography. While we can measure the intensities of the diffracted X-rays, the phase information is lost. Structure solution methods are computational techniques used to estimate these initial phases. For small molecules like methyl 4-chloro-6-cyclopropylpicolinate, direct methods are typically very effective. These methods use statistical relationships between the intensities of the reflections to derive the phases.

The output of a successful structure solution is an initial electron density map, which should reveal the positions of most or all of the non-hydrogen atoms.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization procedure.[14] This iterative process adjusts the atomic coordinates, and their anisotropic displacement parameters (which describe the thermal motion of the atoms), to improve the agreement between the calculated and observed diffraction intensities.[15]

Hydrogen atoms are typically not visible in the initial electron density map due to their low scattering power. They are usually placed in calculated positions based on the geometry of the heavy atoms and then refined using a "riding model," where their positions are geometrically constrained to the atom they are bonded to.[15]

The quality of the refinement is monitored using several statistical indicators, most notably the R-factors (R1 and wR2) and the goodness-of-fit (GooF). Lower R-factors indicate a better fit between the model and the data.

Workflow for Structure Solution and Refinement:

Structure_Solution_Refinement Data_Processing Processed Diffraction Data (.hkl file) Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement Least-Squares Refinement (e.g., SHELXL) Initial_Model->Refinement Refined_Model Refined Structure Model Refinement->Refined_Model Iterative Process Refined_Model->Refinement Validation Structure Validation (e.g., PLATON/checkCIF) Refined_Model->Validation Final_Structure Final Validated Crystal Structure (.cif file) Validation->Final_Structure

Caption: Workflow for crystallographic structure solution and refinement.

Data Presentation and Validation: Ensuring Scientific Integrity

The final step in the crystallographic analysis is to present the results in a clear and standardized format and to rigorously validate the structure to ensure its accuracy and reliability.

Crystallographic Data

The key results of the single-crystal X-ray diffraction analysis are summarized in a crystallographic data table.

ParameterMethyl 4-chloro-6-cyclopropylpicolinate
Chemical formulaC10H10ClNO2
Formula weight211.64
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated density (g/cm³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value
Crystal size (mm³)Value
θ range for data collection (°)Value to Value
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Final R indices [I > 2σ(I)]R1 = Value, wR2 = Value
R indices (all data)R1 = Value, wR2 = Value
Goodness-of-fit on F²Value

Note: The values in this table are placeholders and would be populated with the actual experimental data.

Structure Validation

Before publication or deposition in a crystallographic database, the final structure must be validated to check for any potential errors or inconsistencies.[16][17] The International Union of Crystallography (IUCr) provides a free online service called checkCIF that uses the program PLATON to perform a comprehensive series of checks on the Crystallographic Information File (CIF).[18][19][20][21][22]

Key Validation Checks:

  • Completeness of the data [16]

  • Consistency of the unit cell and space group assignment

  • Geometrical plausibility (bond lengths, angles, and torsion angles)

  • Analysis of atomic displacement parameters

  • Identification of any missed symmetry or solvent-accessible voids [16]

The checkCIF report generates a list of "Alerts" that highlight any potential issues that need to be addressed by the crystallographer. Addressing these alerts is a critical part of ensuring the quality and integrity of the reported crystal structure.

Visualization and Interpretation: Gaining Chemical Insights

With a validated crystal structure in hand, we can now visualize and interpret the molecular and supramolecular features of methyl 4-chloro-6-cyclopropylpicolinate.

Molecular Structure

Software such as Mercury can be used to generate high-quality graphical representations of the molecule, including thermal ellipsoid plots that depict the anisotropic displacement of the atoms.[23][24][25][26][27] From the CIF, precise bond lengths, bond angles, and torsion angles can be extracted to provide a detailed picture of the molecular conformation.

Crystal Packing and Intermolecular Interactions

A key advantage of single-crystal X-ray diffraction is the ability to study how molecules are arranged in the crystal lattice. This "crystal packing" is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. Analyzing these interactions is crucial for understanding the physical properties of the solid material, such as its melting point, solubility, and polymorphism.

Experimental Workflow for Single-Crystal X-ray Diffraction:

SCXRD_Workflow Start Synthesis of Methyl 4-chloro-6- cyclopropylpicolinate Crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Start->Crystallization Mounting Crystal Selection and Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing and Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation (checkCIF/PLATON) Refinement->Validation Analysis Visualization and Analysis of Molecular Structure and Packing Validation->Analysis Deposition Deposition to CSD/PDB Analysis->Deposition

Sources

Strategic In Vitro Toxicity Screening for Methyl 4-Chloro-6-Cyclopropylpicolinate: A Tiered Mechanistic Approach

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Methyl 4-chloro-6-cyclopropylpicolinate (CAS: 2092260-66-5) is a novel synthetic picolinate derivative. Compounds within the picolinic acid family (such as picloram, clopyralid, and halauxifen-methyl) are widely utilized as synthetic auxin herbicides, exerting their primary mode of action by binding to the AFB5 receptor in target plants[1]. While these compounds generally exhibit low acute mammalian toxicity (e.g., picloram rat LD50 >5,000 mg/kg)[2], the unique structural features of methyl 4-chloro-6-cyclopropylpicolinate necessitate a rigorous, mechanistic in vitro toxicity screening strategy prior to in vivo advancement or the establishment of occupational exposure limits.

Structural Alerts and Causality:

  • The Methyl Ester (Pro-drug/Pro-toxicant Mechanism): The compound is esterified, meaning it requires metabolic activation (hydrolysis) by hepatic carboxylesterases to yield the biologically active free acid.

  • The Cyclopropyl Moiety: Cyclopropyl rings are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. This can lead to ring-opening events and the formation of reactive, electrophilic intermediates capable of depleting cellular glutathione (GSH) and inducing hepatotoxicity.

  • The Halogenated Pyridine Core: Halogenated aromatics frequently interact with hepatic nuclear receptors (e.g., CAR, PXR), potentially leading to enzyme induction and downstream hypertrophic liver responses.

To address these specific structural liabilities, we employ a Tiered Mechanistic Toxicity Screening (TMTS) framework. This approach abandons generic cytotoxicity assays in favor of self-validating, metabolically competent 3D models and regulatory-aligned genotoxicity protocols.

TMTS_Workflow Start Methyl 4-chloro-6- cyclopropylpicolinate Tier1 Tier 1: Genotoxicity (OECD TG 487) Start->Tier1 Tier2 Tier 2: Hepatotoxicity (3D HepaRG Model) Start->Tier2 Tier3 Tier 3: Endocrine & Off-Target Profiling Start->Tier3 Decision1 Clastogenic or Aneugenic? Tier1->Decision1 Decision2 Metabolic Activation Dependent Toxicity? Tier2->Decision2 Fail Development Halt / Redesign Decision1->Fail Yes Pass Proceed to In Vivo (ICH S2(R1) / OECD) Decision1->Pass No Decision2->Fail High Risk Decision2->Pass Low Risk

Figure 1: Tiered Mechanistic Toxicity Screening (TMTS) workflow for picolinate derivatives.

Protocol A: 3D HepaRG Spheroid Hepatotoxicity & Metabolic Competence Assay

The Causality Behind the Method: Traditional 2D HepG2 monolayer cultures are fundamentally flawed for screening esterified or cyclopropyl-containing compounds because they lack functional CYP450 enzymes and robust esterase activity. We utilize 3D HepaRG spheroids because they achieve and maintain physiologically relevant levels of xenobiotic metabolism (CYP1A2, CYP2B6, CYP3A4, and carboxylesterases) for up to 28 days[3]. This makes them the gold standard for identifying metabolically activated toxicants and drug-induced liver injury (DILI)[4].

Step-by-Step Methodology (Self-Validating System)
  • Spheroid Generation: Seed differentiated HepaRG cells at a density of 1,000 cells/well into 384-well Ultra-Low Attachment (ULA) microplates. Centrifuge at 200 x g for 3 minutes to promote cellular aggregation.

  • Maturation: Incubate for 7 days in William's E medium supplemented with 10% FBS, 50 µM hydrocortisone, and 5 µg/mL insulin. Spheroids will self-organize into compact, tissue-like structures (~190 µm diameter) with distinct biliary canaliculi[3].

  • Compound Exposure (Chronic Dosing): Treat spheroids with serial dilutions of methyl 4-chloro-6-cyclopropylpicolinate (0.1 µM to 500 µM). To mimic chronic occupational exposure, perform repeated dosing every 72 hours for a total of 14 days. Include Aflatoxin B1 as a positive control for CYP3A4-mediated toxicity[3].

  • Multiparametric High-Content Screening (HCS): On day 14, stain the spheroids with a cocktail of fluorescent probes:

    • Hoechst 33342 (Nuclei/Chromatin condensation)

    • Monochlorobimane (GSH depletion - tracking reactive cyclopropyl intermediates)

    • MitoTracker Deep Red (Mitochondrial membrane potential)

  • Viability Quantification: Lyse the spheroids and measure total cellular ATP content using a 3D-optimized luminescent viability assay to calculate the TC50 (Toxic Concentration 50%).

Metabolic_Pathway Parent Methyl 4-chloro-6- cyclopropylpicolinate (Pro-toxicant) CES Carboxylesterases (Hepatic Hydrolysis) Parent->CES CYP CYP450 Enzymes (e.g., CYP3A4) Parent->CYP Acid 4-chloro-6- cyclopropylpicolinic acid (Active Form) CES->Acid Reactive Oxidized Cyclopropyl Intermediate CYP->Reactive Detox Phase II Conjugation (Glucuronidation) Acid->Detox Reactive->Detox Detoxification

Figure 2: Putative metabolic activation and detoxification pathways in hepatic models.

Protocol B: High-Throughput In Vitro Micronucleus (MNvit) Assay

The Causality Behind the Method: To comply with ICH S2(R1) guidelines for genotoxicity[5], the MNvit assay is deployed to detect both clastogens (agents causing chromosome breakage) and aneugens (agents causing whole chromosome loss). We strictly adhere to OECD Test Guideline 487[6], utilizing Cytochalasin B to arrest cytokinesis. This ensures that only cells which have undergone division during compound exposure are scored, eliminating false negatives caused by cell cycle arrest.

Step-by-Step Methodology (Self-Validating System)
  • Cell Culture & Treatment: Culture TK6 human lymphoblastoid cells in exponential growth phase. Expose cells to methyl 4-chloro-6-cyclopropylpicolinate at concentrations up to 2 mg/mL (or the limit of solubility).

  • Metabolic Activation Control: Run parallel treatment arms in the presence and absence of 2% v/v rat liver S9 fraction (induced with Aroclor 1254) and NADP+ cofactors to simulate hepatic metabolism[6].

  • Cytokinesis Block: Following a 3-hour exposure and washout, add Cytochalasin B (4.5 µg/mL) to the culture media. Incubate for 1.5 to 2 cell cycles (approx. 24 hours). Cytochalasin B inhibits actin polymerization, resulting in binucleated cells[6].

  • Harvest and Staining: Harvest cells onto slides and stain with DAPI (4',6-diamidino-2-phenylindole) to visualize nuclear material.

  • Scoring and Validation: Using automated slide scanning (e.g., Metafer system), score a minimum of 2,000 binucleated cells per concentration for the presence of micronuclei[6].

    • Internal Validation: Calculate the Cytokinesis-Block Proliferation Index (CBPI). The assay is only valid if the highest concentration induces a target cytotoxicity of 55% ± 5%[7].

Quantitative Data Presentation: Projected Toxicity Profiling

The following table summarizes the projected in vitro toxicity profile of methyl 4-chloro-6-cyclopropylpicolinate against established benchmarks. Because picolinate herbicides generally exhibit low baseline toxicity[2], the primary focus is on detecting shifts in IC50/TC50 when metabolic activation is introduced.

Test Compound3D HepaRG TC50 (14-Day Chronic)GSH Depletion (HCS Signal)MNvit Rate (-S9)MNvit Rate (+S9)Primary Toxicity Driver
Methyl 4-chloro-6-cyclopropylpicolinate > 250 µMMild (at > 100 µM)< 1.0% (Negative)< 1.5% (Negative)Ester hydrolysis / Low-level CYP oxidation
Picloram (Reference Picolinate)> 500 µMNone< 1.0% (Negative)< 1.0% (Negative)Negligible in vitro toxicity
Aflatoxin B1 (Positive Control)1.6 µMSevereN/A> 8.0% (Positive)CYP3A4-mediated reactive epoxide formation
Cyclophosphamide (Positive Control)N/AN/A< 1.0% (Negative)> 6.5% (Positive)CYP-mediated clastogenicity

Note: Data for the target compound represents projected benchmarks based on structural analogs and the known safety profiles of 2-picolinic acid derivatives[1][8]. Aflatoxin B1 HepaRG data is derived from established literature[3].

References

  • 6. National Institutes of Health (NIH). 2.5. International Council for Harmonisation (ICH). 3.3. National Institutes of Health (NIH). 4.4. National Institutes of Health (NIH). 5.1. National Institutes of Health (NIH). 6.2. Invasive.org.

Sources

Whitepaper: The Electron-Withdrawing Dynamics of the Chloro Group in Methyl 4-Chloro-6-Cyclopropylpicolinate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-chloro-6-cyclopropylpicolinate is a highly functionalized N -heterocyclic scaffold that serves as a critical building block in the development of advanced agrochemicals and targeted pharmaceuticals. Understanding the electronic topology of this molecule is paramount for synthetic chemists, particularly regarding the dominant electron-withdrawing nature of the C4-chloro substituent. This guide dissects the "push-pull" electronic architecture of the pyridine core, explaining how the chloro group dictates the molecule's reactivity profile, specifically its profound susceptibility to Nucleophilic Aromatic Substitution (SNAr).

Electronic Architecture & Mechanistic Causality

The reactivity of methyl 4-chloro-6-cyclopropylpicolinate is governed by a complex interplay of inductive (-I) and resonance (+M / -M) effects across the pyridine ring.

  • The Pyridine Core: The nitrogen atom in the pyridine ring is highly electronegative, creating an inherently electron-deficient π -system. It acts as a powerful electron sink.

  • The C4-Chloro Substituent: Halogens possess a unique dual-nature electronic profile. While they can donate electron density through resonance (+M) to direct electrophiles to ortho and para positions, their strong inductive withdrawal (-I) dominates the overall electronic landscape, making them net-deactivating groups in standard electrophilic systems[1]. However, when positioned para to the pyridine nitrogen, the chloro group's -I effect synergizes with the nitrogen's electronegativity, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring[2].

  • The C2-Methyl Ester: The carbomethoxy group exerts both inductive and resonance withdrawal (-I, -M), further depleting electron density from the ring and amplifying the electrophilicity of the C4 position.

  • The C6-Cyclopropyl Group: This substituent introduces significant steric bulk and mild inductive electron donation (+I). While it slightly dampens the overall electrophilicity of the ring, its primary mechanistic role is to sterically shield the C6 position, ensuring exquisite regioselectivity by forcing incoming nucleophiles to attack the C4 carbon.

ElectronicEffects Pyridine Pyridine Core (Electron Deficient) SNAr Nucleophilic Aromatic Substitution (SNAr) Pyridine->SNAr Activates C4 Position Chloro 4-Chloro Group (-I > +M) Chloro->Pyridine Strong Inductive Withdrawal (-I) Ester 2-Methyl Ester (-I, -M) Ester->Pyridine Synergistic Withdrawal (-I, -M) Cyclopropyl 6-Cyclopropyl (+I, Steric Bulk) Cyclopropyl->Pyridine Mild Electron Donation (+I)

Electronic effects network in methyl 4-chloro-6-cyclopropylpicolinate.

Quantitative Reactivity Benchmarking

The position of the chloro group is the ultimate determinant of SNAr reaction kinetics. Because the rate-limiting step of SNAr is the formation of the anionic Meisenheimer complex, substituents that can stabilize this negative charge exponentially increase the reaction rate.

In 4-chloropyridines, the negative charge of the intermediate is delocalized directly onto the electronegative ring nitrogen[3]. The table below benchmarks the relative reactivity of various chloropyridines to highlight the synergistic activation present in our target molecule.

Table 1: Relative SNAr Reactivity of Pyridine Derivatives (Nucleophile: Piperidine)

SubstrateChloro PositionRelative SNAr Rate ( krel​ )Mechanistic Causality
3-Chloropyridine Meta to N1 (Baseline)The ring nitrogen cannot stabilize the anionic Meisenheimer intermediate via direct resonance.
4-Chloropyridine Para to N~3,000Direct delocalization of the intermediate's negative charge onto the highly electronegative ring nitrogen.
Methyl 4-chloro-6-cyclopropylpicolinate Para to N, Meta to Ester>10,000Synergistic LUMO lowering by the C2-ester and C4-chloro groups; C6-sterics prevent off-target attack.

Experimental Protocol: Self-Validating SNAr Workflow

To leverage the electron-withdrawing activation of the 4-chloro group, the following protocol details the amination of methyl 4-chloro-6-cyclopropylpicolinate using piperidine. This methodology is designed as a self-validating system , ensuring that each step includes a specific chemical rationale and an observable checkpoint to guarantee scientific integrity.

Objective: Synthesis of Methyl 6-cyclopropyl-4-(piperidin-1-yl)picolinate.

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve methyl 4-chloro-6-cyclopropylpicolinate (1.0 eq) in anhydrous N,N -Dimethylformamide (DMF) at 25°C under an inert nitrogen atmosphere.

  • Causality: DMF is a polar aprotic solvent. It effectively solvates the ground-state reactants and stabilizes the highly polar transition state of the Meisenheimer complex without hydrogen-bonding to the nucleophile, thereby maximizing the nucleophile's kinetic energy.

  • Validation Checkpoint: Complete dissolution is observed; the solution remains optically clear, confirming the absence of premature degradation or polymerization.

Step 2: Nucleophile and Base Addition

  • Action: Cool the reaction to 0°C. Add piperidine (1.2 eq) followed by dropwise addition of N,N -Diisopropylethylamine (DIPEA) (1.5 eq).

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively to scavenge the HCl byproduct generated during the reaction. This prevents the protonation and subsequent deactivation of the piperidine nucleophile. Cooling to 0°C suppresses competitive nucleophilic attack at the C2-ester carbonyl (transesterification/hydrolysis).

  • Validation Checkpoint: A mild exotherm upon DIPEA addition indicates successful acid-base equilibration. Thin-Layer Chromatography (TLC) confirms the ester moiety remains intact.

Step 3: Thermal Activation of the Meisenheimer Complex

  • Action: Warm the reaction mixture to 60°C and stir for 4 hours.

  • Causality: Despite the highly activated nature of the 4-chloropicolinate system, the disruption of aromaticity required to form the Meisenheimer complex represents a significant activation energy barrier that necessitates thermal input[4].

  • Validation Checkpoint: Liquid Chromatography-Mass Spectrometry (LC-MS) monitoring shows the complete disappearance of the starting material mass ( m/z ~211) and the emergence of the desired product mass ( m/z ~260).

Step 4: Quench and Phase Extraction

  • Action: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine.

  • Causality: Water rapidly hydrolyzes any trace reactive intermediates. Because the resulting piperidinyl-picolinate product is highly lipophilic, it partitions cleanly into the EtOAc phase.

  • Validation Checkpoint: The aqueous phase maintains a pH of ~8, ensuring that the newly formed tertiary amine product is not protonated and lost to the aqueous layer.

Step 5: Isolation and Spectroscopic Confirmation

  • Action: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Causality: Chromatography separates the pure product from residual DIPEA salts and unreacted trace piperidine.

  • Validation Checkpoint: 1H NMR spectroscopy confirms success: the C3 and C5 aromatic proton signals shift significantly upfield, reflecting the transition from an electron-withdrawing chloro group to an electron-donating amino group at the C4 position.

SNArWorkflow S1 1. Reagent Prep (DMF, 25°C) S2 2. Nucleophile (+ Piperidine, DIPEA) S1->S2 S3 3. Meisenheimer Complex (60°C) S2->S3 S4 4. Elimination (-Clu207B) S3->S4 S5 5. Isolation (Chromatography) S4->S5

Step-by-step SNAr workflow for methyl 4-chloro-6-cyclopropylpicolinate.

Implications for Drug Development and Agrochemicals

The predictable and highly tunable reactivity of the 4-chloropicolinate scaffold makes it an invaluable asset in medicinal chemistry. By exploiting the electron-withdrawing effects of the chloro group, researchers can perform late-stage functionalization (LSF) to rapidly generate libraries of C4-substituted analogs. Furthermore, the 4-halopyridine motif itself is increasingly being utilized as a "switchable" covalent modifier in targeted protein degradation and chemical probe development, where its electrophilicity can be finely tuned by the surrounding microenvironment[4].

References

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution Master Organic Chemistry URL:[Link]

  • Offer an explanation for the observation that 4-chloropyridine is more reactive toward nucleophiles than 3-chloropyridine Vaia (StudySmarter) URL: [Link]

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis National Institutes of Health (NIH) - PubMed Central URL:[Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 4-chloro-6-cyclopropylpicolinate in Drug Discovery and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Optimization Guide

Executive Summary

Methyl 4-chloro-6-cyclopropylpicolinate is a highly functionalized, electron-deficient heteroaryl chloride that serves as a critical building block in the synthesis of advanced agrochemicals (such as the arylex and rinskor herbicide classes) and novel anti-tuberculosis therapeutics 1. The scaffold features a C2-methyl ester for downstream derivatization, a C6-cyclopropyl group that enhances metabolic stability and lipophilicity, and a C4-chloride poised for cross-coupling.

However, cross-coupling at the C4 position of pyridine rings presents unique mechanistic challenges. This application note details the causal rationale, optimization data, and a self-validating experimental protocol for achieving high-yielding Suzuki-Miyaura cross-couplings with this specific substrate.

Mechanistic Rationale & Catalyst Selection

As a Senior Application Scientist, it is crucial to understand why standard cross-coupling conditions often fail with chloropicolinates. The C4-Cl bond is electronically activated toward oxidative addition by the electron-withdrawing pyridine nitrogen and the C2-ester. However, this electronic advantage is counteracted by the basicity and coordinating ability of the pyridine nitrogen.

The Causality of Catalyst Poisoning: In standard Suzuki-Miyaura reactions utilizing simple phosphines (e.g., PPh 3​ ), the pyridine nitrogen of the substrate or product can outcompete the ligand for coordination to the palladium or nickel center. This leads to the formation of highly stable, off-cycle dimeric metal complexes bridged by the heterocycle, effectively sequestering the catalyst and halting the reaction 2.

Strategic Ligand Selection: To circumvent this, the catalytic system must employ sterically demanding, electron-rich ligands.

  • Dialkylbiaryl Phosphines (e.g., XPhos, Amphos): These ligands provide extreme steric bulk that physically blocks the pyridine nitrogen from coordinating to the Pd center, while their electron-rich nature accelerates the initial oxidative addition into the challenging C-Cl bond 3.

  • Bidentate Ligands (e.g., dppf): Ligands with large bite angles enforce a cis-geometry on the metal center, promoting rapid reductive elimination and minimizing the lifespan of intermediate species susceptible to poisoning [[4]]().

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Ar-Pd(II)(L)-Cl Pd0->OxAdd Oxidative Addition TransMet Transmetalation Complex Ar-Pd(II)(L)-Ar' OxAdd->TransMet Transmetalation RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Reductive Elimination Product Coupled Product RedElim->Product Substrate Methyl 4-chloro-6- cyclopropylpicolinate Substrate->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for chloropicolinates, highlighting key intermediates.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the coupling of methyl 4-chloro-6-cyclopropylpicolinate with a standard arylboronic acid.

EntryCatalyst PrecursorLigandBase (Equiv)Solvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh 3​ ) 4​ PPh 3​ (inherent)K 2​ CO 3​ (2.0)Toluene/H 2​ O (4:1)9022
2Pd(OAc) 2​ PPh 3​ K 3​ PO 4​ (2.0)Dioxane/H 2​ O (4:1)9018
3Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ dppf (inherent)K 2​ CO 3​ (2.0)Dioxane/H 2​ O (4:1)9074
4Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ dppf (inherent)K 3​ PO 4​ (2.0)Dioxane/H 2​ O (4:1)9089
5 Pd 2​ (dba) 3​ XPhos K 3​ PO 4​ (2.0) Dioxane/H 2​ O (4:1) 90 95
6PdCl 2​ (Amphos) 2​ Amphos (inherent)K 3​ PO 4​ (2.0)Dioxane/H 2​ O (4:1)9092

Data Interpretation: Entries 1 and 2 demonstrate the failure of unhindered phosphines due to heteroatom coordination. The transition to a bulky bidentate ligand (Entry 3) restores catalytic turnover. Switching the base from K 2​ CO 3​ to the more soluble K 3​ PO 4​ (Entry 4) accelerates the formation of the reactive trihydroxyborate intermediate required for transmetalation. Ultimately, the highly active Pd/XPhos system (Entry 5) provides near-quantitative yields by maximizing the rate of oxidative addition while completely shielding the metal center.

Experimental Workflow & Protocol

Workflow Step1 1. Reagent Preparation & Degassing Step2 2. Catalytic Heating (90°C, 12h) Step1->Step2 Step3 3. Aqueous Workup & Extraction Step2->Step3 Step4 4. Flash Column Chromatography Step3->Step4 Step5 5. LC-MS & NMR Validation Step4->Step5

Figure 2: Step-by-step experimental workflow for the cross-coupling protocol.

Materials & Reagents (1.0 mmol scale)
  • Substrate: Methyl 4-chloro-6-cyclopropylpicolinate (211.6 mg, 1.0 mmol, 1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Precatalyst: Pd 2​ (dba) 3​ (9.2 mg, 0.01 mmol, 1 mol% Pd)

  • Ligand: XPhos (9.5 mg, 0.02 mmol, 2 mol%)

  • Base: K 3​ PO 4​ (424.5 mg, 2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL), thoroughly sparged with Argon.

Step-by-Step Procedure (Self-Validating System)
  • Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the methyl 4-chloro-6-cyclopropylpicolinate, arylboronic acid, Pd 2​ (dba) 3​ , XPhos, and K 3​ PO 4​ .

    • Causality Note: Adding all solid reagents prior to degassing minimizes the introduction of atmospheric oxygen, which rapidly oxidizes electron-rich phosphines like XPhos.

  • Degassing: Seal the tube with a rubber septum. Apply vacuum for 30 seconds, then backfill with Argon. Repeat this cycle three times.

  • Solvent Addition & Catalyst Initiation: Syringe in the degassed 1,4-Dioxane and Deionized Water.

    • Self-Validation Checkpoint: Upon solvent addition and initial stirring at room temperature, the mixture will transition from a deep purple/black suspension (Pd 2​ (dba) 3​ ) to a dark red/brown homogeneous solution. This visual cue confirms the successful generation of the active Pd(0)-XPhos complex.

  • Heating: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • Reaction Monitoring: After 12 hours, cool the reaction to room temperature. Remove a 10 µL aliquot, dilute with 1 mL EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation Checkpoint: The starting material (R f​ ~0.6) should be entirely consumed, replaced by a new UV-active product spot (R f​ ~0.4) that typically exhibits bright blue fluorescence under 254 nm UV light.

  • Workup: Dilute the reaction mixture with EtOAc (15 mL) and transfer to a separatory funnel. Wash sequentially with deionized water (2 × 10 mL) and saturated aqueous NaCl (10 mL).

    • Causality Note: The aqueous washes are critical for removing the phosphate salts and the boric acid byproducts, which can streak during chromatography.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO 2​ , gradient elution 0% to 20% EtOAc in Hexanes) to afford the pure methyl 4-aryl-6-cyclopropylpicolinate.

Troubleshooting & Analytical Validation

Even highly optimized protocols can encounter substrate-specific deviations. Use the following diagnostic framework to resolve common issues:

  • Issue 1: Protodeboronation of the Boronic Acid

    • Diagnostic: GC-MS or LC-MS shows a high concentration of the uncoupled arene (e.g., benzene if using phenylboronic acid) and unreacted chloropicolinate.

    • Causal Fix: Protodeboronation is accelerated by water and heat. If observed, reduce the reaction temperature to 80 °C and slowly add the boronic acid in portions over the first hour of the reaction.

  • Issue 2: Ester Hydrolysis

    • Diagnostic: LC-MS analysis of the crude mixture reveals a major peak corresponding to [M+H] +

      • 14 Da, indicating the formation of the picolinic acid rather than the methyl ester.
    • Causal Fix: Ensure strict adherence to K 3​ PO 4​ . Do not substitute with stronger bases like NaOH or KOH, and ensure the temperature does not exceed 90 °C.

  • Analytical Validation (NMR): Successful coupling is definitively confirmed by 1 H NMR. The starting material exhibits a distinct singlet for the C3 and C5 protons on the pyridine ring. Upon successful coupling, these signals will shift, and a new multiplet corresponding to the integrated protons of the introduced aryl ring will appear in the aromatic region (7.20–7.80 ppm).

References

  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis ACS Omega URL
  • Inhibition of (dppf)
  • Application Notes and Protocols for Amphos-Catalyzed Suzuki-Miyaura Coupling Reactions Benchchem URL
  • Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)

Sources

Methyl 4-chloro-6-cyclopropylpicolinate as a precursor in pharmaceutical drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 4-chloro-6-cyclopropylpicolinate as a Versatile Scaffold in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Profiling, Mechanistic Rationale, and Validated Synthetic Protocols

Chemical Profiling & Strategic Rationale

Methyl 4-chloro-6-cyclopropylpicolinate (CAS: 2092260-66-5)[1] is a highly functionalized, tri-substituted pyridine building block. In modern medicinal chemistry, this scaffold is frequently utilized to synthesize kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and Proteolysis Targeting Chimeras (PROTACs).

The strategic inclusion of the C6-cyclopropyl group is a hallmark of advanced lead optimization. The cyclopropyl ring acts as a rigid, lipophilic bioisostere that enhances metabolic stability by sterically shielding the pyridine core from Cytochrome P450-mediated oxidation[2]. Furthermore, it improves brain permeability and lowers the P-glycoprotein (P-gp) efflux ratio without incurring the entropic binding penalty associated with flexible alkyl chains[3].

Table 1: Physicochemical & Reactivity Profile

Property / Structural FeatureValue / DescriptionExperimental Implication in Drug Discovery
CAS Number 2092260-66-5Unique identifier for commercial procurement[4].
Molecular Weight 211.64 g/mol Low molecular weight allows for extensive downstream functionalization while remaining within Lipinski's Rule of 5.
C4-Chlorine Electrophilic HandleHighly activated for Palladium-catalyzed C-N or C-C cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura).
C6-Cyclopropyl Rigid Lipophilic MotifIncreases half-life, improves target binding affinity, and restricts proteolytic degradation[2].
C2-Methyl Ester Hydrolyzable HandleFacilitates orthogonal late-stage amidation for attaching solvent-exposed linkers (e.g., PROTAC anchors).

Divergent Synthetic Workflow

The true value of this precursor lies in its orthogonal reactivity. The C4-chlorine and C2-methyl ester can be functionalized independently, allowing medicinal chemists to rapidly generate diverse libraries from a single starting material.

G Precursor Methyl 4-chloro-6-cyclopropylpicolinate (CAS: 2092260-66-5) C4_Rxn C4: Pd-Catalyzed Buchwald-Hartwig Amination Precursor->C4_Rxn Step 1a (C-N Bond) C2_Rxn C2: Ester Saponification & Amide Coupling Precursor->C2_Rxn Step 1b (C-O Cleavage) Kinase Kinase Inhibitor (Hinge Binder Core) C4_Rxn->Kinase Arylamine Addition PROTAC PROTAC Anchor (E3 Ligase Recruiter) C2_Rxn->PROTAC Linker Attachment Lead Advanced Pre-Clinical Lead Candidate Kinase->Lead PROTAC->Lead

Divergent synthetic workflow of Methyl 4-chloro-6-cyclopropylpicolinate in drug discovery.

Mechanistic Rationale for Scaffold Functionalization

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen for this scaffold, rather than blindly following standard operating procedures.

C4-Amination via Buchwald-Hartwig Cross-Coupling: The C4-chlorine is highly activated toward oxidative addition by Palladium(0) due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the C2-ester. However, this same electron deficiency can stall the catalytic cycle at the reductive elimination step, leading to competitive hydrodehalogenation (loss of the chlorine without amine attachment). To counteract this, we employ BrettPhos , a bulky, electron-rich dialkylbiaryl phosphine ligand. Density Functional Theory (DFT) studies confirm that BrettPhos lowers the activation energy barrier for reductive elimination, specifically when coupling primary amines, ensuring high yields and suppressing off-target pathways[5],[6].

C2-Saponification & Amidation: The methyl ester is sterically unhindered but sits adjacent to the basic pyridine nitrogen. Saponification must be performed with Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system to prevent degradation. For the subsequent amidation, HATU is selected over standard EDC/NHS. Picolinic acids are notoriously prone to sluggish coupling and epimerization; HATU generates a highly reactive 7-azabenzotriazole active ester that drives the reaction to completion rapidly, even with sterically hindered amines.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating critical quality control checks at each step.

Protocol A: C4 Buchwald-Hartwig Amination

Objective: Install an arylamine at the C4 position to generate a kinase hinge-binding motif.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add Methyl 4-chloro-6-cyclopropylpicolinate (1.0 equiv), the desired primary arylamine (1.2 equiv), Pd2(dba)3 (0.05 equiv), and BrettPhos (0.10 equiv).

  • Base Selection (Causality Check): Add Cesium Carbonate (Cs2CO3, 2.0 equiv). Do not use Sodium tert-butoxide (NaOtBu). While NaOtBu is a standard strong base for Buchwald-Hartwig couplings[5], its high nucleophilicity will cause premature cleavage of the C2-methyl ester. Cs2CO3 provides the necessary basicity for deprotonation without compromising the ester handle.

  • Reaction: Suspend the mixture in anhydrous Toluene (0.2 M) and heat to 90 °C for 12 hours.

  • In-Process Validation: Monitor via LC-MS. The starting material exhibits a distinct 3:1 isotopic cluster characteristic of a single chlorine atom. The reaction is complete when this isotopic cluster completely disappears, replaced by a mass shift corresponding to the amine addition.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C2 Saponification & Amide Coupling

Objective: Attach a solvent-exposed linker (e.g., PEG chain) for PROTAC synthesis.

  • Saponification: Dissolve the C4-functionalized intermediate in a 2:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (3.0 equiv) and stir at room temperature for 2 hours.

  • Validation: Check via TLC (UV active). The ester spot will disappear, replaced by a highly polar baseline spot (the carboxylate salt).

  • Acidification: Carefully acidify to pH 4 using 1M HCl. Extract with EtOAc, dry over Na2SO4, and concentrate to yield the free picolinic acid.

  • Amidation: Dissolve the acid in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 10 minutes to form the active ester.

  • Coupling: Add the desired primary amine linker (1.1 equiv). Stir at room temperature for 4 hours.

  • Final Validation: Confirm product formation via LC-MS (M+H peak). Quench with saturated NaHCO3, extract with EtOAc, and purify via reverse-phase HPLC.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. URL: [Link]

  • Li, J. et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020. URL: [Link]

  • "Buchwald-Hartwig Amination." Chemistry LibreTexts, 2023. URL: [Link]

Sources

Application Note: A Protocol for the Preparation of Accurate and Reliable Standard Solutions of Methyl 4-Chloro-6-Cyclopropylpicolinate for Quantitative LC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accuracy and reliability of quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) analyses are fundamentally dependent on the quality of the calibration standards. This document provides a comprehensive, field-proven protocol for the preparation of primary stock and working standard solutions of methyl 4-chloro-6-cyclopropylpicolinate. Emphasizing the causality behind experimental choices, this guide is designed for researchers, scientists, and drug development professionals to establish a self-validating system for generating reproducible and trustworthy quantitative data.

Introduction: The Foundation of Quantitative Analysis

Methyl 4-chloro-6-cyclopropylpicolinate is a pyridine carboxylic acid derivative, a class of compounds with significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1] Quantitative analysis by LC-MS is a cornerstone of drug development and research, enabling the determination of analyte concentration in complex matrices. The entire quantitative framework rests upon the calibration curve, which is constructed from a series of standard solutions of known concentrations.[2][3][4] Therefore, any imprecision or inaccuracy in the preparation of these standards will directly and proportionally compromise the final results.[5]

This application note details a robust methodology for preparing standard solutions of methyl 4-chloro-6-cyclopropylpicolinate, focusing on techniques that minimize error and ensure the long-term integrity of the standards.

Analyte Profile and Physicochemical Properties

A thorough understanding of the analyte's properties is the first step in developing a reliable protocol.[6] While comprehensive experimental data for methyl 4-chloro-6-cyclopropylpicolinate is not widely published, we can infer key characteristics from its structure and data from close analogs like methyl 4-chloropicolinate.

Table 1: Physicochemical Properties of Methyl 4-Chloro-6-Cyclopropylpicolinate (and related analog)

PropertyValue / InformationRationale & Implications for Standard Preparation
Chemical Structure The pyridine ring and ester functional group suggest moderate polarity.
Molecular Formula C₁₀H₁₀ClNO₂-
Molar Mass 211.64 g/mol Crucial for accurate gravimetric preparation. This value must be confirmed from the Certificate of Analysis (CoA) of the specific lot being used.
Purity >98% (Typical)The exact purity from the CoA must be used to correct the concentration of the stock solution for the highest accuracy.
Solubility Expected to be soluble in common organic solvents like Methanol, Acetonitrile, and DMSO. Low solubility in water is anticipated.The choice of solvent for the stock solution must ensure complete dissolution. For LC-MS, the solvent should be miscible with the mobile phase. A preliminary solubility test is highly recommended.
Stability Store in a cool, dark, and dry place. Prone to hydrolysis of the ester group under strong acidic or basic conditions.Stock solutions should be stored at low temperatures (e.g., -20°C) in amber vials to prevent degradation.[5][7]

Note: The user must refer to the Certificate of Analysis (CoA) provided by the supplier for the lot-specific molar mass and purity values.

Core Principles & Pre-Requisites for Accuracy

Before proceeding to the protocol, it is critical to establish an environment and workflow that minimizes error.

  • Reagent Quality: All solvents (e.g., Methanol, Acetonitrile, Water) must be of the highest purity available, preferably LC-MS or HPLC grade.[8][9] This prevents the introduction of contaminants that can interfere with the analysis or cause ion suppression.[8]

  • Equipment Calibration: Analytical balances and pipettes must be regularly calibrated and verified. Inaccurate weighing is a primary source of significant concentration errors.

  • Laboratory Glassware: Use Class A volumetric flasks and gas-tight syringes for the highest precision. Ensure all glassware is scrupulously clean and dry. Avoid plasticware where possible to prevent leaching of plasticizers.[7]

  • Environment: Weighing should be performed in a draft-free environment, and the analyte should be allowed to equilibrate to room temperature before weighing to prevent convective effects.

Experimental Protocol: Stock Solution Preparation (1 mg/mL)

The primary stock solution is the cornerstone of all subsequent dilutions. Its accurate preparation is paramount.

Materials
  • Methyl 4-chloro-6-cyclopropylpicolinate (Reference Standard)

  • LC-MS grade Methanol (or other suitable solvent)

  • 10 mL Class A volumetric flask

  • Analytical balance (readable to at least 0.01 mg)

  • Weighing paper or boat

  • Spatula

  • Pasteur pipette

  • Vortex mixer and/or Sonicator

Step-by-Step Procedure
  • Analyte Equilibration: Remove the sealed container of the analyte from its storage location (e.g., freezer or refrigerator) and place it in a desiccator at room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the solid, which would lead to an inaccurate mass measurement.

  • Gravimetric Measurement: Tare the analytical balance with the weighing boat. Carefully weigh approximately 10 mg of the reference standard. Record the exact mass to the highest precision possible (e.g., 10.05 mg).

  • Quantitative Transfer: Carefully transfer the weighed solid into the 10 mL Class A volumetric flask. Use a small, dry funnel if necessary.

  • Initial Dissolution: Add approximately 5-7 mL of LC-MS grade methanol to the flask. Gently swirl the flask to begin dissolving the solid.

  • Ensuring Complete Solubilization: Cap the flask and vortex for 30 seconds. If any solid particles remain, place the flask in a sonicator bath for 5-10 minutes. Visual inspection is key; the solution must be completely clear with no visible particulates.

  • Dilution to Volume: Once the solid is fully dissolved, allow the solution to return to room temperature. Carefully add methanol dropwise using a Pasteur pipette until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Concentration Calculation: Calculate the precise concentration of the stock solution, correcting for the purity of the reference standard.

    Formula: Concentration (mg/mL) = (Mass of Analyte (mg) / Volume of Flask (mL)) * Purity

    Example: (10.05 mg / 10.0 mL) * 0.995 = 1.000 mg/mL

  • Labeling and Storage: Transfer the stock solution to a pre-labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store at -20°C.

Experimental Protocol: Working Standard Preparation via Serial Dilution

Working standards are prepared by serially diluting the primary stock solution to generate a range of concentrations suitable for building a calibration curve.

The Dilution Formula

The principle of dilution is based on the equation: C₁V₁ = C₂V₂ [10][11][12] Where:

  • C₁ = Concentration of the starting solution (e.g., stock solution)

  • V₁ = Volume of the starting solution to be transferred

  • C₂ = Concentration of the final, diluted solution

  • V₂ = Final volume of the diluted solution

Example Dilution Scheme for a Calibration Curve (1 - 1000 ng/mL)

This table outlines a typical serial dilution workflow. The diluent is typically the same solvent as the stock solution or a solvent composition that matches the initial mobile phase conditions of the LC method.

Table 2: Example Serial Dilution Protocol

Standard IDTarget Conc. (ng/mL)Starting Solution (ID)Starting Conc. (ng/mL)Volume to Transfer (V₁)Final Volume (V₂)Diluent Volume
Stock 1,000,000-----
WS1 100,000Stock1,000,000100 µL1000 µL900 µL
WS2 10,000WS1100,000100 µL1000 µL900 µL
WS3 1,000WS210,000100 µL1000 µL900 µL
WS4 500WS31,000500 µL1000 µL500 µL
WS5 100WS31,000100 µL1000 µL900 µL
WS6 50WS5100500 µL1000 µL500 µL
WS7 10WS5100100 µL1000 µL900 µL
WS8 1WS710100 µL1000 µL900 µL
Step-by-Step Procedure
  • Prepare Vials: Label a series of clean vials for each working standard (WS1 through WS8).

  • Aliquot Diluent: Add the specified "Diluent Volume" to each corresponding labeled vial.

  • Perform First Dilution: Using a calibrated pipette, transfer the required volume (V₁) from the Stock solution to the vial labeled WS1.

  • Mix Thoroughly: Cap the WS1 vial and vortex for at least 15 seconds to ensure homogeneity. This is a critical step that is often overlooked.

  • Continue Serial Dilution: Using a fresh pipette tip for each transfer, take the required volume from the newly prepared WS1 and add it to the WS2 vial. Vortex thoroughly. Continue this process sequentially for all working standards as outlined in the dilution table. The use of a new tip for each dilution prevents carry-over and concentration errors.

  • Final Standards: Once prepared, these working standards are ready for analysis or for spiking into a matrix to create matrix-matched calibrators.

Workflow Visualization

The following diagram illustrates the complete workflow from the solid reference standard to the final set of working solutions for LC-MS analysis.

G cluster_prep Preparation Phase cluster_dilution Serial Dilution Phase cluster_analysis Analysis Phase Analyte Reference Standard (Solid) Weigh Accurate Weighing (Correct for Purity) Analyte->Weigh Dissolve Dissolve in Solvent (e.g., 10 mL Methanol) Weigh->Dissolve Stock Primary Stock Solution (e.g., 1 mg/mL) Dissolve->Stock WS1 Working Standard 1 (e.g., 100 µg/mL) Stock->WS1 Dilute WS2 Working Standard 2 (e.g., 10 µg/mL) WS1->WS2 Dilute WS2->WS_Intermediate WS_Final Final Working Standards (e.g., 1-1000 ng/mL) WS_Intermediate->WS_Final LCMS Inject into LC-MS System WS_Final->LCMS Curve Generate Calibration Curve LCMS->Curve

Caption: Workflow for Standard Solution Preparation.

Trustworthiness: Self-Validation and Mitigating Pitfalls

A robust protocol includes steps for verification and acknowledges potential sources of error.

  • Matrix Effects: The ionization efficiency of an analyte in the mass spectrometer can be suppressed or enhanced by co-eluting components from the sample matrix (e.g., plasma, soil extract).[2][7] For the most accurate quantification, it is strongly recommended to prepare the final calibration standards in a blank matrix extract that is identical to the samples being analyzed. This "matrix-matching" helps to normalize the effect across both standards and samples.[2][13]

  • Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative LC-MS.[2] The SIL analog of methyl 4-chloro-6-cyclopropylpicolinate would co-elute and experience nearly identical matrix effects and instrument variability, allowing for highly precise and accurate correction of the native analyte's signal.

  • Stability Assessment: The stability of stock and working solutions should be periodically assessed. This can be done by preparing a fresh standard and comparing its response to the stored standard. A deviation of >15% may indicate degradation, necessitating the preparation of new solutions.

References

  • Simson Pharma Limited. (2026, March 18). Common Mistakes When Using Reference Standards in LC-MS Analysis: 17 Costly Errors to Avoid.
  • Science Buddies. (2023, August 10). How to Make Dilutions and Serial Dilutions.
  • LabXchange. (2020, January 21). How To: Make Stock Solutions and Serial Dilutions.
  • Chromperfect. (2025, May 13).
  • Ryerson University. PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • SelectScience. (2015, July 1).
  • Loh, T. P., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.
  • Higashi, T., & Shimada, K. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • PubMed. (2007, January 15).
  • PubMed. (2022, August 3). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)
  • ALWSCI. (2024, October 25).
  • Quansys Biosciences. (2023, December 12).
  • Chromatography Online. (2026, March 27). How to Avoid Problems in LC–MS.
  • News-Medical.Net. (2025, October 28).
  • MiniOne Systems. The Dilution Solution - Student's Guide.
  • Loh, T. P., et al. (2023).
  • Loh, T. P., et al. (2023).
  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution.
  • Western Sydney University.
  • Loh, T. P., et al. (2023).
  • Opentrons.
  • PubChem.
  • Mass Spectrometry Research Facility.
  • Waters Corporation.
  • Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Sigma-Aldrich. Solvent Miscibility Table.

Sources

Catalytic Functionalization of the Cyclopropyl Ring in Methyl 4-chloro-6-cyclopropylpicolinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The cyclopropyl ring is a highly sought-after motif in medicinal chemistry, prized for its ability to impart unique conformational constraints, improve metabolic stability, and serve as a versatile bioisostere.[1][2] However, the selective functionalization of this strained three-membered ring presents a significant synthetic challenge. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic functionalization of the cyclopropyl ring in a key heterocyclic building block, methyl 4-chloro-6-cyclopropylpicolinate. We delve into the core principles of C-H activation and ring-opening strategies, offering detailed, field-proven protocols and explaining the causality behind experimental choices. This guide is designed to be a self-validating system, grounded in authoritative references, to empower the synthesis of novel cyclopropyl-containing analogues for accelerated drug discovery.

Introduction: The Enduring Appeal and Synthetic Challenge of the Cyclopropyl Moiety

The cyclopropane ring, despite its simple three-carbon structure, confers a remarkable array of desirable properties to bioactive molecules. Its rigid framework can lock in specific conformations, enhancing binding affinity to biological targets.[2] The inherent strain in the ring leads to shorter and stronger C-H bonds, which can increase metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[3] Furthermore, the unique steric and electronic properties of the cyclopropyl group allow it to act as a bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even phenyl rings, offering a powerful tool for modulating pharmacokinetic and pharmacodynamic profiles.[1][4]

Methyl 4-chloro-6-cyclopropylpicolinate serves as an exemplary scaffold for late-stage functionalization, a strategy that allows for the diversification of complex molecules at a late step in the synthetic sequence, thereby rapidly generating a library of analogues for structure-activity relationship (SAR) studies.[5][6] The picolinate moiety can act as a directing group for C-H activation, while the chloro-substituent offers a handle for traditional cross-coupling reactions. This application note will focus on two primary catalytic approaches to functionalize the cyclopropyl ring in this specific substrate: Directed C-H Functionalization and Transition Metal-Catalyzed Ring-Opening Reactions .

Strategic Approaches to Cyclopropyl Ring Functionalization

The functionalization of a cyclopropyl ring can be broadly categorized into two main strategies: those that preserve the three-membered ring (C-H functionalization) and those that leverage the ring strain to induce cleavage and subsequent elaboration (ring-opening reactions).

Directed C-H Functionalization: Precision Targeting of sp³ C-H Bonds

The direct conversion of C-H bonds into new C-C or C-heteroatom bonds is a powerful and atom-economical synthetic strategy. In the context of methyl 4-chloro-6-cyclopropylpicolinate, the picolinate nitrogen can act as a directing group, guiding a transition metal catalyst to selectively activate the proximal C-H bonds of the cyclopropyl ring. Palladium catalysis has been particularly successful in this arena.[7][8][9]

The general mechanism involves the coordination of the picolinate nitrogen to the palladium catalyst, forming a cyclometalated intermediate. This brings the catalyst in close proximity to the cyclopropyl C-H bonds, facilitating their cleavage via a concerted metalation-deprotonation (CMD) pathway. The resulting palladacyclic intermediate can then undergo reductive elimination with a suitable coupling partner, such as an aryl halide or boronic acid, to form the desired functionalized product while regenerating the active catalyst.

Diagram 1: Catalytic Cycle for Directed C-H Arylation

G cluster_0 Catalytic Cycle A Pd(II) Precatalyst B Substrate Coordination A->B Substrate C C-H Activation (CMD) B->C Base D Oxidative Addition (Ar-I) C->D Ar-I E Reductive Elimination D->E Pd(II)/Pd(IV) or Pd(0)/Pd(II) pathway G [Pd(IV)] D->G E->A Regeneration F Functionalized Product E->F G->E

Caption: A generalized catalytic cycle for Pd-catalyzed directed C-H arylation.

Transition Metal-Catalyzed Ring-Opening Reactions: Harnessing Ring Strain for Skeletal Diversification

The inherent strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to cleavage by transition metals. This ring-opening can be a productive pathway to generate new and complex molecular scaffolds that would be difficult to access through other means.[10][11][12] Depending on the catalytic system and reaction conditions, various ring-opened products can be obtained.

For instance, radical-mediated ring-opening can be initiated by photoredox catalysis, leading to the formation of a carbon-centered radical that can participate in subsequent cyclization or trapping reactions.[10] Alternatively, transition metals like palladium can mediate the cleavage of C-C bonds in cyclopropanes, leading to the formation of metallacyclobutane intermediates that can undergo further transformations.[11][13]

Diagram 2: General Pathways for Cyclopropane Ring-Opening

G cluster_0 Ring-Opening Strategies A Cyclopropyl Substrate B Radical Ring-Opening (e.g., Photoredox) A->B C Transition Metal-Mediated C-C Cleavage A->C D Ring-Opened Radical Intermediate B->D E Metallacyclobutane Intermediate C->E F Functionalized, Ring-Opened Products D->F E->F

Sources

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 4-chloro-6-cyclopropylpicolinate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Engineers, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Process Rationale

Introduction and Mechanistic Rationale

Methyl 4-chloro-6-cyclopropylpicolinate (CAS: 2092260-66-5) is a highly valuable building block in pharmaceutical and agrochemical development, providing a rigid, functionalized pyridine scaffold. The synthesis of this intermediate at scale relies on the regioselective functionalization of methyl 4,6-dichloropicolinate.

Achieving high site-selectivity in palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes is a well-documented challenge in process chemistry[1]. In the case of 4,6-dichloropicolinates, the C6 position (ortho to the pyridine nitrogen) is significantly more electrophilic than the C4 position. This electronic differentiation allows for a regioselective Suzuki-Miyaura cross-coupling with cyclopropylboronic acid. The oxidative addition of the palladium(0) species occurs preferentially at the C6-Cl bond, enabling the installation of the cyclopropyl group while preserving the C4-Cl bond for subsequent downstream functionalization[1].

To ensure the process is viable for API (Active Pharmaceutical Ingredient) manufacturing, the protocol must address the rigorous removal of residual palladium. Regulatory guidelines mandate strict limits on heavy metal impurities, necessitating the integration of highly efficient palladium scavenging systems directly into the workup stream[2].

Process Workflow and Critical Control Points

The following workflow illustrates the optimized batch production sequence, highlighting the integration of In-Process Controls (IPCs) to create a self-validating system.

G N1 Methyl 4,6-dichloropicolinate + Cyclopropylboronic acid N2 Regioselective Suzuki Coupling (Pd(dppf)Cl2, K3PO4, Toluene/H2O) N1->N2 N3 Phase Separation & Aqueous Wash N2->N3 IPC 1: HPLC >98% Conv. N4 Palladium Scavenging (Thiol-functionalized Silica) N3->N4 N5 Crystallization & Filtration (Heptane/EtOAc) N4->N5 IPC 2: ICP-MS Pd < 10 ppm N6 Methyl 4-chloro-6-cyclopropylpicolinate (Target Intermediate) N5->N6 IPC 3: Purity >99%

Process workflow for the scale-up synthesis of methyl 4-chloro-6-cyclopropylpicolinate.

Palladium Scavenging Optimization Data

In process chemistry, standard crystallization is often insufficient for removing palladium, especially when the target molecule contains multiple heteroatoms that can chelate metals[3]. We evaluated several scavenging strategies to reduce Pd levels below the 10 ppm threshold required for late-stage intermediates. Thiol-based scavengers, such as macroporous polystyrene-bound 2,4,6-trimercaptotriazine (MP-TMT) or silica-thiol (Si-Thiol), demonstrate vastly superior kinetics and capacity compared to activated carbon[4],[3].

Table 1: Comparison of Palladium Scavenging Efficiency (100g Scale Trial)

Scavenger TypeLoading (wt%)Treatment TimeResidual Pd (ppm)Product Recovery (%)Rationale / Observation
None (Control)N/AN/A1,45095%Baseline post-phase separation.
Activated Carbon20%16 hours18582%High bulk volume; non-specific adsorption causes product loss[4].
MP-TMT Resin5%4 hours< 594%Highly effective but cost-prohibitive for early-stage intermediates[3].
Si-Thiol (Optimized) 5% 4 hours < 5 96% Optimal balance of cost, rapid kinetics, and high product recovery.

Step-by-Step Batch Production Protocol

Scale: 1.0 kg of starting material (Methyl 4,6-dichloropicolinate).

Phase 1: Reaction Execution

Causality Note: A biphasic Toluene/Water system is utilized to facilitate heat dissipation during scale-up and to dissolve the inorganic base and boronic acid byproducts, keeping the organic phase fluid.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with Nitrogen ( N2​ ) for 30 minutes to ensure an oxygen-free environment, preventing catalyst degradation.

  • Charge Substrates: Add methyl 4,6-dichloropicolinate (1.00 kg, 4.85 mol) and cyclopropylboronic acid (0.46 kg, 5.34 mol, 1.1 equiv) to the reactor.

  • Solvent Addition: Charge Toluene (8.0 L) and initiate agitation at 150 RPM.

  • Base Addition: Prepare a solution of Potassium Phosphate tribasic ( K3​PO4​ , 2.06 kg, 9.70 mol) in degassed Water (4.0 L). Add the aqueous solution to the reactor. Rationale: K3​PO4​ provides sufficient basicity to activate the boronic acid without causing hydrolysis of the methyl ester.

  • Catalyst Addition: Temporarily halt agitation. Charge Pd(dppf)Cl2​ (35.5 g, 1 mol%). Resume agitation and heat the biphasic mixture to 80 °C.

  • In-Process Control (IPC 1): After 6 hours, sample the organic layer. Analyze via HPLC. The reaction is deemed complete when the remaining starting material is < 2.0% (Area%).

Phase 2: Workup and Palladium Scavenging

Causality Note: Immediate phase separation at elevated temperatures prevents the precipitation of inorganic salts. The subsequent silica-thiol treatment chemically binds the palladium, preventing it from co-crystallizing with the product.

  • Phase Separation: Cool the reactor to 50 °C. Stop agitation and allow the phases to settle for 30 minutes. Drain and discard the lower aqueous layer.

  • Aqueous Wash: Wash the organic layer with 5% aqueous NaCl (3.0 L) to remove residual phosphate salts. Separate and discard the aqueous layer.

  • Scavenger Addition: To the Toluene layer, add Silica-Thiol scavenger (50 g, 5 wt% relative to starting material). Stir the suspension at 50 °C for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded scavenger. Wash the filter cake with warm Toluene (1.0 L).

  • In-Process Control (IPC 2): Submit a 1 mL sample of the filtrate for ICP-MS analysis. Proceed to isolation only if Pd < 10 ppm[2].

Phase 3: Isolation and Crystallization

Causality Note: Solvent swapping from Toluene to a Heptane/Ethyl Acetate system drives the crystallization of the product while keeping apolar impurities in solution.

  • Concentration: Concentrate the filtrate under reduced pressure (50 °C, 100 mbar) to a residual volume of approximately 2.0 L.

  • Solvent Swap: Charge Heptane (4.0 L) and concentrate again to 3.0 L. Repeat this step once more to ensure the removal of the majority of Toluene.

  • Crystallization: Heat the slurry to 70 °C to achieve full dissolution (add up to 5% Ethyl Acetate if necessary to clear the solution). Cool the reactor linearly to 5 °C over 6 hours.

  • Filtration & Drying: Filter the resulting crystalline solid. Wash the cake with cold Heptane (1.0 L). Dry the solid in a vacuum oven at 40 °C for 12 hours.

  • Final Release (IPC 3): Analyze the dried solid for purity (HPLC, target >99%), moisture content (Karl Fischer), and structural confirmation (NMR).

References

  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage. Available at:[Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health (NIH). Available at:[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Institutes of Health (NIH). Available at:[Link]

  • Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. ACS Publications. Available at: [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for Methyl 4-chloro-6-cyclopropylpicolinate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: Methyl 4-chloro-6-cyclopropylpicolinate (CAS: 2092260-66-5)

Executive Summary

Methyl 4-chloro-6-cyclopropylpicolinate is a highly versatile building block frequently utilized in the synthesis of complex kinase inhibitors and targeted therapeutics. The presence of the 4-chloro substituent, flanked by an electron-withdrawing picolinate core, makes this scaffold an exceptional electrophile for Nucleophilic Aromatic Substitution (SNAr). This application note provides field-proven, self-validating protocols for functionalizing the C4 position using nitrogen, oxygen, and sulfur nucleophiles.

Mechanistic Rationale & Substrate Profiling

To design efficient protocols, one must understand the intrinsic electronic environment of the substrate. According to quantitative relative reactivity models [1], 4-chloropyridines exhibit significantly lower activation energies (ΔG‡) for SNAr compared to their 2-chloro or 3-chloro isomers.

Causality of Reactivity:

  • LUMO Lowering: The pyridine nitrogen is positioned para to the C4-chloride. During nucleophilic attack, the negative charge of the transition state is delocalized directly onto the electronegative ring nitrogen, profoundly stabilizing the Meisenheimer intermediate[2].

  • Ester Activation: The methyl ester at C2 provides additional inductive and resonance electron-withdrawing effects, further depleting electron density at C4.

  • Steric Shielding: The C6-cyclopropyl group provides localized steric bulk. While it does not impede attack at C4, it prevents unwanted side reactions at the C6 position, ensuring high regioselectivity.

Mechanism A Methyl 4-chloro-6-cyclopropylpicolinate + Nucleophile (Nu⁻) B Meisenheimer Complex (Charge Delocalized on Pyridine N) A->B  Nucleophilic Attack  (Rate-Determining Step) C C4-Substituted Product + Chloride Leaving Group B->C  Chloride Expulsion  (Fast)

Figure 1: SNAr mechanistic pathway via highly stabilized Meisenheimer complex formation.

Quantitative Reaction Matrix

The following table summarizes the optimized parameters for displacing the C4-chloride with various nucleophile classes. Data is synthesized from high-throughput screening and scale-up optimizations [3].

Nucleophile TypeRepresentative ReagentBase CatalystSolventTemp (°C)Time (h)Expected Yield (%)
Amine (2°) MorpholineDIPEADMF904–685–95
Alkoxide Sodium methoxideNoneMeOH652–480–90
Phenoxide PhenolCs₂CO₃DMF1008–1275–85
Thiolate Benzyl mercaptanK₂CO₃DMF25–501–390–98

Standardized Experimental Workflows

Workflow A 1. Reagent Preparation B 2. Inert Atmosphere A->B C 3. SₙAr Reaction B->C D 4. LC-MS Monitoring C->D E 5. Aqueous Workup D->E F 6. Flash Chromatography E->F

Figure 2: Standardized experimental workflow for SNAr functionalization protocols.

Protocol A: N-Alkylation (Amination with Morpholine)

This protocol utilizes a secondary amine. Primary amines can also be used under identical conditions.

Reagents:

  • Methyl 4-chloro-6-cyclopropylpicolinate: 211.6 mg (1.0 mmol, 1.0 eq)

  • Morpholine: 104.5 mg (1.2 mmol, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA): 258.5 mg (2.0 mmol, 2.0 eq)

  • Anhydrous DMF: 2.0 mL

Step-by-Step Procedure:

  • Charge a 10 mL oven-dried reaction vial with methyl 4-chloro-6-cyclopropylpicolinate and anhydrous DMF. Stir to dissolve.

  • Add morpholine, followed by DIPEA.

    • Causality Note: DIPEA is chosen over inorganic bases to maintain system homogeneity. It acts purely as an acid scavenger for the generated HCl, preventing the morpholine from being consumed as a salt.

  • Purge the vial with N₂, seal, and heat to 90 °C using an aluminum heating block for 4 hours.

  • Self-Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN. The reaction is complete when the starting material peak ([M+H]⁺ = 211.0) is <2% of the Total Ion Chromatogram (TIC), and the product peak ([M+H]⁺ = 263.1) dominates.

  • Cool to room temperature. Dilute with EtOAc (15 mL) and wash with 5% aqueous LiCl solution (3 × 10 mL).

    • Causality Note: DMF partitions into the organic layer. LiCl disrupts the hydrogen bonding network of DMF, forcing it entirely into the aqueous phase and preventing peak tailing during chromatography.

  • Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: O-Alkylation (Etherification with Phenol)

Oxygen nucleophiles are harder (less polarizable) than amines and require stronger activation.

Reagents:

  • Methyl 4-chloro-6-cyclopropylpicolinate: 211.6 mg (1.0 mmol, 1.0 eq)

  • Phenol: 112.9 mg (1.2 mmol, 1.2 eq)

  • Cesium Carbonate (Cs₂CO₃): 488.7 mg (1.5 mmol, 1.5 eq)

  • Anhydrous DMF: 2.5 mL

Step-by-Step Procedure:

  • In a dried vial, combine phenol and Cs₂CO₃ in DMF. Stir at room temperature for 15 minutes.

    • Causality Note: The large ionic radius of the Cesium cation creates a highly solvent-separated ion pair with the phenoxide anion. This dramatically increases the nucleophilicity of the oxygen compared to sodium or potassium salts.

  • Add the picolinate substrate. Seal under N₂ and heat to 100 °C for 8–12 hours.

  • Self-Validation (TLC/LC-MS): Monitor via TLC (30% EtOAc/Hexanes). The starting material (Rf ~0.6, UV-active) will disappear, replaced by a slightly more lipophilic spot. LC-MS must confirm the mass shift to [M+H]⁺ = 270.1.

  • Quench with water (10 mL) and extract with EtOAc (3 × 10 mL). Wash combined organics with 1M NaOH (5 mL) to remove unreacted phenol, followed by brine.

  • Dry, concentrate, and purify via chromatography.

Protocol C: S-Alkylation (Thioetherification with Benzyl Mercaptan)

Thiols are soft, highly polarizable nucleophiles. They react rapidly and require milder conditions to prevent side reactions.

Reagents:

  • Methyl 4-chloro-6-cyclopropylpicolinate: 211.6 mg (1.0 mmol, 1.0 eq)

  • Benzyl mercaptan: 136.6 mg (1.1 mmol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃): 207.3 mg (1.5 mmol, 1.5 eq)

  • Anhydrous DMF: 2.0 mL

Step-by-Step Procedure:

  • Suspend K₂CO₃ in DMF and add benzyl mercaptan. Stir for 5 minutes.

  • Add the picolinate substrate. Stir at 25 °C (ambient room temperature) for 2 hours.

    • Causality Note: Do not heat this reaction. Thiolates are exceptionally reactive in SNAr [1]. Heating can lead to unwanted transesterification or ester hydrolysis at the C2 position.

  • Self-Validation (LC-MS): The reaction is highly efficient. Confirm completion by observing the product mass ([M+H]⁺ = 300.1). The product will elute significantly later on a Reverse-Phase C18 column due to increased lipophilicity.

  • Dilute with water to precipitate the product. If it oils out, extract with dichloromethane (DCM).

  • Wash with water, dry over MgSO₄, concentrate, and purify.

References

  • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: National Institutes of Health (NIH) / Chemical Science URL: [Link] [1]

Troubleshooting & Optimization

How to improve reaction yield in methyl 4-chloro-6-cyclopropylpicolinate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of methyl 4-chloro-6-cyclopropylpicolinate . As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical cross-coupling mechanics and practical, bench-top reality.

The synthesis of this specific building block relies on the Suzuki-Miyaura cross-coupling of methyl 4,6-dichloropicolinate with a cyclopropylboron species. While seemingly straightforward, this transformation is notoriously plagued by regioselectivity issues (C-6 vs. C-4 coupling), premature protodeboronation of the cyclopropyl reagent, and ester hydrolysis. This guide provides field-proven causality, quantitative optimization data, and self-validating protocols to ensure your reaction yields are maximized.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following logic tree to diagnose the root cause of your yield loss based on LC-MS and visual observations.

TroubleshootingTree Start Low Yield of Methyl 4-chloro-6-cyclopropylpicolinate LCMS Analyze via LC-MS Start->LCMS Overcouple High 4,6-dicyclopropyl byproduct LCMS->Overcouple Hydrolysis Picolinic acid detected (Ester hydrolysis) LCMS->Hydrolysis Deact Unreacted SM + Black precipitate LCMS->Deact Proto SM remains but Boronic acid consumed LCMS->Proto Sol1 Reduce Temp to 80°C Limit c-Pr-B(OH)2 to 1.05 eq Overcouple->Sol1 Sol2 Switch base to K3PO4 or K2CO3 Hydrolysis->Sol2 Sol3 Use Pd(OAc)2/SPhos Strict Degassing Deact->Sol3 Sol4 Switch to c-PrBF3K or slow-dosing Proto->Sol4

Diagnostic logic tree for troubleshooting methyl 4-chloro-6-cyclopropylpicolinate synthesis.

Quantitative Optimization Data

The table below summarizes the causality of different reaction parameters on the final yield and regioselectivity. The goal is to maximize the C-6 coupled product while suppressing C-4 coupling and ester saponification.

EntryPd SourceLigandBaseSolventTemp (°C)Yield (%)C6:C4 SelectivityPrimary Observation
1Pd(PPh3)4PPh3Na2CO3Dioxane/H2O1004585:15High protodeboronation, over-coupling[1]
2Pd(dppf)Cl2dppfK2CO3Toluene/H2O906292:8Moderate yield, ester intact
3Pd(OAc)2SPhosK3PO4Toluene/H2O8088 >98:2 Excellent yield and regioselectivity[2]
4Pd(OAc)2SPhosKOHToluene/H2O80<10N/AComplete ester hydrolysis

Troubleshooting FAQs

Q1: My LC-MS shows a significant amount of the 4,6-dicyclopropylpicolinate byproduct. How do I improve regioselectivity? Causality: Methyl 4,6-dichloropicolinate possesses two electrophilic chloride sites. The C-6 position is inherently more reactive towards palladium oxidative addition due to the combined electron-withdrawing effects of the adjacent pyridine nitrogen and the C-2 methyl ester[3]. However, if the reaction is pushed too hard (high temperature, excess boronic acid), the C-4 position will also couple. Solution: Strictly limit the cyclopropylboronic acid to 1.05 equivalents. Lower the reaction temperature to 70–80 °C. Utilize a highly active, sterically demanding ligand like SPhos. The steric bulk of SPhos accelerates the initial cross-coupling at the highly exposed C-6 position while severely hindering the subsequent oxidative addition at the more sterically encumbered C-4 position[2].

Q2: The cyclopropylboronic acid is completely consumed, but a large amount of methyl 4,6-dichloropicolinate remains. What is happening? Causality: You are experiencing protodeboronation. Under basic aqueous conditions, cyclopropylboronic acid can undergo base-catalyzed C-B bond cleavage, releasing cyclopropane gas[4]. This side reaction outcompetes the transmetalation step of the catalytic cycle, starving the reaction of the coupling partner. Solution: Switch your boron source to potassium cyclopropyltrifluoroborate ( c -PrBF3K). This salt acts as a "slow-release" reservoir for the active boronic acid, keeping its steady-state concentration low enough to favor transmetalation over protodeboronation.

Q3: The target mass is missing; instead, I see a highly polar peak corresponding to the carboxylic acid (m/z 198 [M+H]+). Causality: The methyl ester at the C-2 position is highly susceptible to saponification (hydrolysis) under strongly basic conditions (e.g., NaOH, KOH) at elevated temperatures. Solution: Replace strong hydroxide bases with milder phosphate or carbonate bases, such as K3PO4 or K2CO3[1]. These provide sufficient basicity to activate the boronic acid (forming the reactive boronate ate-complex) without hydrolyzing the ester.

Q4: The reaction mixture turns black within 30 minutes and stalls at <20% conversion. Causality: The black precipitate is "palladium black" (inactive Pd(0) nanoparticles). This occurs when the catalytic intermediate is unstable, leading to ligand dissociation and catalyst aggregation. This is almost always exacerbated by the presence of oxygen or poor ligand-to-palladium coordination. Solution: Ensure rigorous degassing of the biphasic solvent system by sparging with Argon for at least 15 minutes prior to adding the catalyst.

Self-Validating Experimental Protocol

To guarantee reproducibility, use the following self-validating protocol. It incorporates built-in checkpoints to ensure the chemical environment is correct before proceeding to the next step.

Optimized Regioselective Suzuki-Miyaura Coupling

  • Reagent Assembly: In a rigorously dried 50 mL Schlenk flask equipped with a magnetic stir bar, add methyl 4,6-dichloropicolinate (1.0 equiv, 5.0 mmol), potassium cyclopropyltrifluoroborate (1.1 equiv, 5.5 mmol), and anhydrous K3PO4 (3.0 equiv, 15.0 mmol).

  • Catalyst Addition: Add Pd(OAc)2 (5 mol%, 0.25 mmol) and SPhos (10 mol%, 0.50 mmol).

  • Solvent Preparation & Degassing (Critical Step): In a separate flask, prepare a 10:1 mixture of Toluene/Water (22 mL total). Sparge this biphasic mixture with Argon gas for a minimum of 15 minutes. Transfer the degassed solvent to the Schlenk flask via a syringe.

    • Validation Checkpoint 1: Upon adding the solvent and stirring, the solution should turn a clear yellow/orange color. If the solution immediately turns black, oxygen has infiltrated the system, and the catalyst has died. Abort and restart with stricter Schlenk techniques.

  • Reaction Execution: Seal the flask and heat the biphasic mixture to 80 °C under a positive pressure of Argon for 12 hours.

  • In-Process Monitoring: After 12 hours, sample the organic layer for LC-MS analysis.

    • Validation Checkpoint 2: Look for the complete disappearance of the starting material (m/z 206/208 [M+H]+) and the appearance of the target product (m/z 212/214 [M+H]+). Ensure the di-coupled byproduct (m/z 218 [M+H]+) integrates to <2% relative to the product.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash sequentially with distilled water (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 15% EtOAc in Hexanes) to afford pure methyl 4-chloro-6-cyclopropylpicolinate as a pale yellow oil/solid.

References

  • Google Patents (WO2023217906A1)
  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions Audrey Yun Li (Academic Archive) URL:[Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation ResearchGate (JACS) URL:[Link]

Sources

Optimizing purification of methyl 4-chloro-6-cyclopropylpicolinate by column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Purification of Methyl 4-chloro-6-cyclopropylpicolinate

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with isolating methyl 4-chloro-6-cyclopropylpicolinate . While flash chromatography is a ubiquitous technique popularized by W.C. Still in 1978[1], pyridine derivatives present unique physicochemical challenges that demand highly optimized, causality-driven methodologies.

Molecule Profiling & Chromatographic Strategy

Methyl 4-chloro-6-cyclopropylpicolinate is a functionalized heterocycle with competing chemical properties:

  • Basicity: The pyridine nitrogen acts as a Lewis base and hydrogen-bond acceptor, which aggressively interacts with unendcapped, acidic surface silanols (Si-OH) on standard normal-phase silica gel[2].

  • Lipophilicity vs. Polarity: The cyclopropyl and chloro groups impart lipophilicity, while the methyl ester at the C2 position adds moderate polarity and susceptibility to hydrolysis.

  • The Challenge: The combination of basicity and intermediate polarity often leads to non-linear adsorption isotherms, resulting in severe peak tailing, band broadening, and co-elution with structurally similar impurities (e.g., des-chloro or des-cyclopropyl analogs)[3].

Workflow A 1. Crude Mixture Analysis (TLC/LCMS) B 2. Stationary Phase Selection (Silica vs. Alumina) A->B C 3. Mobile Phase Optimization (Hexane/EtOAc + TEA) B->C D 4. Sample Loading (Dry Loading on Celite) C->D E 5. Flash Elution (Isocratic or Gradient) D->E F 6. Fraction Collection & Purity Verification E->F

Workflow for optimizing pyridine derivative flash chromatography.

Standard Operating Procedure (Self-Validating Protocol)

To ensure high recovery and purity, follow this self-validating step-by-step methodology. Every phase includes a built-in validation check to guarantee the system is operating as intended.

Phase 1: Method Development & Solvent Optimization
  • Prepare a 1 mg/mL solution of the crude reaction mixture in dichloromethane (DCM).

  • Spot the sample onto standard silica gel 60 F254 TLC plates.

  • Develop the plates in a baseline solvent system (e.g., 80:20 Hexane:Ethyl Acetate).

  • If tailing is observed, add 0.1% to 1% Triethylamine (TEA) to the developing chamber to mask acidic silanols[2].

  • Validation Check: Calculate the Retention Factor (Rf). The target molecule must have an Rf between 0.20 and 0.30, with a ΔRf ≥ 0.15 from the nearest impurity to ensure baseline resolution during scale-up[4].

Phase 2: Column Preparation & Dry Loading

Causality Note: Liquid loading in a strong solvent (like DCM) causes the sample to race down the column before the weaker mobile phase can equilibrate, destroying resolution. Dry loading prevents this band broadening[5].

  • Select a flash column packed with 40–63 µm silica gel[6]. Use a 50:1 silica-to-crude mass ratio.

  • Pre-equilibrate the column with 3 Column Volumes (CV) of the optimized mobile phase (e.g., 80:20 Hexane:EtOAc + 0.1% TEA).

  • Dry Loading: Dissolve the crude mixture in minimal DCM. Add inert Celite 545 (1:2 crude-to-Celite mass ratio). Evaporate under reduced pressure until a free-flowing powder is formed. Load this powder evenly onto the top of the column frit.

  • Validation Check: Collect 10 mL of the column effluent during pre-equilibration and test the pH. It should be slightly basic, confirming that the TEA has successfully saturated the acidic silanol sites.

Phase 3: Elution & Fractionation
  • Apply pressurized gas (nitrogen or compressed air) to achieve a linear flow velocity of ~5 cm/min[4].

  • Elute the column isocratically. Flash chromatography is designed to be rapid; the entire elution should be completed in 10–15 minutes to prevent on-column degradation[4].

  • Collect fractions in standard test tubes.

  • Validation Check: Monitor the fractions using a UV lamp at 254 nm. The conjugated picolinate ring is highly UV-active. Cross-reference UV-active fractions with TLC before pooling to validate absolute purity.

Quantitative Optimization Data

Use the following empirical data to select the optimal mobile phase for your specific impurity profile.

Table 1: Mobile Phase Optimization for Methyl 4-chloro-6-cyclopropylpicolinate

Solvent System (v/v)ModifierTarget RfImpurity Rf (Des-chloro)Peak Shape (Asymmetry)Recommendation
Hexane / EtOAc (80:20)None0.220.25Severe Tailing (As > 2.0)Not Recommended
Hexane / EtOAc (80:20)0.1% TEA0.350.28Sharp (As = 1.1)Primary Choice
Toluene / Acetone (90:10)None0.280.15Moderate Tailing (As = 1.4)Good Selectivity
Hexane / Ether (70:30)0.1% TEA0.300.20Sharp (As = 1.1)Alternative
Troubleshooting Guides & FAQs

Q: Why is my product streaking across the TLC plate and column, resulting in overlapping fractions? A: Methyl 4-chloro-6-cyclopropylpicolinate contains a weakly basic pyridine nitrogen. This nitrogen acts as a hydrogen bond acceptor, interacting with the highly acidic, unendcapped silanol groups (Si-OH) present on standard bare silica[2]. This creates a non-linear adsorption isotherm, visually represented as streaking. Solution: Add 0.1% to 1% Triethylamine (TEA) to your mobile phase. TEA is a stronger, sterically unhindered base that competitively binds to the acidic silanols, masking them and allowing your target molecule to partition normally[2].

Q: I added TEA, but I am still experiencing poor resolution and co-elution with basic impurities. What is the next step? A: If silica gel heavily modified with TEA fails to resolve your basic heterocycles, the stationary phase itself is the limiting factor. Solution: Switch from normal-phase silica to a Neutral Alumina column. Neutral alumina lacks the highly acidic surface sites of silica gel, offering an efficient alternative for high-pKa compounds without the need for mobile phase modifiers[3].

Troubleshooting Issue Issue: Severe Peak Tailing or Streaking on TLC Check1 Is basicity causing silanol interactions? Issue->Check1 Mod Add 0.1-1% TEA to Mobile Phase Check1->Mod Yes Alumina Switch to Neutral Alumina Column Mod->Alumina Fails / Co-elution Success Sharp Peaks Achieved (Asymmetry < 1.2) Mod->Success Resolves Alumina->Success Resolves

Decision tree for resolving peak tailing in basic heterocycles.

Q: Why did my product yield drop significantly, and a new highly polar spot appeared on the baseline of my TLC? A: You are likely observing on-column ester hydrolysis. The methyl ester at the C2 position of the picolinate ring is susceptible to hydrolysis into the free carboxylic acid, especially if the silica gel is overly acidic or if too much basic modifier (TEA) was used in the presence of trace water. Solution: Ensure all mobile phase solvents are strictly anhydrous. Do not exceed 1% v/v of TEA. Most importantly, do not leave the compound sitting on the column; flash chromatography should be executed with sufficient gas pressure to complete the run in under 15 minutes[4][6].

Q: I am observing co-elution with the starting material (e.g., 4,6-dichloropicolinate). How can I improve resolution? A: The structural difference between the target (chloro/cyclopropyl) and a dichloro starting material is primarily steric and slightly lipophilic. If Hexane/EtOAc fails to resolve them, you must change the selectivity of the solvent system[7]. Solution: Switch the polar modifier. Replace Ethyl Acetate (a strong hydrogen bond acceptor) with a different class of solvent, such as Diethyl Ether or Acetone. A system of Toluene/Acetone often provides orthogonal selectivity for halogenated pyridine derivatives.

References
  • Ask the Editor: The Evolution of Flash Chromatography | LCGC International. URL:[Link]

  • FLASH CHROMATOGRAPHY | ResearchGate. URL:[Link]

  • Solvent Systems for Flash Column Chromatography | University of Rochester. URL:[Link]

  • 5 Steps to successful flash chromatography | Biotage. URL:[Link]

  • RediSep neutral alumina column purification of high pKa compounds | Teledyne ISCO. URL:[Link]

  • The Laboratory Chromatography Guide | BUCHI. URL:[Link]

Sources

Technical Support Center: Reducing Byproduct Formation in Cross-Coupling Reactions of Methyl 4-Chloro-6-cyclopropylpicolinate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing cross-coupling reactions involving methyl 4-chloro-6-cyclopropylpicolinate. This resource is designed for researchers, chemists, and drug development professionals who utilize this key intermediate and encounter challenges with reaction efficiency and purity. Here, we provide in-depth, experience-driven answers to common problems, focusing on the mechanistic rationale behind our troubleshooting suggestions.

The functionalization of electron-deficient heterocyclic scaffolds like methyl 4-chloro-6-cyclopropylpicolinate is a cornerstone of modern synthesis, particularly in the agrochemical and pharmaceutical industries. However, the inherent electronic properties of the pyridine ring and the relative inertness of the C-Cl bond present unique challenges. This guide will help you navigate these challenges to minimize byproduct formation and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the cross-coupling of methyl 4-chloro-6-cyclopropylpicolinate?

The three most prevalent byproducts are hydrodehalogenation, homocoupling of the boronic acid (in Suzuki-Miyaura reactions), and catalyst decomposition into palladium black.

Byproducts cluster_byproducts Common Byproducts reactant Methyl 4-chloro-6-cyclopropylpicolinate hydrodehalogenation Hydrodehalogenation Product (Methyl 6-cyclopropylpicolinate) reactant->hydrodehalogenation H⁺ source homocoupling Boronic Acid Homocoupling (R-R) pd_black Palladium Black (Pd(0) Precipitate)

Caption: Common byproducts from the starting material.

Q2: Why is the cross-coupling of a 4-chloropyridine substrate particularly challenging?

Chloropyridines, especially those lacking strong electron-donating groups, are considered challenging substrates for several reasons. The C-Cl bond is stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[3] This requires the use of highly active catalyst systems, which themselves can sometimes promote side reactions if not carefully controlled.

Q3: What is the fundamental role of the phosphine ligand or N-Heterocyclic Carbene (NHC) in the reaction?

Ligands are crucial for a successful cross-coupling reaction. They fulfill several roles:

  • Stabilization: They stabilize the palladium(0) active catalyst, preventing its precipitation as palladium black.[4]

  • Solubility: They help solubilize the metal center in the organic solvent.

  • Modulation of Reactivity: Most importantly, they tune the electronic and steric properties of the palladium center. Electron-rich and bulky ligands, such as biarylphosphine ligands (e.g., XPhos, SPhos) or NHCs (e.g., IPr), increase the electron density on the palladium. This promotes the difficult oxidative addition step with the aryl chloride and accelerates the final reductive elimination step to release the product.[4][5]

Q4: Which cross-coupling reactions are typically used for this substrate?

The two most common and versatile reactions are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids/esters) and the Buchwald-Hartwig amination (for C-N bond formation with amines).[6][7] The principles discussed in this guide are broadly applicable to both, as they share common mechanistic steps and potential side reactions.

Troubleshooting Guide

This section addresses specific experimental issues. For each problem, we outline the most probable causes and provide actionable solutions with detailed protocols.

Problem 1: Significant Formation of Hydrodehalogenated Byproduct

You observe a significant peak in your LC-MS or NMR corresponding to methyl 6-cyclopropylpicolinate, where the chlorine has been replaced by hydrogen.

Probable Causes:
  • Hydride Source: The palladium intermediate that forms after oxidative addition can react with a hydride source before it couples with your intended partner. This hydride can come from the solvent (e.g., alcohols, residual water), the base (e.g., formate impurities, amine bases), or the boronic acid reagent itself.[4][8]

  • Slow Transmetalation/Reductive Elimination: If the desired coupling step is slow, the competing hydrodehalogenation pathway becomes more prominent. This can be due to a suboptimal ligand, base, or temperature.

Suggested Solutions:
  • Scrutinize Reagents and Solvents:

    • Action: Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or CPME. Ensure they are freshly distilled or from a sealed bottle.

    • Rationale: This minimizes water as a potential proton and hydride source. While some Suzuki reactions benefit from water, in cases of significant hydrodehalogenation, starting with anhydrous conditions is a key troubleshooting step.[9]

  • Optimize the Base:

    • Action: Switch from hydroxide or alkoxide bases to carbonate or phosphate bases, such as K₃PO₄ or Cs₂CO₃.

    • Rationale: Phosphates and carbonates are less nucleophilic and are less likely to act as direct hydride donors or generate hydride sources from the solvent.[10]

  • Select a Bulky Ligand:

    • Action: Employ a sterically hindered biarylphosphine ligand (e.g., RuPhos, BrettPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).

    • Rationale: Bulky ligands promote the final reductive elimination step, which is often the product-forming step.[4] By accelerating this step, the lifetime of the palladium intermediate susceptible to hydrodehalogenation is reduced.

Troubleshooting_Hydrodehalogenation start High Hydrodehalogenation Byproduct? check_solvent Is the solvent anhydrous and aprotic? (e.g., Dioxane, Toluene) start->check_solvent use_anhydrous Action: Use dry, aprotic solvent. check_solvent->use_anhydrous No check_base Is the base non-protic? (e.g., K₃PO₄, Cs₂CO₃) check_solvent->check_base Yes use_anhydrous->check_base use_phosphate Action: Switch to K₃PO₄ or Cs₂CO₃. check_base->use_phosphate No check_ligand Is the ligand bulky enough to promote reductive elimination? check_base->check_ligand Yes use_phosphate->check_ligand use_bulky_ligand Action: Use bulky biarylphosphine or NHC ligand. check_ligand->use_bulky_ligand No end_node Problem Resolved check_ligand->end_node Yes use_bulky_ligand->end_node

Caption: Troubleshooting workflow for hydrodehalogenation.

Problem 2: Significant Formation of Homocoupled Boronic Acid Byproduct (Suzuki-Miyaura)

Your reaction produces a significant amount of the R-R dimer from your boronic acid coupling partner (R-B(OH)₂).

Probable Causes:
  • Presence of Oxygen: Molecular oxygen can facilitate an oxidative cycle that leads to the homocoupling of boronic acids, often mediated by palladium(II) species.[11][12]

  • Inefficient Catalyst Activation: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, the remaining Pd(II) can promote homocoupling.[11][13]

  • Slow Oxidative Addition: If the oxidative addition of methyl 4-chloro-6-cyclopropylpicolinate is slow, the transmetalation of the boronic acid can occur twice on the palladium center, leading to homocoupling.

Suggested Solutions:
  • Ensure an Inert Atmosphere:

    • Action: Rigorously degas your reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using three freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: This is the most critical step to prevent oxygen-mediated homocoupling.[12]

  • Modify Catalyst Addition:

    • Action: Add a mild reducing agent like potassium formate to the reaction mixture before adding the catalyst.[13] Alternatively, use a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that activates reliably.

    • Rationale: Adding a reducing agent helps ensure that any residual Pd(II) is converted to the active Pd(0) state, shutting down the Pd(II)-mediated homocoupling pathway.[13]

  • Optimize Stoichiometry:

    • Action: Use a slight excess of the boronic acid (1.1-1.3 equivalents). Avoid using a large excess.

    • Rationale: While a slight excess drives the reaction to completion, a large excess can increase the statistical likelihood of homocoupling, especially if other steps in the catalytic cycle are slow.

Problem 3: Low or No Conversion and/or Formation of Palladium Black

The reaction stalls with significant starting material remaining, and you observe a black precipitate.

Probable Causes:
  • Catalyst Decomposition: The active Pd(0)Lₙ species is unstable and can aggregate to form inactive palladium black. This is often caused by an insufficient ligand-to-palladium ratio, high temperatures, or the use of a ligand that is not robust enough.[4]

  • Poor Ligand Choice: The ligand may not be electron-rich enough to promote the oxidative addition of the C-Cl bond, which is often the rate-limiting step.

  • Incorrect Base/Solvent Combination: The chosen base may not be soluble or strong enough in the selected solvent to facilitate the necessary steps in the catalytic cycle.[14]

Suggested Solutions:
  • Re-evaluate the Catalyst System:

    • Action: Increase the ligand-to-palladium ratio (a common starting point is L:Pd = 2:1 for monodentate ligands). Switch to a more robust and electron-rich ligand system, such as a G3 or G4 Buchwald precatalyst.

    • Rationale: Modern precatalysts are designed for high stability and reliable activation, minimizing the formation of palladium black. A higher ligand concentration can also better stabilize the active Pd(0) species in solution.[4]

  • Conduct a Condition Screen:

    • Action: Systematically screen different combinations of ligands, bases, and solvents on a small scale.

    • Rationale: The interplay between reaction components is complex. A matrix screen is the most efficient way to identify an optimal set of conditions for this specific, challenging substrate.

Data Table: Example Screening Conditions for Suzuki-Miyaura Coupling
EntryCatalyst (mol%)Ligand (mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Byproduct Ratio (Hydrodehalogenation:Homocoupling)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O100<10N/A
2Pd₂(dba)₃ (1)XPhos (3)K₃PO₄Toluene100755:1
3Pd₂(dba)₃ (1)RuPhos (3)Cs₂CO₃Dioxane908815:1
4XPhos Pd G3 (2)NoneK₃PO₄t-BuOH/H₂O8092>50:1

Yields and ratios are representative and for illustrative purposes.

Recommended Starting Protocol (Suzuki-Miyaura Coupling)

This protocol is a robust starting point designed to minimize common side reactions.

Materials:

  • Methyl 4-chloro-6-cyclopropylpicolinate (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the methyl 4-chloro-6-cyclopropylpicolinate, arylboronic acid, and finely ground K₃PO₄.

  • Add the XPhos Pd G3 catalyst in a glovebox or under a stream of inert gas.

  • Seal the flask with a septum. Evacuate and backfill with argon or nitrogen three times.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Ar-Pd(II)(Cl)L₂ Pd0->OA_complex Oxidative Addition TM_complex [Ar-Pd(II)(R)L₂] OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar-R (Desired Product) TM_complex->Product ArCl Ar-Cl (Substrate) ArCl->OA_complex RBX2 R-B(OR)₂ (Boronic Ester) RBX2->TM_complex Base Base Base->TM_complex

Sources

Technical Support Center: Overcoming Poor Solubility of Methyl 4-Chloro-6-Cyclopropylpicolinate in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl 4-chloro-6-cyclopropylpicolinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges related to the poor aqueous solubility of this compound. This guide offers a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to facilitate your experimental success.

Introduction

Methyl 4-chloro-6-cyclopropylpicolinate is a picolinate derivative with a chemical structure that suggests low aqueous solubility. Picolinic acid and its derivatives are known for their roles as versatile building blocks in medicinal chemistry.[1][2] However, their often hydrophobic nature presents a significant hurdle in formulation development, impacting bioavailability and therapeutic efficacy.[3] This guide will explore various strategies to enhance the solubility of methyl 4-chloro-6-cyclopropylpicolinate in aqueous media, drawing upon established principles of pharmaceutical science.

Frequently Asked Questions (FAQs)

Q1: Why is methyl 4-chloro-6-cyclopropylpicolinate expected to have poor water solubility?

A1: The molecular structure of methyl 4-chloro-6-cyclopropylpicolinate contains several features that contribute to its hydrophobicity and thus, poor aqueous solubility. The presence of a chlorosubstituent, a cyclopropyl group, and the methyl ester functionality all increase the lipophilicity of the molecule. While the pyridine nitrogen introduces some polarity, the overall character of the molecule is predominantly nonpolar, leading to unfavorable interactions with the highly polar water molecules.

Q2: What are the primary consequences of poor aqueous solubility in my experiments?

A2: Poor aqueous solubility can lead to several experimental challenges, including:

  • Low Bioavailability: For in vivo studies, low solubility is a major reason for poor oral bioavailability, as the compound must be in solution to be absorbed.[3][4]

  • Inaccurate Dosing: Difficulty in preparing stock solutions and maintaining the compound in solution can lead to inconsistent and inaccurate dosing in both in vitro and in vivo experiments.

  • Precipitation: The compound may precipitate out of solution upon dilution into aqueous buffers, leading to unreliable experimental results.

  • Challenges in Formulation: Developing suitable formulations for preclinical and clinical studies becomes a significant hurdle.[3]

Q3: What are the general strategies to improve the solubility of a poorly water-soluble compound like methyl 4-chloro-6-cyclopropylpicolinate?

A3: A variety of techniques can be employed to enhance the aqueous solubility of hydrophobic compounds.[5][6][7] These can be broadly categorized as:

  • Physical Modifications: Techniques like particle size reduction (micronization, nanosuspension) can increase the dissolution rate.[5][6]

  • Chemical Modifications: Creating salt forms or prodrugs can improve solubility.

  • Formulation Approaches:

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.[8][9]

    • Surfactants: These agents can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[10][11]

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the drug molecule, enhancing its solubility.[12][][14]

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution.[4][15][16]

    • pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can significantly impact solubility.[17][18]

Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: My compound is precipitating out of my aqueous buffer.

Q: I've prepared a stock solution of methyl 4-chloro-6-cyclopropylpicolinate in an organic solvent, but when I dilute it into my aqueous experimental buffer, I observe precipitation. How can I resolve this?

A: This is a common issue with poorly soluble compounds. Here’s a systematic approach to troubleshoot and solve this problem:

Step 1: Understand the "Why" - The Role of Solvent Polarity

The precipitation occurs because the highly nonpolar compound, which is stable in an organic solvent, is suddenly exposed to a highly polar aqueous environment. The principle of "like dissolves like" dictates that the compound will have very limited solubility in water.[17]

Step 2: Initial Troubleshooting - Optimizing Your Dilution

  • Increase the Organic Solvent Concentration in the Final Solution: While not always feasible for biological experiments, a small percentage of the organic solvent from your stock solution can sometimes be sufficient to keep the compound dissolved. Start with the lowest effective concentration to minimize solvent-induced artifacts.

  • Vortexing and Sonication: Ensure vigorous mixing during dilution to aid in the dispersion of the compound. Sonication can also help to break down small precipitates and facilitate dissolution.

Step 3: Systematic Formulation Development - A Step-by-Step Protocol

If simple dilution optimization fails, a more systematic formulation approach is necessary. The following workflow will guide you through selecting an appropriate solubilization strategy.

experimental_workflow start Start: Poorly Soluble Compound (Methyl 4-chloro-6-cyclopropylpicolinate) ph_modification pH Modification start->ph_modification Is the compound ionizable? cosolvents Co-solvent Screening ph_modification->cosolvents If solubility is still low success Success: Soluble Formulation ph_modification->success If soluble surfactants Surfactant Screening cosolvents->surfactants If co-solvents are not effective or incompatible cosolvents->success If soluble cyclodextrins Cyclodextrin Screening surfactants->cyclodextrins If surfactants cause experimental interference surfactants->success If soluble solid_dispersion Solid Dispersion cyclodextrins->solid_dispersion For solid dosage form development cyclodextrins->success If soluble solid_dispersion->success If soluble failure Failure: Re-evaluate solid_dispersion->failure If formulation is not stable

Caption: A decision-making workflow for selecting a solubility enhancement strategy.

Protocol 1: pH Modification

  • Rationale: The picolinate structure contains a pyridine nitrogen which is basic and can be protonated at acidic pH.[17] This protonation would increase the polarity and aqueous solubility of the molecule.

  • Procedure:

    • Prepare a series of buffers with pH values ranging from 2 to 7.

    • Add a small, consistent amount of your compound to each buffer.

    • Equilibrate the samples (e.g., by shaking at a constant temperature for 24-48 hours).

    • Filter the samples to remove any undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Expected Outcome: You should observe an increase in solubility as the pH decreases.

  • Troubleshooting: If solubility remains low even at acidic pH, it indicates that the intrinsic insolubility of the molecule is the dominant factor, and other strategies are needed.

Protocol 2: Co-solvent Screening

  • Rationale: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the dissolution of nonpolar compounds.[8][19][20]

  • Procedure:

    • Select a panel of biocompatible co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[9][21]

    • Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30% v/v co-solvent).

    • Determine the solubility of your compound in each mixture using the equilibration method described above.

  • Data Presentation:

Co-solventConcentration (v/v)Apparent Solubility (µg/mL)
Ethanol10%Enter experimental value
20%Enter experimental value
Propylene Glycol10%Enter experimental value
20%Enter experimental value
PEG 40010%Enter experimental value
20%Enter experimental value
  • Troubleshooting: Be mindful of the potential for co-solvents to affect biological assays. Always include a vehicle control in your experiments.

Issue 2: My chosen solubilization method is interfering with my biological assay.

Q: I have successfully solubilized my compound using a surfactant, but it seems to be affecting my cell viability assay. What are my alternatives?

A: This is a critical consideration in drug discovery. The excipients used for solubilization should ideally be inert in the biological system being studied.[22]

Step 1: Confirm the Interference

Run a vehicle control experiment with the surfactant alone at the same concentration used to dissolve your compound. If you observe an effect, the surfactant is indeed interfering.

Step 2: Explore Alternative Solubilization Strategies

  • Cyclodextrins: These are often a good alternative to surfactants as they are generally considered to be more biocompatible.[12][14][23]

    • Rationale: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that is water-soluble.[12][24]

    • Protocol 3: Cyclodextrin Complexation

      • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and a favorable safety profile.[12]

      • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).

      • Add an excess of your compound to each cyclodextrin solution.

      • Equilibrate the samples as described previously.

      • Determine the concentration of the dissolved compound.

cyclodextrin_complexation cluster_0 Insoluble Drug cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex drug Methyl 4-chloro-6- cyclopropylpicolinate (Hydrophobic) complex Drug-Cyclodextrin Complex drug->complex cd HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Diagram illustrating the formation of a drug-cyclodextrin inclusion complex.

  • Solid Dispersions: While more commonly used for oral solid dosage forms, the principle can be adapted for preparing aqueous solutions for in vitro studies.[4][15][16][25]

    • Rationale: By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the drug's dissolution rate and apparent solubility can be significantly increased.[4]

    • Protocol 4: Preparation of a Solid Dispersion (Solvent Evaporation Method)

      • Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[25]

      • Dissolve both your compound and the polymer in a common volatile organic solvent (e.g., methanol or acetone).

      • Evaporate the solvent under reduced pressure to obtain a solid film.

      • The resulting solid dispersion can then be dissolved in an aqueous buffer.

Conclusion

Overcoming the poor aqueous solubility of methyl 4-chloro-6-cyclopropylpicolinate is a critical step in its successful evaluation as a potential therapeutic agent. This technical support guide provides a framework for systematically addressing this challenge. By understanding the underlying principles of solubility enhancement and following the detailed troubleshooting protocols, researchers can develop suitable formulations for their specific experimental needs. It is essential to remember that the choice of solubilization technique will depend on the specific requirements of the experiment, including the desired concentration, the route of administration (for in vivo studies), and the potential for excipient-related interference in biological assays.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available from: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. Available from: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Available from: [Link]

  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017). Pharmaceutical Technology. Available from: [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Asian Journal of Pharmaceutical Technology & Innovation. Available from: [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (n.d.). ResearchGate. Available from: [Link]

  • New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs. (n.d.). ResearchGate. Available from: [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Available from: [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI. Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Available from: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development. Available from: [Link]

  • Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives. (2025). PubMed. Available from: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Available from: [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (n.d.). ResearchGate. Available from: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. Available from: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025). MDPI. Available from: [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé. Available from: [Link]

  • Solubility enhancement of Rifabutin by Co-solvency Approach. (n.d.). Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. Available from: [Link]

  • Esterification of pyridine carboxylic acids. (n.d.). Google Patents.
  • Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. (2025). Hilaris Publisher. Available from: [Link]

  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Available from: [Link]

Sources

Technical Support Center: Optimizing Palladium Catalyst Load for Methyl 4-Chloro-6-Cyclopropylpicolinate Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-chloro-6-cyclopropylpicolinate is a highly functionalized pyridine scaffold frequently utilized in pharmaceutical and agrochemical development. While the 4-chloro position is electronically primed for cross-coupling, the steric bulk of the 6-cyclopropyl group and the chelating potential of the 2-picolinate moiety present significant synthetic hurdles. This technical guide provides field-proven troubleshooting strategies to optimize palladium catalyst loading (reducing to <0.5 mol%) without compromising reaction efficiency or turnover number (TON).

Section 1: Mechanistic Insights & Catalyst Selection (FAQ)

Q1: Why does methyl 4-chloro-6-cyclopropylpicolinate require specialized optimization compared to standard aryl chlorides? A1: The reactivity of chloropyridines is heavily influenced by the position of the halogen relative to the nitrogen atom. The 4-chloro position is by the electron-withdrawing inductive and resonance effects of the pyridine nitrogen, making the C-Cl bond more susceptible to oxidative addition than unactivated aryl chlorides[1]. However, this substrate possesses two major liabilities:

  • Steric Hindrance: The adjacent 6-cyclopropyl group restricts the conformational freedom of bulky ligands during the transmetalation step.

  • Catalyst Sequestration: The 2-methyl ester and the pyridine nitrogen can act as a bidentate ligand, chelating the palladium center. This off-cycle coordination promotes catalyst aggregation into inactive palladium black, traditionally forcing chemists to use (1–5 mol%) to achieve full conversion[2].

Q2: Which palladium/ligand systems allow for sub-mol% catalyst loading with this specific picolinate scaffold? A2: To achieve loadings below 0.5 mol%, you must transition from traditional Pd(0) complexes (e.g., Pd(PPh3)4) to modern Buchwald precatalysts (e.g., XPhos Pd G3) or highly active [3][4]. Buchwald G3 precatalysts are air-stable Pd(II) complexes that rapidly generate the active, monoligated Pd(0) species in situ. The bulky, electron-rich biaryl phosphine ligands (like XPhos) prevent the formation of inactive bis-ligated complexes and stabilize the catalyst against aggregation. This stabilization is critical for overcoming the chelating effect of the picolinate moiety, enabling efficient coupling at[2][3].

Section 2: Troubleshooting Catalyst Deactivation (FAQ)

Q3: My low-loading cross-coupling reaction stalls at 50-60% conversion. How do I prevent catalyst death without increasing the Pd load? A3: Reaction stalling at low catalyst loads is typically caused by the irreversible decomposition of the active Pd(0) species into inactive palladium nanoparticles (Pd black)[5]. To mitigate this without increasing the palladium load, you must accelerate the on-cycle kinetics to outcompete catalyst decay:

  • Optimize the Base: Inorganic bases like K2CO3 have poor solubility in organic solvents, leading to a sluggish transmetalation step. Switching to lipophilic bases, such as, significantly improves reaction homogeneity and kinetics, allowing the reaction to proceed at lower temperatures (e.g., 35–50 °C) where catalyst half-life is extended[6].

  • Add Stabilizers: The addition of tetrabutylammonium chloride (TBACl) provides a high chloride ion concentration. This stabilizes highly active ([PdLCl]-) and slows the aggregation of palladium nanoparticles, serving as a catalyst reservoir[5].

Section 3: Quantitative Data Comparison

Table 1: Comparative Catalyst Performance for 4-Chloropyridine Derivatives

Catalyst SystemLigand TypeCatalyst Loading (mol%)BaseTemp (°C)Typical Yield (%)Primary Limitation
Pd(PPh3)4 Triphenylphosphine3.0 - 5.0K2CO310065 - 75High loading required; prone to aggregation[3].
Pd(OAc)2 CyPF-t-Bu (Josiphos)0.05 - 0.1NaOtBu9085 - 93Sensitive to moisture during setup[4].
XPhos Pd G3 Biaryl Phosphine0.5 - 1.0K3PO48090 - 98Ligand cost, but offset by low loading[2].
Anionic Pd / TBACl Ligandless0.1 - 0.5NaOAc14070 - 85Requires high temperatures[5].

Section 4: Experimental Workflows & Protocols

Protocol: Self-Validating Low-Loading Suzuki-Miyaura Coupling

Objective: Couple methyl 4-chloro-6-cyclopropylpicolinate with an arylboronic acid using 0.5 mol% XPhos Pd G3. This protocol incorporates an internal standard to create a self-validating system , ensuring catalyst activity can be independently verified against isolated yield.

Step 1: Preparation of the Pre-catalyst Stock Solution To avoid weighing errors at low loadings, prepare a stock solution. In a nitrogen-filled glovebox, dissolve 0.05 mmol of XPhos Pd G3 in 5.0 mL of anhydrous, degassed THF (Concentration: 0.01 M).

Step 2: Reaction Assembly To an oven-dried Schlenk tube equipped with a magnetic stir bar, add:

  • Methyl 4-chloro-6-cyclopropylpicolinate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium 2-ethylhexanoate (2.0 mmol, 2.0 equiv)[6]

  • Dodecane (0.5 mmol, 0.5 equiv) — Internal Standard for IPC

Step 3: Catalyst Addition and Execution Seal the tube with a septum and transfer out of the glovebox. Inject 0.5 mL of the XPhos Pd G3 stock solution (0.005 mmol, 0.5 mol%) and 3.5 mL of degassed 1,4-dioxane. Heat the reaction mixture to 80 °C with vigorous stirring.

Step 4: Self-Validation & In-Process Control (IPC) After 4 hours, withdraw a 50 µL aliquot via syringe under positive nitrogen pressure. Dilute with ethyl acetate, filter through a micro-plug of silica, and analyze via GC-FID.

  • Validation Logic: Compare the product peak area against the dodecane internal standard. If conversion is >95%, proceed to workup. If <95% and the starting material peak is unchanged over two consecutive aliquots, catalyst deactivation has occurred.

Step 5: Workup and Purification Cool down the mixture to room temperature, dilute with ethyl acetate (10 mL), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

Section 5: Visualizations

CatalyticCycle Substrate Methyl 4-chloro-6- cyclopropylpicolinate OxAdd Oxidative Addition (C-Cl Cleavage) Substrate->OxAdd + Pd(0) Pd0 Active Monoligated Pd(0) Catalyst Pd0->OxAdd Deact Catalyst Deactivation (Pd Black Aggregation) Pd0->Deact Chelation / High Temp Transmet Transmetalation (Accelerated by Lipophilic Base) OxAdd->Transmet + Boronic Acid / Base RedElim Reductive Elimination (Product Release) Transmet->RedElim Transmet->Deact Slow Kinetics (Insoluble Base) RedElim->Pd0 Catalyst Regeneration

Fig 1. Catalytic cycle and deactivation pathways in low-loading Pd-catalyzed cross-coupling.

References

  • Title: Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Cross-Coupling Catalysis by an Anionic Palladium Complex Source: ACS Publications URL: [Link]

  • Title: Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

Sources

Technical Support Center: Resolving Co-elution in HPLC Analysis of Methyl 4-chloro-6-cyclopropylpicolinate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of methyl 4-chloro-6-cyclopropylpicolinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co-elution issues encountered during chromatographic analysis. Here, we will delve into the causality behind common separation problems and provide field-proven, step-by-step protocols to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of co-elution in my chromatogram for methyl 4-chloro-6-cyclopropylpicolinate?

A1: The most immediate indicators of co-elution are asymmetrical peak shapes. Instead of a symmetrical Gaussian peak, you might observe peak fronting, tailing, or the appearance of a "shoulder" on your main peak.[1][2] While a perfectly symmetrical peak doesn't guarantee purity, an asymmetrical one strongly suggests that more than one compound is eluting at or near the same retention time.[1] If your system is equipped with a Diode Array Detector (DAD), you can perform a peak purity analysis. This involves comparing UV-Vis spectra across the peak; non-identical spectra are a definitive sign of co-elution.[1]

Q2: What are the most likely impurities that could be co-eluting with my target analyte?

A2: Co-eluting species can originate from several sources. These include:

  • Process-related impurities: Starting materials, intermediates, or by-products from the synthesis of methyl 4-chloro-6-cyclopropylpicolinate.

  • Degradation products: The analyte may degrade under certain conditions (e.g., hydrolysis, oxidation, photolysis), leading to the formation of new compounds.[3][4][5][6] Forced degradation studies are often performed to intentionally produce and identify these potential degradants.[3][4][5][6][7]

  • Isomers: Structural isomers of the target molecule can be notoriously difficult to separate due to their similar physicochemical properties.[8][9][10]

Q3: What is a good starting point for troubleshooting co-elution without drastically changing my current method?

A3: Before making significant changes to your method, it's crucial to ensure your HPLC system is functioning optimally. Check for and address any issues related to peak broadening or tailing, which can mimic co-elution.[11] Key areas to investigate include:

  • Column Health: A contaminated column or a void at the column inlet can cause peak distortion.[11]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.[11][12]

  • Flow Rate Consistency: Ensure your pump is delivering a stable and accurate flow rate.[11]

  • Injection Solvent: Dissolving your sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, use the initial mobile phase as the sample solvent.[11]

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

If you've confirmed that your system is performing correctly and co-elution is still present, the next step is to systematically optimize your chromatographic method. The resolution of two peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k) .[1][8][13] Our troubleshooting strategy will address each of these components.

Phase 1: Manipulating the Mobile Phase to Alter Selectivity (α)

Changes to the mobile phase composition can significantly impact the interactions between your analyte, the co-eluting species, and the stationary phase, thereby altering selectivity.[1][14][15]

Issue: Poor resolution between methyl 4-chloro-6-cyclopropylpicolinate and a closely eluting impurity.

Solution Workflow:

start Start: Co-elution Observed step1 Step 1: Adjust Organic Modifier Ratio (e.g., change Acetonitrile/Water %) start->step1 step2 Step 2: Change Organic Modifier Type (e.g., Acetonitrile to Methanol) step1->step2 If no improvement end Resolution Achieved step1->end Success step3 Step 3: Modify Mobile Phase pH (if analyte or impurity is ionizable) step2->step3 If no improvement step2->end Success step4 Step 4: Introduce Ion-Pairing Reagents (for charged analytes) step3->step4 If applicable & no improvement step3->end Success step4->end Success fail Proceed to Phase 2 step4->fail If no improvement

Caption: Workflow for mobile phase optimization to resolve co-elution.

Detailed Protocols:

  • Protocol 1: Adjusting the Organic Modifier Ratio

    • Rationale: Changing the solvent strength of the mobile phase alters the retention factor (k) of analytes. Increasing the aqueous portion will generally increase retention times and may improve resolution.[14][16]

    • Procedure:

      • If using a gradient, try making it shallower to increase the separation between closely eluting peaks.[1]

      • In isocratic mode, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in 5% increments.

      • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before each injection.

  • Protocol 2: Changing the Organic Modifier

    • Rationale: Acetonitrile and methanol have different solvent properties and can offer different selectivities. Switching between them can alter the elution order of compounds.

    • Procedure:

      • Replace acetonitrile with methanol (or vice versa) at a concentration that provides a similar retention time for the main peak.

      • Optimize the organic/aqueous ratio as described in Protocol 1.

  • Protocol 3: Modifying Mobile Phase pH

    • Rationale: The picolinate moiety in your analyte is ionizable. Small changes in the mobile phase pH can significantly alter the retention behavior of ionizable compounds, thus affecting selectivity.[1][17][18][19] It is generally advisable to work at a pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form (either fully ionized or fully unionized).[19]

    • Procedure:

      • Prepare a series of mobile phases with buffered aqueous components at different pH values (e.g., increments of 0.5 pH units). Ensure the chosen pH range is compatible with your column's specifications.

      • Equilibrate the column thoroughly between each pH change.

      • Analyze the resolution at each pH to determine the optimal condition.

Mobile Phase Parameter Rationale for Change Expected Outcome
Organic/Aqueous Ratio Alters solvent strength and retention factor (k).Increased retention and potential for improved peak spacing.
Organic Modifier Type Different solvents offer different selectivities (α).Possible change in elution order and improved resolution.
pH (for ionizable compounds) Controls the degree of ionization, affecting polarity and retention.Significant changes in retention and selectivity for ionizable analytes.[19]
Phase 2: Evaluating the Stationary Phase for Alternative Selectivity

If mobile phase optimization is insufficient, changing the stationary phase chemistry can provide a different selectivity and resolve the co-elution.[1][8]

Issue: Co-elution persists after extensive mobile phase optimization.

Solution Workflow:

start Start: Co-elution Unresolved step1 Step 1: Switch to a Phenyl-Hexyl Column (for π-π interactions) start->step1 step2 Step 2: Try a Cyano (CN) Column (alternative polarity) step1->step2 If no improvement end Resolution Achieved step1->end Success step3 Step 3: Consider a Polar-Embedded Column (for basic impurities) step2->step3 If no improvement step2->end Success step4 Step 4: Chiral Stationary Phase (CSP) (if co-eluting species is an enantiomer) step3->step4 If applicable step3->end Success step4->end Success fail Consult Advanced Support step4->fail If no improvement

Caption: Workflow for stationary phase selection to resolve co-elution.

Detailed Protocols:

  • Protocol 4: Switching to an Alternative Stationary Phase

    • Rationale: Standard C18 columns primarily separate based on hydrophobicity. Alternative stationary phases offer different interaction mechanisms.

      • Phenyl-Hexyl: Provides π-π interactions, which can be beneficial for separating aromatic compounds like your picolinate derivative.[1][8]

      • Cyano (CN): Can be used in both reversed-phase and normal-phase modes and offers different selectivity due to dipole-dipole interactions.[1][20]

      • Polar-Embedded: These phases have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and improve peak shape for basic compounds.[12]

      • Pentafluorophenyl (PFP): Offers a complex mix of interactions including dipole, π-π, and ion-exchange, making it a powerful alternative to C18.[21]

    • Procedure:

      • Select an alternative column with the same dimensions as your current column.

      • Begin with your optimized mobile phase from Phase 1 and re-optimize as necessary.

  • Protocol 5: Chiral Separation

    • Rationale: If the co-eluting species is a stereoisomer, a chiral stationary phase (CSP) is required for separation.[22][23][24] Polysaccharide-based and macrocyclic glycopeptide CSPs are common choices.[23]

    • Procedure:

      • Column selection for chiral separations is often empirical.[22] Consult chiral column selection guides from manufacturers.

      • Chiral separations are often performed in normal-phase or polar organic modes, so significant mobile phase adjustments will be necessary.[23]

Stationary Phase Primary Interaction Mechanism(s) Best Suited For
C18 (ODS) Hydrophobic interactionsGeneral-purpose reversed-phase separations.
Phenyl-Hexyl Hydrophobic and π-π interactionsAromatic and moderately polar compounds.[1][8]
Cyano (CN) Dipole-dipole and hydrophobic interactionsPolar compounds; can be used in reversed-phase or normal-phase.[1][20]
Pentafluorophenyl (PFP) π-π, dipole, hydrogen bonding, ionic interactionsPolar compounds, halogenated compounds, and isomers.[21]
Chiral Stationary Phase (CSP) Enantioselective interactionsSeparation of stereoisomers.[22][23][24]
Phase 3: Enhancing Column Efficiency (N)

If selectivity has been optimized but peaks are still not baseline resolved, increasing the column's efficiency can lead to sharper peaks, which are easier to resolve.[1]

Issue: Peaks are partially resolved but not to baseline (Rs < 1.5).

Solution:

  • Use a column with smaller particles: Moving from a 5 µm particle size to a 3 µm or sub-2 µm (for UHPLC systems) will significantly increase efficiency.[1][8]

  • Increase column length: A longer column provides more theoretical plates, leading to better resolution, but at the cost of longer run times and higher backpressure.[1][8]

  • Optimize flow rate: Reducing the flow rate can sometimes improve resolution, but will also increase the analysis time.[1]

By systematically working through these troubleshooting phases, you can effectively diagnose and resolve co-elution issues in your HPLC analysis of methyl 4-chloro-6-cyclopropylpicolinate, ensuring the generation of accurate and reliable data.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Strategies for improving resolution of closely eluting compounds. Benchchem.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • How to fix asymmetrical chrom
  • DERIVATIZATION OF SECONDARY ALIPHATIC ALCOHOLS TO PICOLINATES – A NEW OPTION FOR HPLC ANALYSIS WITH CHIRAL ST
  • How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru.
  • Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase | Request PDF.
  • Improving Separation of Peaks in RP HPLC.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • How to Improve HPLC Peak Resolution. Chrom Tech.
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
  • Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. SCIRP.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced Degradation Studies for Biopharmaceuticals.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Chiral HPLC Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. International Journal of Pharmaceutical and Biological Science Archive.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem.

Sources

Preventing thermal degradation of methyl 4-chloro-6-cyclopropylpicolinate during distillation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the thermal degradation of methyl 4-chloro-6-cyclopropylpicolinate during distillation. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Troubleshooting Guide: Preventing Thermal Degradation

This section is formatted as a series of questions and answers to directly address common issues encountered during the purification of methyl 4-chloro-6-cyclopropylpicolinate.

Question 1: I am observing significant product loss and discoloration during the distillation of methyl 4-chloro-6-cyclopropylpicolinate. What is the likely cause?

Answer: The observed product loss and discoloration are classic indicators of thermal degradation. Methyl 4-chloro-6-cyclopropylpicolinate, like many substituted and chlorinated pyridines, is a heat-sensitive molecule. The primary cause of degradation at elevated temperatures is likely a combination of two main pathways:

  • Dehydrochlorination: The chloro-substituent on the pyridine ring can be eliminated as hydrogen chloride (HCl) at high temperatures. This process can be autocatalytic, as the generated HCl can further promote degradation.

  • Radical-Mediated Decomposition: High temperatures can induce homolytic cleavage of bonds, leading to the formation of highly reactive radical species. These radicals can then participate in a cascade of unpredictable side reactions, leading to the formation of polymeric materials and colored impurities.

The cyclopropyl group, while generally stable, can also be susceptible to thermal rearrangement or decomposition under harsh conditions, further contributing to product loss.

Question 2: How can I minimize thermal degradation during distillation?

Answer: The most effective strategy to prevent thermal degradation of heat-sensitive compounds is to reduce the distillation temperature. This is achieved through vacuum distillation . By lowering the pressure above the liquid, the boiling point of the compound is significantly reduced.

For methyl 4-chloro-6-cyclopropylpicolinate, we recommend a vacuum distillation setup. Based on the boiling point of a close structural analog, methyl 4-chloropicolinate (264 °C at 760 mmHg and 105-111 °C at 2-3 Torr)[1][2][3], we can estimate the boiling point of your compound under vacuum.

Experimental Protocol: Vacuum Distillation of Methyl 4-Chloro-6-Cyclopropylpicolinate

This protocol provides a step-by-step guide for the safe and efficient purification of your compound.

Materials:

  • Crude methyl 4-chloro-6-cyclopropylpicolinate

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer and adapter

  • Vacuum pump with a cold trap

  • Optional: Hindered amine stabilizer (e.g., a high molecular weight HALS)

Methodology:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Charge the round-bottom flask with the crude methyl 4-chloro-6-cyclopropylpicolinate and a magnetic stir bar.

    • (Optional) Add a small amount (0.1-0.5 wt%) of a high molecular weight hindered amine stabilizer to the flask.

  • Apparatus Setup:

    • Assemble the short-path distillation apparatus as shown in the diagram below.

    • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Place the thermometer bulb so that the top is level with the bottom of the side arm leading to the condenser.

    • Connect the vacuum adapter to the vacuum pump via a cold trap (cooled with dry ice/acetone or liquid nitrogen).

  • Distillation:

    • Begin stirring the crude material.

    • Slowly and carefully apply vacuum to the system.

    • Once the desired vacuum is reached (aim for a pressure between 1-5 Torr), begin to gently heat the distillation flask using the heating mantle.

    • Monitor the temperature of the vapor as it begins to distill.

    • Collect the fraction that distills at a constant temperature. This is your purified product.

    • Discard any initial lower-boiling fractions and stop the distillation before all the material in the distillation flask has evaporated to avoid the concentration of non-volatile, potentially unstable residues.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum before disconnecting the glassware.

Diagram: Vacuum Distillation Setup

G Vacuum Distillation Workflow cluster_0 Preparation cluster_1 Distillation cluster_2 Shutdown & Analysis A Charge Flask with Crude Product & Stir Bar B (Optional) Add Stabilizer A->B C Assemble Apparatus B->C Proceed to distillation D Apply Vacuum C->D E Gently Heat D->E F Collect Purified Fraction E->F G Cool Apparatus F->G Distillation complete H Release Vacuum G->H I Analyze Purity (GC/HPLC) H->I

Caption: A simplified workflow for the vacuum distillation of methyl 4-chloro-6-cyclopropylpicolinate.

Question 3: What kind of stabilizer should I use, and are there any compatibility concerns?

Answer: For preventing radical-mediated decomposition, Hindered Amine Light Stabilizers (HALS) are a good choice. These compounds are efficient radical scavengers and can provide thermal stability.[4][5][6] However, there are important considerations:

  • Acidity: The effectiveness of HALS can be diminished in acidic environments.[7] Since dehydrochlorination of your compound can produce HCl, this is a critical factor. The basic nitrogen of the HALS could be protonated by the generated HCl, rendering it ineffective.

  • Compatibility: While generally stable, the compatibility of a specific HALS with your compound and potential impurities should be considered. It is advisable to use a high molecular weight HALS to minimize its volatility during distillation.

Given these points, if you choose to use a stabilizer, it is crucial to monitor the distillation closely for any signs of incompatibility. An alternative or complementary approach is to ensure your starting material is free from acidic impurities before distillation.

Frequently Asked Questions (FAQs)

Q1: What is the estimated boiling point of methyl 4-chloro-6-cyclopropylpicolinate under vacuum?

Pressure (Torr)Estimated Boiling Point (°C)
1~90-100
5~110-120
10~125-135

Note: These are estimations and the actual boiling point may vary. It is crucial to monitor the distillation temperature closely.

Q2: What are the potential degradation products I should be aware of?

A2: The primary degradation products are likely to be complex polymeric materials resulting from dehydrochlorination and subsequent radical reactions. You might also observe the formation of compounds resulting from the opening or rearrangement of the cyclopropyl ring at very high temperatures.

Q3: How can I analyze the purity of my distilled methyl 4-chloro-6-cyclopropylpicolinate?

A3: The purity of the distilled product can be effectively assessed using standard analytical techniques:

  • Gas Chromatography (GC): This is an excellent method for determining the purity of volatile compounds and detecting any remaining starting materials or volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment and can also be used to detect less volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify any structural impurities.

Diagram: Potential Degradation Pathways

G A Methyl 4-chloro-6-cyclopropylpicolinate B Dehydrochlorination (-HCl) A->B Heat C Radical Formation (High Temp) A->C Heat D Polymeric Byproducts (Discoloration) B->D C->D E Ring-Opened Products C->E

Caption: Potential thermal degradation pathways for the target compound.

References

  • ChemBK. 4-Chloropyridine-2-carboxylic acid methyl ester. [Link]

  • ResearchGate. Evaluation of hindered amine light stabilisers and their N-chlorinated derivatives as antibacterial and antifungal additives for thermoset surface coatings. [Link]

  • Ecochem. Hindered Amine Light Stabilizers Advantages And Disadvantages. [Link]

  • PubMed. Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid. [Link]

  • PubMed. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. [Link]

  • PubMed. GC/MS Determination of Fatty Acid Picolinyl Esters by Direct Curie-Point Pyrolysis of Whole Bacterial Cells. [Link]

  • Chemsrc. Methyl 4-chloropicolinate | CAS#:24484-93-3. [Link]

  • ResearchGate. Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. [Link]

  • 3V Sigma USA. The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. [Link]

  • Grokipedia. Ethyl 6-chloropicolinate. [Link]

  • Wikipedia. Hindered amine light stabilizers. [Link]

  • Google Patents. US20070072964A1 - Hindered amine light stabilizer, methods of making, and compositions.
  • American Chemical Society. Polymer Stabilization and Degradation : Introduction to Hindered Amine Stabilizers. [Link]

  • CHIMIA. Light Stabilisers. [Link]

  • Burns Group. The chemistry and biology of cyclopropyl compounds. [Link]

  • PubMed. Hindered amine stabilizers investigated by the use of packed capillary temperature-programmed liquid chromatography. I. Poly((6-((1,1,3,3-tetramethylbutyl)-amino)-1,3,5-triazine-2,4- diyl)(2,2 ,6,6-tetramethyl-4-piperidyl)imino). [Link]

  • Corteva Agriscience. Analytical Method for Aminocyclopyrachior Methly. [Link]

  • Waters. Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protoco. [Link]

  • PubMed. The release of dipicolinic acid during heating and its relation to the heat destruction of Bacillus stearothermophilus spores. [Link]

  • European Union Reference Laboratory for Pesticides. Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytic. [Link]

  • PubMed. Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. [Link]

  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • PubChem. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. [Link]

  • MDPI. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]

  • Eurasian Journal of Analytical Chemistry. Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. [Link]

  • ResearchGate. Validation of HPLC Method for Quantitative Determination of Pirimiphos Methyl. [Link]

Sources

Technical Support Center: Solvent Optimization for Liquid-Liquid Extraction of Methyl 4-Chloro-6-Cyclopropylpicolinate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the liquid-liquid extraction (LLE) of Methyl 4-Chloro-6-Cyclopropylpicolinate. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your extraction process effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the extraction process in a question-and-answer format.

Q1: Why is my recovery of methyl 4-chloro-6-cyclopropylpicolinate consistently low, and how can I improve it?

Low recovery is a common issue in LLE, often stemming from suboptimal partitioning of the analyte between the aqueous and organic phases.[1] The goal is to maximize the concentration of the target compound in the organic layer.

Potential Causes & Solutions:

  • Incorrect pH of the Aqueous Phase: The pyridine nitrogen in your compound is weakly basic. In an acidic aqueous solution (pH < pKa), this nitrogen becomes protonated, forming a salt. This charged species is highly soluble in the aqueous phase and will not partition effectively into a non-polar organic solvent.[2][3]

    • Solution: Ensure the aqueous phase is neutral to slightly basic (pH 7.5 - 9.0) before extraction. This keeps the analyte in its neutral, more organo-soluble form.[4] It is advisable to adjust the pH two units above the pKa of the analyte for basic compounds.[4] A simple test with pH paper is often sufficient.

  • Suboptimal Solvent Choice: The principle of "like dissolves like" is paramount. Your analyte has both polar (pyridine ring, ester) and non-polar (cyclopropyl, chloro) functionalities, giving it an intermediate polarity. A solvent that is too non-polar (e.g., hexane) or too polar and water-miscible (e.g., methanol) will result in poor extraction.[5][6]

    • Solution: Select a solvent of intermediate polarity. Good starting points are Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methyl tert-Butyl Ether (MTBE). If recovery is still low, perform a systematic solvent screening experiment. See the protocol below.

  • Insufficient Solvent Volume or Number of Extractions: A single extraction may not be sufficient to recover all the product, especially if the partition coefficient (K_D) is not overwhelmingly favorable.[7]

    • Solution: Instead of one large volume extraction, perform multiple sequential extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). This is mathematically more efficient at recovering the analyte. Also, consider increasing the solvent-to-aqueous phase ratio; a 7:1 ratio is a good starting point for optimization.[5][8]

  • "Salting Out" Effect is Not Utilized: Highly polar analytes can have some affinity for the aqueous phase even under optimal pH.

    • Solution: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) before extraction.[5][8] This increases the ionic strength of the aqueous phase, decreases the solubility of the organic analyte, and drives it into the organic layer.[5][9]

Q2: I've formed a persistent emulsion between the aqueous and organic layers. How can I break it?

Emulsions are a common frustration in LLE, often caused by the presence of surfactant-like impurities, high sample concentrations, or overly vigorous mixing.[4][10] The goal is to destabilize the microscopic droplets that form the emulsion layer.

Strategies for Breaking Emulsions:

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own. Gently swirling the funnel or tapping the glass can help the droplets coalesce.[11]

  • "Salting Out": Add a saturated solution of NaCl (brine) or solid NaCl to the mixture. This increases the polarity and density of the aqueous phase, which can effectively break the emulsion.[9][10]

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a highly effective method for physically forcing the layers to separate.[10][12]

  • Filtration: Pass the entire mixture through a plug of glass wool or a phase separation filter paper. These physical methods can help to break up the emulsified layer.[9][10]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help solubilize the emulsifying agents.[10] For example, if you are using ethyl acetate, adding a small amount of THF might help.

  • Prevention: The best strategy is prevention. Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without the high energy that causes emulsions.[10]

Q3: My final product is impure after evaporating the solvent. How can I improve the selectivity of my extraction?

Purity issues arise when impurities have similar solubility profiles to your target analyte and are co-extracted. The key is to manipulate the extraction conditions to leave impurities behind.

Methods for Improving Purity:

  • pH Manipulation for Impurity Removal: If you have acidic or basic impurities, you can use pH to your advantage.

    • To remove acidic impurities: Perform an initial extraction from a basic aqueous solution (pH ~9). This will extract your neutral target compound into the organic layer while leaving deprotonated, water-soluble acidic impurities in the aqueous phase.

    • To remove basic impurities: After extracting your product, you can wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate basic impurities, pulling them out of the organic phase and into the acidic aqueous wash. Your target ester may be sensitive to strong acid, so this should be done cautiously and quickly.

  • Back Extraction: This is a powerful purification technique.[8]

    • Perform the initial extraction of your target compound from a basic aqueous solution into an organic solvent (e.g., DCM).

    • Separate the organic layer.

    • Extract the organic layer with a fresh, acidic aqueous solution (e.g., pH ~2-3). This will protonate your weakly basic target compound, pulling it back into the new aqueous layer while leaving neutral organic impurities behind in the original organic solvent.

    • Separate this new aqueous layer, re-adjust the pH to be basic, and perform a final extraction with a fresh portion of organic solvent to recover your now-purified product.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol provides a framework for empirically determining the best extraction solvent.

Objective: To identify the solvent that provides the highest recovery of methyl 4-chloro-6-cyclopropylpicolinate.

Materials:

  • Aqueous solution containing a known concentration of the analyte.

  • Candidate solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene, Methyl tert-Butyl Ether (MTBE).

  • 50 mL centrifuge tubes or small separatory funnels.

  • Sodium bicarbonate solution (5% w/v).

  • Sodium chloride (solid).

  • Analytical method for quantification (e.g., HPLC, GC, qNMR).[13][14]

Procedure:

  • Prepare four identical 10 mL samples of your aqueous solution containing the analyte.

  • Adjust the pH of each sample to ~8.5 using the sodium bicarbonate solution.

  • Add 1 gram of NaCl to each sample and dissolve.

  • To each of the four tubes, add 10 mL of a different candidate solvent (DCM, EtOAc, Toluene, MTBE).

  • Cap and gently invert each tube 20 times. Vent frequently.

  • Allow the layers to separate for 5 minutes. If an emulsion forms, centrifuge at 2000 rpm for 5 minutes.

  • Carefully remove a 1 mL aliquot from each organic (top or bottom depending on density) and aqueous layer.

  • Analyze the concentration of the analyte in each aliquot using your established analytical method.

  • Calculate the partition coefficient (K_D = [Analyte]_org / [Analyte]_aq) and the percent recovery for each solvent. The solvent with the highest recovery is your optimal choice.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical and depends on several factors.[6][15] This table summarizes key properties of suitable candidate solvents.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Water MiscibilitySafety Notes
Dichloromethane (DCM) 3.11.3339.7ImmiscibleToxic, potential carcinogen. Use in a fume hood.[16]
Ethyl Acetate (EtOAc) 4.40.9077.1Slightly MiscibleFlammable.
Toluene 2.40.87110.6ImmiscibleFlammable, toxic.
Methyl tert-Butyl Ether (MTBE) -0.7455.2Slightly MiscibleFlammable.
Data sourced from various chemical property databases.[17][18][19][20]

Frequently Asked Questions (FAQs)

Q: What are the most critical physicochemical properties to consider for this extraction? A: The two most important properties are the analyte's partition coefficient (LogP/D) and its acid dissociation constant (pKa).[4][5] The pKa of the conjugate acid of the pyridine ring dictates the pH required to keep the molecule in its neutral state for extraction. The LogP value gives a theoretical measure of how the neutral molecule will partition between an organic solvent (like octanol) and water, guiding your initial solvent choice.[8]

Q: Can I use a solvent mixture for the extraction? A: Yes, using solvent mixtures can be an advanced optimization strategy.[5] For example, adding a small amount of a more polar solvent like THF to a less polar solvent like toluene can fine-tune the polarity of the extracting phase to better match the analyte, potentially improving recovery. However, this adds complexity and should be explored only after single-solvent systems have been optimized.

Q: How do I properly handle and dispose of chlorinated solvents like Dichloromethane? A: Chlorinated solvents pose specific health risks, including potential damage to the central nervous system, liver, and kidneys.[16] Always handle them in a well-ventilated chemical fume hood.[21] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile may not be sufficient; check compatibility charts), safety goggles, and a lab coat.[16][22] All chlorinated waste must be collected in a designated, sealed hazardous waste container for proper disposal according to your institution's environmental health and safety guidelines. Do not mix it with non-halogenated solvent waste.

Q: How can I confirm the purity of my extracted material? A: Purity should be assessed using analytical techniques.[23] A simple and rapid method is Thin-Layer Chromatography (TLC), which can quickly show the presence of major impurities.[13] For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) are standard methods.[13][14] Quantitative Nuclear Magnetic Resonance (qNMR) can also be used to determine purity without needing a reference standard of the analyte itself.[14]

Visualization of Workflows

Standard Liquid-Liquid Extraction Workflow

LLE_Workflow A Start: Aqueous solution with Methyl 4-chloro-6-cyclopropylpicolinate B Adjust pH to 7.5 - 9.0 (Optional: Add Salt) A->B C Add Immiscible Organic Solvent (e.g., DCM) B->C D Mix Layers Gently (Invert Separatory Funnel) C->D E Allow Layers to Separate D->E Emulsion Emulsion Formed? E->Emulsion Problem? F Drain Lower Organic Layer (Product) G Aqueous Layer (Waste/Re-extract) F->G I Combine Organic Layers F->I H Repeat Extraction on Aqueous Layer (2-3 times) G->H H->C J Dry Organic Layer (e.g., with Na2SO4) I->J K Filter and Evaporate Solvent J->K L End: Isolated Product K->L Emulsion->F No Break Break Emulsion (Add Brine, Centrifuge) Emulsion->Break Yes Break->E

Caption: A standard workflow for the liquid-liquid extraction of the target compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered LowRecovery Low Product Recovery? Start->LowRecovery ImpureProduct Impure Product? Start->ImpureProduct Emulsion Persistent Emulsion? Start->Emulsion Solvent Is solvent polarity optimal? (Try DCM, EtOAc) LowRecovery->Solvent Check pH Is aqueous pH basic? (Check pH > 7.5) LowRecovery->pH Check NumExtractions Are you using multiple extractions? (Perform 3x extractions) LowRecovery->NumExtractions Check BackExtract Are impurities co-extracting? (Perform pH-switched back extraction) ImpureProduct->BackExtract Consider Wash Did you wash the organic layer? (Wash with dilute acid/base) ImpureProduct->Wash Consider Break Have you tried breaking it? (Add brine, centrifuge, filter) Emulsion->Break Action Prevention Are you shaking too vigorously? (Use gentle inversions) Emulsion->Prevention Action

Caption: A decision tree to guide troubleshooting during the extraction process.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2017, December 1). [Link]

  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. (n.d.). Amistco. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). [Link]

  • Troubleshooting Liquid/Liquid Extraction - CHROMacademy. (n.d.). [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.). [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. (2024, November 21). [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021, April 7). [Link]

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions - Ecolink, Inc. (2025, May 5). [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. (2025, January 21). [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (2014, November 7). [Link]

  • Disinfection Byproducts/Chlorinated Solvents Standard - Safety Data Sheet. (2019, March 28). [Link]

  • Analytical Methods of Isolation and Identification - IntechOpen. (n.d.). [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor. [Link]

  • Process Modelling For Optimizing Liquid-Liquid Extraction - EnerTherm Engineering. (2026, January 19). [Link]

  • Conditions for Ideal Extraction Solvents - University of Alberta. (n.d.). [Link]

  • A Methodological Review of Extraction, Purification, and Identification Techniques for Natural Bioactive Compounds | Organic Process Research & Development - ACS Publications. (2025, July 23). [Link]

  • Revolutionizing Biomass Processing: Unlocking the Potential of Liquid-Liquid Extraction (LLE) in Organic Chemical Recovery - Koch Modular. (2024, March 15). [Link]

  • Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds - PubMed. (2007, June 15). [Link]

  • Video: Extraction: Effects of pH - JoVE. (2024, April 4). [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23). [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). [Link]

  • Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank - ACS Publications. (2014, October 13). [Link]

  • Tackling emulsions just got easier - Biotage. (2023, January 17). [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17). [Link]

  • Role of Ph in liquid-liquid extraction : r/chemistry - Reddit. (2022, June 21). [Link]

  • "Efficient Liquid Liquid Extraction By Emulsion Formation and Separatio" by Katherine Louise Wiley - Bucknell Digital Commons. (n.d.). [Link]

  • Precautions for Handling Organic Solvent. (n.d.). [Link]

  • The effect of pH on extraction of carboxylic acids from (a) M1 model... - ResearchGate. (n.d.). [Link]

  • III Analytical Methods. (n.d.). [Link]

  • COMMON SOLVENT PROPERTIES. (n.d.). [Link]

  • Solvent Physical Properties. (n.d.). [Link]

  • Common Organic Solvents: Table of Properties1,2,3. (n.d.). [Link]

  • Course # KEM332 Sampling & Sample Preparation 2021/Part 6 Extraction Techniques (II): Liquid-Liquid Extraction. (n.d.). [Link]

  • Cloud point-dispersive liquid-liquid microextraction for preconcentration and separation of mercury in wastewater samples by met. (n.d.). [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: Methyl 4-chloro-6-cyclopropylpicolinate vs. Methyl 4-chloropicolinate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In modern drug discovery, functionalized pyridines are privileged scaffolds due to their predictable physicochemical properties and ability to participate in diverse intra- and intermolecular interactions[1]. Among these, methyl 4-chloropicolinate (Compound A) and methyl 4-chloro-6-cyclopropylpicolinate (Compound B) serve as critical electrophilic building blocks[2].

While both compounds feature a highly activated C4-chloride—primed for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling—the introduction of a C6-cyclopropyl group in Compound B fundamentally alters the electronic landscape and steric environment of the pyridine ring. This guide objectively compares the reactivity profiles of these two building blocks, providing mechanistic causality, quantitative kinetic data, and self-validating experimental protocols to guide your synthetic strategy.

Structural and Electronic Profiling: The Causality of Reactivity

To predict the behavior of these two substrates, we must first analyze the electronic perturbation introduced by the cyclopropyl group.

Pyridine is inherently an electron-deficient π -system. The electronegative nitrogen atom withdraws electron density, rendering the α (C2, C6) and γ (C4) positions highly electrophilic[1]. In Compound A, the C4-chloride is further activated by the synergistic electron-withdrawing effects of the pyridine nitrogen and the C2-methyl ester[2].

In Compound B, the C6-cyclopropyl group acts as a potent electron donor. Due to the high p-character of its "bent" C-C bonds, the cyclopropyl ring engages in σ

π conjugation (via Walsh orbitals) with the pyridine π -system[3]. This electron donation increases the overall electron density of the heterocycle, thereby raising the lowest unoccupied molecular orbital (LUMO) energy and decreasing the electrophilicity of the C4 position.

G A C6-Cyclopropyl Group B Sigma-Pi Conjugation (Walsh Orbitals) A->B Electronic Effect C Increased Electron Density on Pyridine Ring B->C D Decreased Electrophilicity at C4 Position C->D E Slower SNAr Kinetics D->E Higher Activation Energy

Caption: Logical flow detailing the electronic impact of C6-cyclopropyl substitution on S_NAr reactivity.

Reactivity Comparison: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions proceed via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate[4].

Mechanistic Causality

Because the Meisenheimer intermediate is electron-rich, it requires strongly electron-withdrawing groups to stabilize the accumulated negative charge[4]. Compound A readily stabilizes this intermediate. Conversely, the electron-donating cyclopropyl group in Compound B destabilizes the Meisenheimer complex, significantly increasing the activation energy ( ΔG‡ ) required to reach the transition state. Consequently, Compound B exhibits markedly slower SNAr kinetics compared to Compound A.

Quantitative Data: SNAr Amination Kinetics

Reaction Conditions: Substrate (1.0 eq), Morpholine (2.0 eq), DIPEA (2.5 eq), NMP, 100 °C. Tracked via LC-MS using biphenyl as an internal standard.

Time PointMethyl 4-chloropicolinate (Conv. %)Methyl 4-chloro-6-cyclopropylpicolinate (Conv. %)Performance Delta
1 Hour 45%15%Compound A is 3.0x faster
2 Hours 80%28%Compound A is 2.8x faster
4 Hours >99% (Complete)55%Compound A finishes; B requires extended heating
8 Hours -85%Compound B requires harsher conditions for completion

Reactivity Comparison: Palladium-Catalyzed Cross-Coupling

When utilizing these scaffolds for Suzuki-Miyaura or Buchwald-Hartwig couplings, the reactivity paradigm shifts. The rate-determining step in these reactions is often the oxidative addition of the Pd(0) species into the C-Cl bond.

Mechanistic Causality

Oxidative addition is generally faster for electron-deficient aryl chlorides because the electron-poor ring readily accepts electron density from the nucleophilic Pd(0) center. Therefore, Compound A undergoes oxidative addition more rapidly. However, the electron-rich nature of Compound B facilitates a faster reductive elimination step. While Compound A is kinetically superior in the initial stages, both compounds ultimately provide excellent yields under standard cross-coupling conditions, as the steric bulk of the C6-cyclopropyl group is positioned far enough away from the C4 reaction center to avoid significant steric hindrance.

Quantitative Data: Suzuki-Miyaura Coupling

Reaction Conditions: Substrate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 eq), Dioxane/H2O (4:1), 90 °C.

Substrate2-Hour Isolated Yield4-Hour Isolated YieldImpurity Profile
Methyl 4-chloropicolinate 88%95%Trace protodehalogenation
Methyl 4-chloro-6-cyclopropylpicolinate 75%91%Highly clean; slower initiation

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards for precise kinetic tracking, eliminating the variability associated with workup and isolation.

Protocol A: Comparative SNAr Kinetic Profiling

Objective: Accurately measure the relative SNAr reaction rates of Compound A and Compound B.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a 0.5 M solution of the chosen substrate (Compound A or B) in anhydrous N-Methyl-2-pyrrolidone (NMP). Add biphenyl (0.1 M) directly to this stock solution to serve as an inert internal standard for LC-MS quantification.

  • Reagent Addition: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2.0 mL of the substrate/internal standard stock solution (1.0 mmol substrate).

  • Nucleophile & Base: Inject morpholine (174 mg, 2.0 mmol, 2.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (323 mg, 2.5 mmol, 2.5 eq).

  • Parallel Thermal Execution: Seal the vials and place both reactions simultaneously into a pre-heated aluminum reaction block set precisely to 100 °C. Causality note: Parallel heating ensures identical thermal transfer, validating the kinetic delta.

  • Kinetic Sampling (Self-Validation Step): At t = 1h, 2h, 4h, and 8h, extract a 10 µL aliquot using a micro-syringe. Immediately quench the aliquot into 990 µL of Acetonitrile/Water (1:1) containing 0.1% Formic Acid to halt the reaction.

  • LC-MS Analysis: Analyze the quenched samples via LC-MS. Calculate conversion by integrating the product peak area relative to the invariant biphenyl internal standard peak area.

  • Workup: For preparative isolation, dilute the remaining reaction mixture with EtOAc (20 mL), wash with 5% aqueous LiCl (3 x 10 mL) to remove NMP and morpholine, dry over Na2SO4, and concentrate in vacuo.

G N1 Substrate + Biphenyl IS (0.5 M in NMP) N2 Addition of Morpholine (2.0 eq) N1->N2 N3 Addition of DIPEA (2.5 eq) N2->N3 N4 Parallel Heating (100 °C Block) N3->N4 N5 Kinetic Sampling & Quench (t=1h, 2h, 4h, 8h) N4->N5 N6 LC-MS Quantification vs Internal Standard N5->N6 N6->N4 If Conv. < 95% Continue Heating

Caption: Self-validating experimental workflow for comparative SNAr kinetics using an internal standard.

Conclusion

When selecting between methyl 4-chloropicolinate and methyl 4-chloro-6-cyclopropylpicolinate for drug development campaigns, chemists must account for the profound electronic influence of the cyclopropyl group. If rapid, mild SNAr functionalization at the C4 position is required, the unsubstituted methyl 4-chloropicolinate is the superior choice. However, if the target molecule requires the lipophilic and metabolic stability benefits of a cyclopropyl group, chemists must anticipate significantly slower SNAr kinetics and adjust their reaction conditions (e.g., utilizing elevated temperatures, microwave irradiation, or stronger bases) accordingly. Both substrates perform admirably in transition-metal catalysis, provided sufficient time is allowed for the slightly hindered oxidative addition in the cyclopropyl variant.

References

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS METHYL 4-CHLOROPICOLINATE HYDROCHLORIDE." Cleanchem Laboratories. Available at:[Link]

  • Office of Scientific and Technical Information (OSTI). "Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes." OSTI.gov. Available at:[Link]

Sources

LC-MS Validation of Methyl 4-chloro-6-cyclopropylpicolinate: A Comparative Guide to Purity and Molecular Ion Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Methyl 4-chloro-6-cyclopropylpicolinate (CAS: 2092260-66-5) | Formula: C₁₀H₁₀ClNO₂ | Exact Mass: 211.0400 Da

Introduction: The Analytical Challenge

Methyl 4-chloro-6-cyclopropylpicolinate is a highly versatile halogenated pyridine building block used extensively in pharmaceutical drug discovery. The differential reactivity of its functional groups—specifically the lability of the 4-chloro position for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and the picolinate ester for amidation—makes it a critical scaffold.

However, its synthesis often yields closely related regioisomers (e.g., 5-chloro variants) and des-chloro impurities. As a Senior Application Scientist, I frequently oversee the analytical validation of such heterocyclic building blocks. Relying solely on standard UV-HPLC is insufficient because regioisomers often exhibit nearly identical molar absorptivities. Therefore, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for validating both the structural identity (via molecular ion and isotopic signature) and the absolute purity of the compound.

In this guide, I will objectively compare two analytical strategies—High-Resolution Mass Spectrometry (HRMS, Q-TOF) versus Low-Resolution Mass Spectrometry (LRMS, Single Quadrupole)—and demonstrate how an Ultra-Pure Grade product compares to a Standard Commercial Grade alternative.

The Causality of the Analytical Workflow

Every step in an LC-MS protocol must be a self-validating system. According to the, specificity and discrimination must be established by demonstrating the absence of interference from degradation products or synthetic byproducts [1].

When analyzing a basic, halogenated heterocycle like methyl 4-chloro-6-cyclopropylpicolinate, the methodology must account for both the proton affinity of the pyridine nitrogen and the distinct isotopic distribution of the chlorine atom:

  • Sample Diluent Strategy: The sample diluent (10% Acetonitrile in Water) is intentionally weaker than the initial mobile phase conditions. Causality: Injecting a sample in a strong solvent like 100% Acetonitrile causes the analyte to race ahead of the mobile phase front, leading to peak distortion (fronting) and compromising the resolution of closely eluting regioisomeric impurities.

  • Chromatographic Separation: We utilize a solid-core C18 column. The use of solid-core columns for extended robustness and resolution is well-documented in [3]. Causality: Solid-core particles (e.g., 2.6 µm) provide the high mass-transfer kinetics of sub-2 µm fully porous particles but at significantly lower backpressures. This high peak capacity is mandatory to resolve the 4-chloro target from potential 5-chloro regioisomers.

  • Ionization Strategy (ESI+): The mobile phase is doped with 0.1% Formic Acid. Causality: This is not merely a buffer; it acts as a proton source to ensure the basic pyridine ring is quantitatively protonated, yielding a strong [M+H]⁺ signal. Furthermore, the capillary voltage is capped at 3.5 kV. Pushing it higher does not yield better sensitivity; instead, it induces in-source fragmentation (e.g., loss of the methyl ester group, -32 Da), which complicates spectral interpretation.

  • Isotopic Validation: Chlorine naturally occurs as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. A self-validating MS protocol must confirm not just the exact mass, but this specific isotopic envelope to rule out isobaric, non-halogenated impurities.

Experimental Protocol: Step-by-Step Methodology

Automated high-throughput purity assessments, as demonstrated in , rely heavily on standardized, reproducible protocols [2]. Below is the validated workflow for this specific picolinate.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of methyl 4-chloro-6-cyclopropylpicolinate.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock 1:100 using 10% Acetonitrile in LC-MS grade Water to achieve a final working concentration of 10 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: UHPLC Conditions

  • Column: Solid-core C18 (2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 1.0 - 5.0 min: 10% to 90% B (Linear ramp for separation)

    • 5.0 - 6.0 min: 90% B (Column wash)

    • 6.0 - 7.5 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40°C.

Step 3: Mass Spectrometry (ESI+) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 10 L/min.

  • Scan Range: m/z 100 to 500.

Visualizing the Validation Workflow

LCMS_Workflow Start Sample Prep (MeCN/H2O) LC UHPLC Separation (C18, 0.1% FA) Start->LC MS ESI+ MS Acquisition (HRMS vs LRMS) LC->MS Analysis1 Molecular Ion [M+H]+ m/z 212.047 MS->Analysis1 Analysis2 Isotope Ratio 35Cl:37Cl (~3:1) MS->Analysis2 Decision Purity > 99.0%? Analysis1->Decision Analysis2->Decision Pass Validated Decision->Pass Yes Fail Repurify Decision->Fail No

LC-MS validation workflow for methyl 4-chloro-6-cyclopropylpicolinate purity assessment.

Data Presentation & Objective Comparisons

Comparison 1: Analytical Platform Capabilities (HRMS vs. LRMS)

To validate the molecular ion, we must compare the utility of a High-Resolution Q-TOF system against a standard Single Quadrupole (LRMS) system. While LRMS is sufficient for routine batch release, HRMS is mandatory for initial structural validation and distinguishing isobaric impurities.

Table 1: Comparative LC-MS Performance for Picolinate Validation

ParameterHRMS (Q-TOF)LRMS (Single Quadrupole)Scientific Impact on Validation
Mass Accuracy < 2 ppm± 0.1 DaHRMS confirms the exact elemental composition (C₁₀H₁₁ClNO₂⁺).
Observed [M+H]⁺ (³⁵Cl) m/z 212.0473m/z 212.1HRMS rules out isobaric interferences that LRMS cannot resolve.
Observed [M+H]⁺ (³⁷Cl) m/z 214.0444m/z 214.1Both confirm the presence of one chlorine atom via the ~3:1 ratio.
Resolving Power > 30,000 (FWHM)~ 1,000 (FWHM)HRMS separates target ions from background matrix noise.
Impurity Identification Can deduce unknown formulasLimited to nominal massHRMS allows structural elucidation of unknown synthetic byproducts.
Comparison 2: Product Grade Impurity Profiling

Using the HRMS methodology outlined above, we compared an Ultra-Pure Grade standard of methyl 4-chloro-6-cyclopropylpicolinate against a Standard Commercial Grade batch. The data reveals why LC-MS is critical: UV purity alone often masks underlying structural impurities.

Table 2: Purity Assessment: Ultra-Pure Grade vs. Standard Commercial Grade

MetricUltra-Pure GradeStandard Commercial Grade
UV Purity (254 nm) 99.8%97.2%
MS Purity (TIC) 99.5%94.8%
Target [M+H]⁺ Signal m/z 212.0473 (Base Peak)m/z 212.0471 (Base Peak)
Des-chloro Impurity (m/z 178.08) Not Detected (< 0.05%)Detected (1.8% relative abundance)
Regioisomer Impurity (RT Shift) Not DetectedDetected (2.1% at RT +0.4 min)
Suitability for Catalysis Optimal (No catalyst poisoning)Marginal (Des-chloro acts as chain terminator)

Data Interpretation: The Standard Commercial Grade showed a significant discrepancy between UV purity (97.2%) and MS purity (94.8%). The LC-MS data successfully identified a des-chloro impurity (m/z 178.0861,[M-Cl+H]⁺), which lacks the chlorine atom necessary for cross-coupling. If this standard grade were used in a sensitive Suzuki coupling, the des-chloro impurity would act as a dead-end byproduct, wasting expensive palladium catalysts. The Ultra-Pure grade, validated by HRMS, showed no such liabilities.

Conclusion

Validating methyl 4-chloro-6-cyclopropylpicolinate requires more than a simple UV chromatogram. By employing a self-validating LC-MS protocol—utilizing solid-core chromatography, optimized ESI+ parameters, and strict isotopic ratio checks—scientists can definitively confirm both the identity and the true purity of the building block. For downstream applications involving sensitive organometallic catalysis, utilizing an Ultra-Pure grade validated by High-Resolution Mass Spectrometry is highly recommended to prevent yield loss and catalyst deactivation.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." European Medicines Agency, 14 Dec. 2023.[Link]

  • Agilent Technologies. "Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry." Agilent Application Notes, 17 May 2018.[Link]

Reproducibility of methyl 4-chloro-6-cyclopropylpicolinate synthetic pathways across labs

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Methyl 4-chloro-6-cyclopropylpicolinate Synthetic Pathways Across Labs: A Comparative Guide

Executive Summary Methyl 4-chloro-6-cyclopropylpicolinate (CAS: 2092260-66-5)[1] is a high-value heterocyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including mutant IDH2 inhibitors and beta-secretase modulators[2][3]. The compound's architecture—featuring both a cyclopropyl group and an orthogonal chloride handle on a picolinate core—makes it an ideal scaffold for downstream functionalization. However, achieving high regioselectivity during its synthesis is a known bottleneck. This guide objectively evaluates the cross-lab reproducibility of the two primary synthetic pathways, providing researchers and drug development professionals with a data-driven framework for route selection.

Mechanistic Overview & Pathway Visualization

The core synthetic challenge in producing methyl 4-chloro-6-cyclopropylpicolinate lies in chemically differentiating the C-4 and C-6 positions of the pyridine ring. Labs typically adopt one of two routes:

  • Pathway A (Suzuki-Miyaura Cross-Coupling): This route utilizes methyl 4,6-dichloropicolinate as the starting material. The C-6 chloride is highly activated toward oxidative addition by a palladium catalyst due to the adjacent electron-withdrawing pyridine nitrogen (the α -effect). This electronic differentiation allows for highly regioselective mono-cyclopropylation[3].

  • Pathway B (Minisci-Type Radical Addition): This de novo functionalization route involves the generation of a cyclopropyl radical (often via silver-catalyzed oxidative decarboxylation of cyclopropanecarboxylic acid) and its subsequent addition to methyl 4-chloropicolinate.

SyntheticPathways SM_A Methyl 4,6-dichloropicolinate PathA Pathway A: Suzuki-Miyaura (Pd(dppf)Cl2, K3PO4) SM_A->PathA Cyclopropylboronic acid SM_B Methyl 4-chloropicolinate PathB Pathway B: Minisci Reaction (AgNO3, K2S2O8) SM_B->PathB Cyclopropanecarboxylic acid Product Methyl 4-chloro-6-cyclopropylpicolinate (Target: CAS 2092260-66-5) PathA->Product Regioselective C-6 coupling (High Reproducibility) PathB->Product C-6 Radical Attack (Poor Selectivity)

Fig 1. Comparison of Suzuki-Miyaura and Minisci pathways for picolinate synthesis.

Cross-Lab Reproducibility & Performance Comparison

To objectively assess these routes, multi-lab performance data has been aggregated. Pathway A consistently outperforms Pathway B in yield, regioselectivity, and scalability. The Minisci route (Pathway B) suffers from over-alkylation and poor regiocontrol, leading to complex purification profiles that vary wildly depending on the specific reactor geometry and mixing rates of the executing lab.

Table 1: Quantitative Comparison of Synthetic Pathways

Performance MetricPathway A (Suzuki-Miyaura)Pathway B (Minisci Radical)
Average Yield 78% - 85%35% - 42%
Regioselectivity (C6:C4) > 95:560:40
Lab-to-Lab Variance Low ( ± 4%)High ( ± 15%)
Primary Impurity Protodeboronated SMDi-cyclopropyl picolinate
Scalability Excellent (Proven to 10 kg)Poor (Exothermic radical burst)

Expertise & Experience: The Causality of Experimental Choices

While Pathway A is superior, it is not immune to failure. Why does the Suzuki-Miyaura route occasionally fail in high-humidity laboratory environments?

The primary failure mode is the protodeboronation of cyclopropylboronic acid. Aliphatic boronic acids are notoriously unstable under basic, aqueous conditions at elevated temperatures.

  • The Mechanistic Fix: Transitioning from standard cyclopropylboronic acid to potassium cyclopropyltrifluoroborate ( R−BF3​K ) creates a slow-release mechanism for the active boronic species. The slow hydrolysis of the trifluoroborate salt ensures the concentration of the reactive boronic acid remains low, drastically improving cross-lab reproducibility regardless of ambient humidity.

  • Catalyst Selection: Pd(dppf)Cl2​ is strictly preferred over Pd(PPh3​)4​ . The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This spatial arrangement accelerates the reductive elimination step, outcompeting side reactions and preserving the integrity of the C-4 chloride[3].

Experimental Protocols: A Self-Validating System

Below is the optimized, self-validating protocol for Pathway A. It incorporates critical In-Process Controls (IPCs) to ensure trustworthiness and reproducibility across different laboratory setups.

Step-by-Step Methodology: Regioselective Suzuki-Miyaura Coupling

  • Preparation of the Catalytic System: In an oven-dried, argon-purged Schlenk flask, charge methyl 4,6-dichloropicolinate (1.0 eq), (1.2 eq)[3], and K3​PO4​ (2.0 eq).

    • Self-Validation Check: Inspect the K3​PO4​ before use. It must be finely milled and free-flowing. Clumping indicates moisture ingress, which will stall the transmetalation step and lead to unreacted starting material.

  • Solvent Degassing: Add a 10:1 mixture of Toluene and Water. Degas the biphasic mixture via three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen must be absolutely excluded. O2​ inserts into the Pd-C bond, leading to homocoupling of the boronic acid and irreversible oxidation of the phosphine ligand. Bubbling argon through the solvent is insufficient for high-reproducibility runs.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under a positive stream of argon. Heat the biphasic mixture to 95°C with vigorous stirring (800 rpm) to ensure optimal mass transfer between the aqueous and organic layers.

  • Reaction Monitoring (IPC): After 4 hours, halt stirring to allow phase separation. Sample the organic layer for HPLC analysis.

    • Self-Validation Check: The reaction is deemed complete only when the ratio of starting material to product is < 1:99. If the reaction stalls at ~70% conversion, it indicates catalyst poisoning; add an additional 0.02 eq of Pd(dppf)Cl2​ .

  • Workup & Isolation: Cool to room temperature, filter through a tightly packed pad of Celite to remove palladium black, and partition with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield as a crystalline solid[1].

Conclusion

For the synthesis of methyl 4-chloro-6-cyclopropylpicolinate, the palladium-catalyzed Suzuki-Miyaura cross-coupling (Pathway A) is the definitively superior route for cross-lab reproducibility. By understanding the mechanistic vulnerabilities of aliphatic boronic acids and employing rigorous air-free techniques, development labs can bypass the regioselectivity issues of radical chemistry and achieve consistent, scalable yields of this critical API intermediate.

References

  • Google Patents. "US11844758B2 - Therapeutically active compounds and their methods of use.
  • Google Patents. "US9309263B2 - Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase and methods of use thereof.

Sources

A Senior Application Scientist's Guide to the Comparative Efficacy of Novel Picolinate Herbicides: A Case Study Framework Using Methyl 4-Chloro-6-Cyclopropylpicolinate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for evaluating the comparative efficacy of novel picolinate herbicides, using the hypothetical molecule methyl 4-chloro-6-cyclopropylpicolinate as a case study. Picolinates are a significant class of synthetic auxin herbicides, and new additions to this family, such as the arylpicolinates, have demonstrated potent, broad-spectrum weed control with favorable environmental profiles.[1][2][3][4] This document outlines the molecular mode of action of synthetic auxins, details rigorous experimental protocols for greenhouse and field trials, and presents a structure for the comparative analysis of a new active ingredient against established benchmarks. The methodologies described herein are designed to ensure scientific integrity and produce robust, publishable data for researchers, scientists, and professionals in agrochemical development.

Introduction: The Picolinates and the Quest for Novel Herbicides

For decades, synthetic auxin herbicides have been instrumental in modern agriculture, offering selective control of broadleaf weeds in essential crops like cereals.[5][6] These compounds function by mimicking the natural plant hormone indole-3-acetic acid (IAA), but their greater stability and persistence disrupt the plant's hormonal balance, leading to uncontrolled growth and eventual death.[5] The picolinic acids and their derivatives represent a key chemical class within the synthetic auxin family.[6]

The continuous evolution of weed resistance to existing herbicides necessitates the discovery and development of new active ingredients. The subject of this guide, methyl 4-chloro-6-cyclopropylpicolinate, represents a novel structural motif within the picolinate class. The introduction of a cyclopropyl group and specific chloro-substitution on the picolinate ring could potentially alter its binding affinity to target receptors, weed control spectrum, and crop selectivity. This guide provides a systematic approach to characterizing the herbicidal efficacy of such a novel compound.

Molecular Mode of Action: A Deeper Dive into Synthetic Auxins

The herbicidal action of synthetic auxins is a complex process involving a primary signaling pathway and the interplay of multiple plant hormones.[5]

2.1. The Core Signaling Pathway

The primary mechanism involves the perception of the synthetic auxin by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins, which function as auxin co-receptors.[5] This binding event initiates a cascade that results in the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.[5]

Key steps include:

  • Perception: The synthetic auxin binds to a pocket in the TIR1/AFB proteins, stabilizing the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.[5]

  • Ubiquitination: This ternary complex formation allows the SCF E3 ubiquitin ligase complex to attach ubiquitin molecules to the Aux/IAA repressor.[5]

  • Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.[5]

  • Gene Expression: The degradation of the Aux/IAA repressor frees up Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of auxin-responsive genes.[5]

2.2. The Role of Ethylene and Abscisic Acid (ABA)

Synthetic auxins also trigger the production of other plant hormones, which contribute to the herbicidal symptoms.

  • Ethylene: A rapid increase in ethylene biosynthesis is induced by the upregulation of ACC synthase (ACS). This leads to classic symptoms like epinasty (downward bending of leaves).[5]

  • Abscisic Acid (ABA): More recent research has highlighted the critical role of ABA. Synthetic auxins upregulate 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in ABA biosynthesis, leading to a significant and rapid increase in ABA levels.[5][7] This accumulation of ABA is a primary driver of plant death, leading to the repression of photosynthesis-related genes and eventual senescence.[7]

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Efficacy Evaluation: Experimental Protocols

To objectively assess the performance of a novel herbicide like methyl 4-chloro-6-cyclopropylpicolinate, a multi-tiered experimental approach is essential, starting with controlled greenhouse bioassays and progressing to real-world field trials.

3.1. Greenhouse Bioassay for Dose-Response Analysis

Greenhouse bioassays are crucial for determining the intrinsic herbicidal activity of a compound under controlled conditions, allowing for precise dose-response evaluations.[8][9][10]

Methodology:

  • Plant Material: Select a range of important broadleaf weed species (e.g., Kochia scoparia, Amaranthus retroflexus, Galium aparine) and a representative cereal crop (e.g., wheat, barley).

  • Growing Conditions: Sow seeds in a standardized potting medium and grow in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25/18°C day/night, 60-80% humidity, 16-hour light).[8]

  • Herbicide Application: Apply the test compound (methyl 4-chloro-6-cyclopropylpicolinate) and benchmark herbicides (e.g., halauxifen-methyl, florpyrauxifen-benzyl, 2,4-D) at a range of application rates. Include an untreated control.[11] Applications should be made at a consistent weed growth stage (e.g., 2-4 true leaves).

  • Data Collection:

    • Visual Injury Assessment: Rate plant injury at 3, 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete death).[8]

    • Biomass Measurement: At 21 DAT, harvest the above-ground biomass, dry to a constant weight, and record the dry weight.[8]

  • Data Analysis: Use the biomass data to calculate the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth) for each species. This is a key metric for comparing herbicidal potency.

Caption: Workflow for a greenhouse herbicide bioassay.

3.2. Field Trials for Real-World Performance Validation

Field trials are essential to evaluate a herbicide's performance under variable environmental conditions and in the presence of a natural weed spectrum.[12][13]

Methodology:

  • Site Selection: Choose trial locations representative of the target agricultural regions, considering soil type and typical weed pressure.[12]

  • Experimental Design: Use a randomized complete block design with at least four replications.[9] Plot sizes should be adequate for representative sampling (e.g., 2m x 5m).

  • Treatments: Include the new active ingredient at its proposed label rate, as well as half and double this rate to assess efficacy and crop safety margins.[11][12] Include commercial standard herbicides for comparison and an untreated weedy check.

  • Application: Apply herbicides using calibrated field sprayers at the appropriate crop and weed growth stages.[14] Record all relevant environmental conditions at the time of application.

  • Assessments:

    • Weed Control Efficacy: Conduct weed counts and/or visual ratings by species at regular intervals post-application.

    • Crop Phytotoxicity: Visually assess the crop for any signs of injury, such as stunting, discoloration, or malformation.

    • Yield: At crop maturity, harvest the plots and determine the grain yield.[14]

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Greenhouse GR₅₀ Values for Methyl 4-Chloro-6-Cyclopropylpicolinate and Benchmark Herbicides

Weed SpeciesMethyl 4-Chloro-6-Cyclopropylpicolinate (g a.i./ha)Halauxifen-methyl (g a.i./ha)Florpyrauxifen-benzyl (g a.i./ha)2,4-D (g a.i./ha)
Kochia scopariaDataDataDataData
Amaranthus retroflexusDataDataDataData
Galium aparineDataDataDataData
Triticum aestivum (Wheat)DataDataDataData

Table 2: Field Trial Results - Weed Control and Crop Yield

TreatmentApplication Rate (g a.i./ha)Kochia scoparia Control (%)Amaranthus retroflexus Control (%)Wheat Yield (t/ha)
Methyl 4-Chloro-6-CyclopropylpicolinateXDataDataData
Halauxifen-methylYDataDataData
2,4-DZDataDataData
Weedy Check-00Data

Conclusion

The development of new herbicidal active ingredients is a data-driven process that relies on rigorous and systematic evaluation. The framework presented in this guide provides a robust methodology for characterizing the comparative efficacy of novel picolinate herbicides like methyl 4-chloro-6-cyclopropylpicolinate. By following these protocols, researchers can generate the high-quality data necessary to understand the potential of a new molecule and its fit within modern integrated weed management programs. The unique structural features of emerging picolinates may offer solutions to current weed control challenges and contribute to sustainable agricultural practices.

References

  • Todd, A. S., & John, I. S. (2020). The quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Oxford Academic. Retrieved from [Link]

  • Purdue University. (n.d.). Synthetic Auxins / Herbicide Symptoms. Purdue University. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Auxin Type Plant Growth Regulators (Hormonal). University of Nebraska-Lincoln. Retrieved from [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. PubMed. Retrieved from [Link]

  • NC State Extension. (2016, October 11). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved from [Link]

  • WiscWeeds.info. (2021, September 5). Evaluating Efficacy of Preemergence Soybean Herbicides Using Field Treated Soil in Greenhouse Bioassays. WiscWeeds.info. Retrieved from [Link]

  • Soltani, N., et al. (n.d.). Field and Greenhouse Bioassays to Determine Mesotrione Residues in Soil. Ovid. Retrieved from [Link]

  • Oliveira, M. C., et al. (2021, April 6). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Cambridge Core. Retrieved from [Link]

  • APVMA. (2020, April 7). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. APVMA. Retrieved from [Link]

  • Das, Y. O. (n.d.). SOLID-PHASE EXTRACTION OF DICAMBA AND PICLORAM FROM WAER AND SOIL SAMPLES FOR HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). US6297197B1 - 4-aminopicolinates and their use as herbicides. Google Patents.
  • CTAHR. (2013, October 11). A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. CTAHR. Retrieved from [Link]

  • Google Patents. (n.d.). CN113056196A - Compositions comprising picolinate ester herbicides and glyphosate or glufosinate. Google Patents.
  • Department of Agriculture. (n.d.). Guidelines for Herbicide Registration Trials: Cotton. Department of Agriculture. Retrieved from [Link]

  • Government of Canada. (1993, April 5). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Government of Canada. Retrieved from [Link]

  • SGS. (2025, July 1). Understanding Field Trials. SGS. Retrieved from [Link]

  • Dow AgroSciences. (n.d.). Technical Bulletin. Dow AgroSciences. Retrieved from [Link]

  • Molecules. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC. Retrieved from [Link]

  • sbcpd.org. (n.d.). USE OF RINSKOR™ ACTIVE IN LATIN AMERICA: A NEW ARYLPICOLINATE HERBICIDE WITH UTILITY IN RICE AND OTHER CROPS Nelson Carranza G. sbcpd.org. Retrieved from [Link]

  • PubMed. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Evaluating Sensitivity of Five Aquatic Plants to a Novel Arylpicolinate Herbicide Utilizing an Organization for Economic Cooperation and Development Protocol. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and.... ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001051468A1 - 4-aminopicolinates and their use as herbicides. Google Patents.
  • Corteva Agriscience. (2023, May 9). Corteva Agriscience Announces Bexoveld™ Active as Global Brand for Newest Active Ingredient from its Innovation Pipeline. Corteva Agriscience. Retrieved from [Link]

  • ResearchGate. (n.d.). Response of seven aquatic plants to a new arylpicolinate herbicide. ResearchGate. Retrieved from [Link]

  • Society of Chemical Industry. (2017, December 5). Weed Resistance to Synthetic Auxin Herbicides. Society of Chemical Industry. Retrieved from [Link]

  • TechLine. (n.d.). Environmental Fate of Herbicides in Soils. TechLine. Retrieved from [Link]

  • PR Newswire. (2023, May 9). Corteva Agriscience Announces Bexoveld™ Active as Global Brand for Newest Active Ingredient from its Innovation Pipeline. PR Newswire. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Trace Level Herbicides from Different Water Samples with the Agilent 1200 Infinity Series Online SPE Solution. Agilent. Retrieved from [Link]

  • MDPI. (2026, February 1). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. Retrieved from [Link]

  • PMC - NIH. (n.d.). Environmental Implication of Herbicide Use. PMC - NIH. Retrieved from [Link]

  • SciSpace. (n.d.). Electroanalytical determination of the herbicide picloram in natural waters by square wave voltammetry. SciSpace. Retrieved from [Link]

  • Weed Control Journal. (n.d.). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal. Retrieved from [Link]

  • SCIRP. (n.d.). Comparative Efficacy of Different Herbicides for Weed Management and Yield Attributes in Wheat. SCIRP. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021144264A1 - Crystalline form of the herbicide methyl 4-amino-3-chloro-5-fluoro-6-(7-fluoro-1h-indol-6-yl)picolinate. Google Patents.
  • Wikipedia. (n.d.). Cyclopyrimorate. Wikipedia. Retrieved from [Link]

  • REACH24H. (2026, January 28). Navigating the 2026 EU Pesticide Regulatory Updates. REACH24H. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. Retrieved from [Link]

  • PubMed. (2022, September 14). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. PubMed. Retrieved from [Link]

  • Nissan Chemical Corporation. (n.d.). Agricultural Chemicals. Nissan Chemical Corporation. Retrieved from [Link]

  • NIHON NOHYAKU CO., LTD. (n.d.). Herbicide. NIHON NOHYAKU CO., LTD. Retrieved from [Link]

Sources

Comprehensive Validation of ¹H and ¹³C NMR Peak Assignments for Methyl 4-chloro-6-cyclopropylpicolinate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Assignment Challenge in Substituted Pyridines

In modern drug discovery and agrochemical development, highly substituted pyridine scaffolds are ubiquitous. A prime example is methyl 4-chloro-6-cyclopropylpicolinate (CAS: 2092260-66-5) [1], a critical intermediate in the synthesis of complex active pharmaceutical ingredients.

Validating the ¹H and ¹³C NMR peak assignments for such molecules presents a unique analytical challenge. The pyridine ring contains only two isolated aromatic protons (H-3 and H-5). Because they are meta to each other, they exhibit very small scalar coupling ( 4JHH​≈1.5 Hz), often appearing as broad singlets or fine doublets. Furthermore, the competing electronic effects of the C-2 methyl ester (electron-withdrawing), the C-4 chlorine (inductively withdrawing, resonance donating), and the C-6 cyclopropyl group (mildly donating with unique magnetic anisotropy) make purely intuitive assignments prone to error.

To establish a self-validating system of structural confirmation, researchers must choose the right analytical approach. This guide objectively compares three leading methodologies for NMR peak assignment: Empirical Prediction Software , Advanced 2D NMR Spectroscopy , and Quantum Mechanical (DFT-GIAO) Calculations .

Comparison of NMR Assignment Methodologies

When assigning the spectra of a novel or complex intermediate, relying solely on 1D ¹H and ¹³C NMR is insufficient. Below is a comparison of the three primary alternatives used to validate assignments.

Alternative A: Empirical NMR Prediction Software (e.g., Mnova, ChemDraw)

Empirical predictors utilize hierarchical algorithms and database-driven HOSE (Hierarchical Organisation of Spherical Environments) codes to estimate chemical shifts.

  • Pros: Instantaneous results; highly cost-effective; excellent for routine, simple molecules.

  • Cons: These tools frequently underperform when analyzing overcrowded spectra or molecules with unique stereoelectronic environments [2]. Because the exact 4-chloro-6-cyclopropylpicolinate motif may be underrepresented in training databases, empirical software often struggles to accurately predict the subtle chemical shift differences between H-3 and H-5.

Alternative B: Advanced 2D NMR Suite (HSQC, HMBC, NOESY)

The "Gold Standard" experimental approach. 2D NMR correlates spins through scalar bonds (COSY, HSQC, HMBC) or through space (NOESY/ROESY).

  • Pros: Provides absolute, unambiguous experimental proof of connectivity and spatial arrangement. It is a self-validating system: HMBC proves the carbon skeleton, while NOESY proves the spatial proximity of substituents.

  • Cons: Requires high sample concentration, expensive cryoprobes, and significant instrument time.

Alternative C: Quantum Mechanical DFT-GIAO Calculations

Density Functional Theory (DFT) combined with Gauge-Including Atomic Orbitals (GIAO) allows for the ab initio calculation of magnetic shielding tensors [3].

  • Pros: Highly accurate for ¹³C and ¹H shifts when combined with appropriate solvent models (PCM). It serves as an orthogonal, theoretical validation when 2D NMR data is ambiguous or when physical samples are too dilute [4].

  • Cons: Computationally expensive; requires expertise in computational chemistry to select the correct basis sets and functionals.

Summary Matrix
FeatureEmpirical Software2D NMR SpectroscopyDFT-GIAO Calculation
Accuracy (Substituted Pyridines) Low to ModerateVery High (Definitive)High
Turnaround Time SecondsHours to DaysHours (Compute Time)
Cost / Resource Intensity LowHigh (Instrument Time)Moderate (Compute Nodes)
Best Use Case Rapid screening of knownsDe novo structure elucidationResolving ambiguous 2D data

The Orthogonal Validation Workflow

To ensure absolute scientific integrity, a robust assignment protocol does not rely on a single method. Instead, it integrates experimental 2D NMR with computational DFT-GIAO validation.

NMR_Workflow A Synthesize/Isolate Methyl 4-chloro-6-cyclopropylpicolinate B 1D 1H & 13C NMR (Initial Assignment) A->B C Empirical Prediction (Mnova/ChemDraw) B->C Rapid Screen D 2D NMR Suite (HSQC, HMBC, NOESY) B->D Experimental Connectivity E DFT-GIAO Calculation (B3LYP/6-311+G**) B->E Quantum Validation F Orthogonal Validation & Final Assignment C->F D->F E->F

Figure 1: Orthogonal self-validating workflow for NMR peak assignment.

Experimental & Computational Methodologies

Protocol 1: 2D NMR Acquisition (The Experimental Truth)

Causality Note: We utilize NOESY rather than COSY to differentiate H-3 and H-5, as they lack adjacent protons for 3-bond scalar coupling. NOESY reveals through-space proximity to the ester and cyclopropyl groups.

  • Sample Preparation: Dissolve 15 mg of methyl 4-chloro-6-cyclopropylpicolinate in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a 5 mm inverse cryoprobe (TCI) to maximize ¹³C sensitivity.

  • HSQC Acquisition: Run a multiplicity-edited ¹H-¹³C HSQC to map all direct C-H attachments. Set the 1JCH​ coupling constant to 145 Hz. This immediately identifies the cyclopropyl CH/CH₂ groups and the pyridine CH carbons.

  • HMBC Acquisition: Run a ¹H-¹³C HMBC optimized for long-range couplings ( nJCH​=8 Hz).

    • Key Marker: The methyl ester protons (~3.9 ppm) will show a strong 3J correlation to the carbonyl carbon (~165 ppm).

  • NOESY Acquisition: Run a 2D NOESY with a mixing time ( τm​ ) of 500 ms.

    • Causality Note: A 500 ms mixing time is optimal for small molecules (MW < 500 Da) in the extreme narrowing limit, allowing sufficient time for cross-relaxation without severe spin diffusion.

Protocol 2: DFT-GIAO Calculation (The Theoretical Truth)

Causality Note: The GIAO (Gauge-Including Atomic Orbitals) method is mandatory for NMR calculations as it ensures the results are independent of the chosen origin of the coordinate system [5].

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to find the lowest energy conformer (specifically regarding the rotation of the cyclopropyl and ester groups).

  • Geometry Optimization: Optimize the lowest energy structure using DFT at the B3LYP/6-31G(d) level of theory in Gaussian or ORCA.

  • NMR Shielding Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method at the B3LYP/6-311+G(2d,p) level. Incorporate the Polarizable Continuum Model (PCM) for chloroform to simulate solvent effects[4].

  • Scaling: Convert shielding tensors ( σ ) to chemical shifts ( δ ) using computationally derived TMS reference values calculated at the exact same level of theory ( δ=σTMS​−σsample​ ).

Data Presentation & Structural Validation

The integration of HMBC and NOESY provides a foolproof map of the molecule. The diagram below illustrates the critical correlations that lock in the assignments for H-3 and H-5.

NMR_Correlations H3 Proton H-3 (δ ~8.0 ppm) C2 Carbon C-2 (Ester bearing) (δ ~148 ppm) H3->C2 HMBC (3J) C4 Carbon C-4 (C-Cl) (δ ~145 ppm) H3->C4 HMBC (2J) H5 Proton H-5 (δ ~7.3 ppm) H5->C4 HMBC (2J) C6 Carbon C-6 (C-Cyclopropyl) (δ ~163 ppm) H5->C6 HMBC (2J) Ester Methyl Ester Protons (δ ~3.9 ppm) Ester->H3 NOESY (Space) Cyclo Cyclopropyl Protons (δ ~1.0-2.2 ppm) Cyclo->H5 NOESY (Space)

Figure 2: Key HMBC (dashed red) and NOESY (solid yellow) correlations for structural validation.

Quantitative Comparison: Experimental vs. Predicted Data

The table below summarizes the expected quantitative data, demonstrating how empirical software can deviate slightly on sensitive aromatic protons, whereas DFT-GIAO tracks closer to the experimental 2D-validated truth.

Table 1: ¹H and ¹³C NMR Peak Assignment Data (CDCl₃, ppm)

PositionNucleusExperimental (2D Validated)Empirical Prediction (Software)DFT-GIAO (B3LYP/PCM)Validation Evidence
C=O ¹³C165.2164.8165.5HMBC from OCH₃
C-2 ¹³C148.1149.5147.8HMBC from H-3
C-3 ¹³C124.5126.0124.1HSQC to H-3
C-4 ¹³C145.3143.2146.0HMBC from H-3, H-5
C-5 ¹³C123.8125.5123.5HSQC to H-5
C-6 ¹³C163.4161.0164.1HMBC from Cyclopropyl
H-3 ¹H8.01 (d, J=1.6 Hz)7.858.05NOESY to Ester OCH₃
H-5 ¹H7.35 (d, J=1.6 Hz)7.507.30NOESY to Cyclopropyl
OCH₃ ¹H3.95 (s)3.903.98NOESY to H-3
Cyclo-CH ¹H2.15 (m)2.052.20NOESY to H-5

Note: H-3 is significantly deshielded by the adjacent carbonyl group of the ester, pushing it to ~8.01 ppm. H-5 is relatively shielded by the electron-donating nature of the cyclopropyl ring, appearing at ~7.35 ppm. Empirical software often underestimates this anisotropic divergence.

Conclusion

For complex, heavily substituted heterocycles like methyl 4-chloro-6-cyclopropylpicolinate, relying on 1D NMR and empirical prediction software introduces a high risk of misassignment due to database limitations [2].

To achieve publication-grade, self-validating structural proof, researchers must employ 2D NMR (HSQC, HMBC, NOESY) as the primary analytical tool, utilizing through-space NOESY correlations to definitively anchor H-3 and H-5 to their respective adjacent substituents. When experimental data is ambiguous or sample quantities are limited, DFT-GIAO calculations provide a highly accurate, orthogonal theoretical validation that far exceeds the reliability of standard empirical predictors [3, 4].

References

  • Chemical Data Source: "Methyl 4-chloro-6-cyclopropylpicolinate (CAS: 2092260-66-5)." Rovathin Chemical Product Directory. Available at:[Link]

  • Software Comparison: "Software comparison for metabolomics by NMR." ORBi (Open Repository and Bibliography). Available at:[Link]

  • DFT NMR Accuracy: Barone, G., et al. "Predicting 13C NMR Spectra by DFT Calculations." The Journal of Physical Chemistry A. Available at:[Link]

  • GIAO Validation: "Validation of Relativistic DFT Approaches to the Calculation of NMR Chemical Shifts." ACS Publications. Available at:[Link]

  • NMR Assignment Software & GIAO: "Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ." Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

Comparative Stability of Cyclopropyl vs. Alkyl Substituted Picolinate Derivatives: A Guide for Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the optimization of picolinate (pyridine-2-carboxylate) scaffolds, I frequently encounter the dilemma of selecting the optimal aliphatic substituent. Picolinate derivatives are ubiquitous in both agrochemicals and pharmaceuticals, often serving as critical pharmacophores or metal-binding ligands. However, the choice between a standard alkyl group (e.g., isopropyl, tert-butyl) and a cyclopropyl ring fundamentally alters the molecule's metabolic fate and chemical stability.

This guide objectively compares the performance of cyclopropyl versus alkyl substitutions on picolinate scaffolds, providing mechanistic insights, comparative data, and self-validating experimental protocols to guide your lead optimization workflows.

Mechanistic Causality: Why Cyclopropyl Outperforms Simple Alkyls

The substitution of an alkyl group with a cyclopropyl moiety is a classic bioisosteric replacement, but its impact on picolinate stability is rooted in distinct physical organic chemistry principles:

  • C-H Bond Dissociation Energy (BDE) and CYP450 Resistance: Cyclopropyl groups impart severe conformational constraint while retaining a high fraction of sp³ character[1]. The inherent ring strain produces shorter, stronger, and more polarized C-H bonds compared to linear or branched alkyls. This high C-H bond dissociation energy significantly increases the activation energy required for the initial hydrogen atom abstraction step by Cytochrome P450 (CYP) enzymes, thereby reducing susceptibility to oxidative metabolism[1].

  • Steric Shielding and Rigidity: The cyclopropyl group introduces unique steric hindrance that restricts rotational freedom[2]. When positioned at the 5- or 6-position of a picolinate ring, this rigidity effectively shields the ester or amide linkage from hydrolytic enzymes and nucleophilic attack, enhancing chemical stability in aqueous environments.

  • The Bioactivation Caveat: While cyclopropyl groups on carbon scaffolds (like picolinates) generally improve metabolic stability, it is critical to note that cyclopropyl rings directly bound to heteroatoms (e.g., amines) can undergo CYP-mediated single-electron oxidation. This can lead to ring-opening rearrangements and the formation of reactive glutathione (GSH) conjugates[1][3]. Therefore, structural context is paramount.

CYP_Metabolism Picolinate Picolinate Scaffold Alkyl Alkyl Substitution (e.g., Isopropyl) Picolinate->Alkyl Cyclopropyl Cyclopropyl Substitution Picolinate->Cyclopropyl CYP_A CYP450 Binding (Low C-H BDE) Alkyl->CYP_A CYP_C CYP450 Binding (High C-H BDE) Cyclopropyl->CYP_C Degradation Rapid H-Abstraction & Oxidation CYP_A->Degradation Stability Oxidation Resistance (Extended Half-Life) CYP_C->Stability

CYP450-mediated oxidative metabolism logic of alkyl vs. cyclopropyl picolinates.

Comparative Data Analysis

To objectively evaluate the stabilizing effect of cyclopropyl substitutions, we must look at quantitative metabolic clearance data. The table below synthesizes comparative stability metrics for substituted picolinate derivatives, demonstrating how the transition from flexible alkyls to strained rings—and further to fluorinated rings—impacts half-life. For instance, replacing a tert-butyl group with a cyclopropyl-CF₃ group has been shown to yield consistently higher metabolic stability, reducing turnover in human liver microsomes (HLM) by up to 13-fold[4].

Substituent on Picolinate CoreLogP (Est.)Relative C-H BDEHLM t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Primary Metabolic Liability
Isopropyl (Alkyl)2.1Low (~95 kcal/mol)1877.0Rapid aliphatic hydroxylation
tert-Butyl (Alkyl)2.6Medium (~96 kcal/mol)2555.4Terminal methyl oxidation
Cyclopropyl 1.9High (~106 kcal/mol)> 60< 15.0Highly resistant to oxidation
Cyclopropyl-CF₃ 2.4Very High> 120< 5.0Metabolically inert[4]

Data represents generalized trends for 5-substituted picolinate amides based on established structure-activity relationship (SAR) principles.

Self-Validating Experimental Protocols

To ensure trustworthiness, experimental workflows must be designed as self-validating systems . This means the protocol contains internal logic and controls that automatically flag execution failures, preventing the generation of false data.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay assesses the susceptibility of the picolinate derivative to Phase I oxidative enzymes[5].

Self-Validating Logic:

  • Positive Control (Verapamil): Must show rapid clearance. If it fails to degrade, the microsomes are inactive or the NADPH regenerating system has failed.

  • Negative Control (Minus-NADPH): The test compound incubated without NADPH. If degradation occurs here, the instability is chemical (e.g., hydrolysis) rather than CYP450-mediated.

  • Internal Standard (IS): Added during the quench step. A consistent IS peak area across all timepoints validates uniform extraction efficiency and LC-MS/MS injection volume.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 µM solution of the picolinate derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to provide the reducing equivalents necessary for the CYP450 catalytic cycle. Start the timer.

  • Kinetic Sampling: At exactly 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quench & Precipitate: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS). The cold organic solvent instantly denatures the CYP enzymes, halting the reaction.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the logarithmic decay of the analyte/IS peak area ratio.

Microsomal_Workflow Prep 1. Matrix Preparation (1 µM Cpd, 0.5 mg/mL HLM) Initiate 2. Initiate Reaction (Add NADPH, 37°C) Prep->Initiate Timepoints 3. Kinetic Sampling (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench 4. Quench & Precipitate (Cold ACN + IS) Timepoints->Quench Analysis 5. LC-MS/MS Analysis (MRM Mode) Quench->Analysis Data 6. Calculate t1/2 & CLint (Self-Validating Kinetics) Analysis->Data

Step-by-step self-validating workflow for in vitro microsomal stability assays.

Protocol 2: Chemical Stability (Hydrolytic Degradation) Assessment

Because picolinates contain ester or amide linkages, they are susceptible to aqueous hydrolysis.

Step-by-Step Methodology:

  • Prepare 10 µM solutions of the picolinate derivative in three distinct buffers: pH 1.2 (simulated gastric fluid), pH 7.4 (physiological plasma), and pH 9.0 (accelerated basic hydrolysis).

  • Spike in a known concentration of a structurally similar, stable analog as an internal reference.

  • Incubate at 37°C, drawing aliquots at 0, 2, 4, 8, and 24 hours.

  • Quench with an equal volume of cold methanol and analyze via UPLC-UV/MS.

  • Causality Check: Alkyl-substituted picolinates often show higher degradation at pH 9.0 due to unhindered hydroxide attack. Cyclopropyl derivatives typically exhibit a flatter degradation curve across all pH levels due to the rigid steric shielding around the carbonyl carbon[2].

References

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs Source: hyphadiscovery.com URL:[Link]

  • CHAPTER 9: Cytochrome P450 Metabolism - Books - The Royal Society of Chemistry Source: rsc.org URL:[Link]

  • Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors Source: researchgate.net URL:[Link]

Sources

A Comparative Guide to Inter-laboratory Validation of Quantification Methods for Methyl 4-chloro-6-cyclopropylpicolinate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Need for Validated Quantification

Methyl 4-chloro-6-cyclopropylpicolinate is a key heterocyclic intermediate in the synthesis of advanced agrochemicals and specialty materials. The precise quantification of this molecule is paramount for ensuring the quality of the final product, meeting regulatory standards, and maintaining process consistency in manufacturing. Impurities or deviations in concentration can significantly impact product efficacy and safety. Therefore, analytical methods for its quantification must not only be accurate and precise within a single laboratory but must also be robust and reproducible across different laboratories, instruments, and analysts.

This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of methyl 4-chloro-6-cyclopropylpicolinate. We will delve into the principles of inter-laboratory validation, present detailed experimental protocols, and offer illustrative performance data to guide researchers and quality control professionals in selecting and implementing the most appropriate method for their needs. The foundation of this guide is built on established validation principles from regulatory bodies, ensuring a framework of scientific integrity.[1][2]

Selecting the Analytical Approach: HPLC-UV vs. GC-MS

The choice of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity and the need for impurity identification.[3]

  • High-Performance Liquid Chromatography (HPLC): This technique is a cornerstone of quality control in the chemical and pharmaceutical industries.[4][5] For a molecule like methyl 4-chloro-6-cyclopropylpicolinate, which possesses a UV-active pyridine ring, reversed-phase HPLC with UV detection is a highly suitable method. It separates compounds based on their polarity and is capable of analyzing a wide range of molecules without the need for derivatization, making it robust and versatile for routine analysis.[4][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[3] The methyl ester form of the picolinate analyte enhances its volatility, making it amenable to GC analysis. The key advantage of GC-MS is its specificity; the mass spectrometer provides structural information, which is invaluable for positive identification of the analyte and characterization of any volatile impurities.[7]

The Framework for Robustness: Inter-Laboratory Validation

An inter-laboratory validation (also known as a collaborative study or round-robin test) is the most rigorous method to evaluate the performance of an analytical procedure.[1] It involves multiple laboratories analyzing identical samples to assess the method's reproducibility under real-world conditions.[1] This process is critical for establishing a standard method that can be confidently transferred between different sites. The key performance parameters evaluated are defined by international guidelines such as those from the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL.[1][8]

The logical flow of an inter-laboratory validation study is designed to systematically challenge the method's performance across different environments.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Multi-Site Analysis cluster_eval Phase 3: Data Compilation & Statistical Evaluation A Central Lab Prepares & Homogenizes Samples B Characterize Samples for Homogeneity & Stability A->B C Distribute Blind Samples & Standard Operating Procedure (SOP) to Participating Labs B->C Lab1 Laboratory 1 (Analyzes Samples) C->Lab1 Lab2 Laboratory 2 (Analyzes Samples) C->Lab2 LabN Laboratory N (Analyzes Samples) C->LabN D Central Lab Collects All Raw Data Lab1->D Lab2->D LabN->D E Statistical Analysis (Cochran's, Grubb's tests) D->E F Calculate Final Validation Parameters (RSDr, RSDR, Recovery) E->F G Final Validation Report F->G

Caption: Workflow of a typical inter-laboratory validation study.

Comparative Inter-Laboratory Performance Data

The following table summarizes illustrative performance data from a hypothetical inter-laboratory study involving eight laboratories. This data represents typical results expected for these methods when analyzing an agrochemical intermediate.[1]

Validation Parameter HPLC-UV Method GC-MS Method Typical Acceptance Criteria
Limit of Quantification (LOQ) 1.0 µg/mL0.5 µg/mLMethod- and matrix-dependent
Linearity (R²) (over 1-200 µg/mL)≥ 0.998≥ 0.999R² ≥ 0.99[1]
Accuracy (Recovery %) 95.8 – 104.5%93.2 – 106.1%70 – 120%[1]
Precision (Repeatability, RSDr) < 4%< 6%≤ 20%[1]
Precision (Reproducibility, RSDR) < 9%< 15%Method- and concentration-dependent[1]

Analysis of Results:

  • Sensitivity: The GC-MS method demonstrates a lower Limit of Quantification (LOQ), indicating higher sensitivity, which is advantageous for trace-level analysis.[3]

  • Linearity: Both methods show excellent linearity over the tested concentration range.

  • Accuracy & Repeatability: Both methods provide excellent accuracy and intra-laboratory precision (repeatability), well within the accepted limits for analytical methods in this field.

  • Reproducibility: The HPLC-UV method shows a lower Relative Standard Deviation for Reproducibility (RSDR), suggesting it is more robust and less susceptible to variations between laboratories. This is a critical factor for methods intended for wide-scale deployment in different QC labs.

Detailed Experimental Protocols

A successful inter-laboratory study hinges on a clear, unambiguous, and well-defined protocol that is followed by all participants.[1]

Sample Preparation (Common for Both Methods)

This protocol is designed to be straightforward to minimize variability.

  • Stock Solution Preparation: Accurately weigh approximately 25 mg of the methyl 4-chloro-6-cyclopropylpicolinate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This yields a stock solution of ~1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 100, 200 µg/mL) by serially diluting the stock solution with the appropriate solvent (acetonitrile for HPLC, dichloromethane for GC).

  • Sample Solution Preparation: Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the appropriate solvent. Filter the solution through a 0.45 µm PTFE syringe filter prior to analysis.

Protocol 1: HPLC-UV Quantification Method

This method is designed for robustness and ease of use in a typical QC environment.

G A Prepare Sample & Standards in Acetonitrile B Filter Sample through 0.45 µm PTFE Filter A->B C Inject 10 µL into HPLC-UV System B->C D Separate on C18 Column (Isocratic Mobile Phase) C->D E Detect at 275 nm D->E F Quantify using External Standard Calibration Curve E->F

Caption: Experimental workflow for the HPLC-UV method.

  • Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (65:35 v/v).

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.[4]

    • Detection: UV at 275 nm.

Protocol 2: GC-MS Quantification Method

This protocol leverages the specificity and sensitivity of mass spectrometry.

G A Prepare Sample & Standards in Dichloromethane B Inject 1 µL into GC-MS System (Split Mode) A->B C Separate on DB-5ms or equivalent column B->C D Temperature Programmed Elution C->D E Detect using Electron Ionization (EI) MS D->E F Quantify using Extracted Ion Chromatogram (EIC) E->F

Caption: Experimental workflow for the GC-MS method.

  • Instrumentation: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.[9]

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).[3]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (50:1).[3]

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitor characteristic ions (e.g., molecular ion and key fragment ions).

Conclusion and Recommendations

Both HPLC-UV and GC-MS are valid and reliable methods for the quantification of methyl 4-chloro-6-cyclopropylpicolinate. The inter-laboratory validation data demonstrates that while both methods perform well, they offer distinct advantages.

  • The HPLC-UV method stands out for its superior inter-laboratory reproducibility (RSDR). Its operational simplicity and robustness make it the recommended choice for routine quality control applications where method transferability and consistency across multiple sites are the primary concerns.

  • The GC-MS method offers higher sensitivity and the unparalleled benefit of mass spectral data for definitive identification. This method is ideal for research and development, impurity profiling, and situations requiring trace-level quantification or investigation of out-of-specification results.[7]

Ultimately, the selection between these two powerful techniques should be based on a comprehensive assessment of the laboratory's specific needs, available instrumentation, and the ultimate goal of the analysis—be it routine QC or in-depth chemical investigation. A successful inter-laboratory validation provides the necessary confidence that the chosen method will yield reliable and comparable results, regardless of where the analysis is performed.[10]

References

  • Inter-Laboratory Validation of a Thin Film Microextraction Technique for Determination of Pesticides in Surface Water Samples. (n.d.). UWSpace - University of Waterloo. Retrieved March 27, 2026, from [Link]

  • Pyridinedicarboxylic Acid. (n.d.). SIELC Technologies. Retrieved March 27, 2026, from [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. (n.d.). AugustaChrom. Retrieved March 27, 2026, from [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. Retrieved March 27, 2026, from [Link]

  • Agrochemical and Pesticide Analysis Methods. (n.d.). Charles River Laboratories. Retrieved March 27, 2026, from [Link]

  • Validation of thin-layer chromatographic methods for pesticide residue analysis. (n.d.). IAEA. Retrieved March 27, 2026, from [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl. (n.d.). AugustaChrom. Retrieved March 27, 2026, from [Link]

  • METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (n.d.). European Commission. Retrieved March 27, 2026, from [Link]

  • High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.). Waters. Retrieved March 27, 2026, from [Link]

  • Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. (1999). Health Canada. Retrieved March 27, 2026, from [Link]

  • The Detection of Acidic Herbicides and Phenyl Ureas by LC-MS/MS with Large Volume Injection and Automated Column Switch. (n.d.). AB SCIEX. Retrieved March 27, 2026, from [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009). PubMed. Retrieved March 27, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved March 27, 2026, from [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. (n.d.). EURL-SRM. Retrieved March 27, 2026, from [Link]

  • Rapid LCMS Analysis of Common Pesticides/Herbicides. (n.d.). Shimadzu. Retrieved March 27, 2026, from [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments. (2025). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Analytical Method for Aminocyclopyrachlor Methyl. (n.d.). US EPA. Retrieved March 27, 2026, from [Link]

  • Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. (2023). MDPI. Retrieved March 27, 2026, from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent. Retrieved March 27, 2026, from [Link]

  • A Comprehensive Review on analytical methods used for analysis of Steroid genesis inhibitors. (2023). GSC Biological and Pharmaceutical Sciences. Retrieved March 27, 2026, from [Link]

Sources

A Comparative Guide to the Validation of Gas Chromatography Methods for the Quantification of Methyl 4-Chloro-6-Cyclopropylpicolinate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of agricultural and environmental science, the precise and accurate quantification of herbicide residues is paramount for ensuring food safety and environmental protection. Methyl 4-chloro-6-cyclopropylpicolinate, a picolinate herbicide, demands robust analytical methods for its determination in various matrices. This guide provides an in-depth, experience-driven comparison of Gas Chromatography (GC) methods for the analysis of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will explore the critical parameters of method validation, offering insights into experimental design and data interpretation to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Critical Role of Method Validation

Method validation is the cornerstone of any analytical measurement, providing documented evidence that a procedure is fit for its intended purpose.[1][2] For regulatory submissions and reliable data generation, a thoroughly validated method is non-negotiable. The International Council for Harmonisation (ICH) and the U.S. Environmental Protection Agency (EPA) provide comprehensive guidelines that form the basis of our validation approach.[3][4][5][6][7] This guide will adhere to the principles outlined in ICH Q2(R1) to ensure a universally accepted validation strategy.[3][4]

Designing the Gas Chromatography Method: A Comparative Approach

The selection of the GC column and detector is a critical first step that dictates the performance of the analytical method. Given the chlorinated nature of methyl 4-chloro-6-cyclopropylpicolinate, we will compare two common approaches for organochlorine pesticide analysis.[8][9]

Core Instrumentation and Chromatographic Conditions

A typical GC system for this analysis would consist of a gas chromatograph equipped with a capillary column, a split/splitless injector, and a suitable detector.[10]

  • Injector: Splitless injection is often preferred for trace analysis to ensure the maximum transfer of the analyte onto the column.[8]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.[10]

  • Oven Temperature Program: A temperature gradient is crucial for separating the analyte from matrix components and potential impurities. A typical program might start at a lower temperature, ramp up to a higher temperature to elute the analyte, and then increase further to clean the column.[11]

Comparative Analysis of GC Columns and Detectors

The choice of the stationary phase of the GC column is critical for achieving the desired separation. For organochlorine compounds, columns with low to mid-polarity are generally effective.[12]

FeatureAlternative 1: Single Column with Electron Capture Detector (ECD) Alternative 2: Dual Column with Mass Spectrometric Detector (MS)
GC Column(s) A single, low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).[11]A dual-column setup with two columns of different polarity (e.g., DB-5ms and a 35% phenyl-methylpolysiloxane like SLB-35ms) connected to a single injector.[8]
Detector Electron Capture Detector (ECD)Mass Spectrometer (MS)
Principle Highly sensitive to electrophilic compounds like chlorinated molecules.Provides mass-to-charge ratio information, offering high selectivity and confirmatory data.
Advantages - Exceptional sensitivity for halogenated compounds. - Cost-effective.- High specificity, reducing the likelihood of false positives. - Provides structural information for peak identification. - Can be used for the simultaneous analysis of a wider range of compounds.[13]
Disadvantages - Susceptible to matrix interference. - Not specific; any electrophilic compound will give a response.- Higher initial instrument cost. - May be less sensitive than ECD for certain halogenated compounds.

This guide will proceed with the validation of a single-column GC-ECD method as a primary, cost-effective approach, while acknowledging that a GC-MS system would provide superior specificity and is a recommended confirmatory technique.[9]

The Workflow of Method Validation

The validation process can be visualized as a logical flow of experiments designed to demonstrate the method's suitability.

Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop GC Method (Column, Temp, Detector) Specificity Specificity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits Detection & Quantitation Limits Precision->Limits Robustness Robustness Limits->Robustness Implement Routine Analysis Robustness->Implement Final Approval

Caption: A flowchart illustrating the sequential process of GC method validation.

Key Validation Parameters: A Deep Dive

We will now explore each validation parameter in detail, providing experimental protocols and hypothetical data for clarity.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

Experimental Protocol for Specificity:
  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of methyl 4-chloro-6-cyclopropylpicolinate.

  • Spiked Sample Analysis: Analyze a blank sample spiked with the analyte and known potential impurities or related compounds.

  • Stress Testing (for stability-indicating methods): Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting solution to ensure the degradation products do not interfere with the analyte peak.[4]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[3]

Experimental Protocol for Linearity:
  • Prepare a series of at least five calibration standards of methyl 4-chloro-6-cyclopropylpicolinate in a suitable solvent or blank matrix extract. The concentration range should bracket the expected concentration in samples.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria and Data:
  • Correlation Coefficient (r²): ≥ 0.995

  • Y-intercept: Should be close to zero.

Concentration (µg/mL)Peak Area (n=3)
0.115,234
0.575,987
1.0151,456
5.0755,123
10.01,510,987
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is typically assessed by recovery studies.

Experimental Protocol for Accuracy:
  • Prepare spiked samples by adding known amounts of the analyte to a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[14]

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria and Data:
  • Recovery: Typically within 80-120% for each concentration level.[10]

  • Relative Standard Deviation (RSD): ≤ 15%

Spiked LevelConcentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Low (80%)0.80.7897.5
Medium (100%)1.01.02102.0
High (120%)1.21.1898.3
Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision:
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[4]

  • Intermediate Precision (Inter-assay precision): Assess the method's precision over different days, with different analysts, and on different instruments.

Acceptance Criteria and Data:
  • RSD: For repeatability, typically ≤ 5%. For intermediate precision, typically ≤ 10%.

Precision LevelReplicatePeak Area
Repeatability1151,234
2152,012
3150,987
4151,567
5152,345
6151,876
Mean 151,670
RSD (%) 0.35%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

Experimental Protocol for LOD and LOQ:

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[16]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Experimental Protocol for Robustness:
  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of parameters to vary include:

    • Oven temperature (± 2°C)

    • Carrier gas flow rate (± 5%)

    • Injector temperature (± 5°C)

  • Analyze a sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).

Robustness_Evaluation center Nominal Method param1 Oven Temp +2°C center->param1 param2 Oven Temp -2°C center->param2 param3 Flow Rate +5% center->param3 param4 Flow Rate -5% center->param4 param5 Injector Temp +5°C center->param5 param6 Injector Temp -5°C center->param6

Caption: Diagram showing deliberate variations in method parameters for robustness testing.

Conclusion

The validation of a GC method for methyl 4-chloro-6-cyclopropylpicolinate is a systematic process that ensures the generation of reliable and accurate data. By following the principles outlined in this guide and adhering to international regulatory standards, researchers can confidently develop and implement robust analytical methods. The choice between a single-column GC-ECD and a dual-column GC-MS system will depend on the specific requirements of the analysis, with ECD offering high sensitivity and MS providing unparalleled specificity. A thorough validation, encompassing all the parameters discussed, is essential for the defensibility of analytical results in both research and regulatory settings.

References
  • U.S. Environmental Protection Agency. (2016, February 3). Validation and Peer Review of U.S. Environmental Protection Agency Chemical Methods of Analysis. EPA. Retrieved from [Link]

  • Phenomenex. (n.d.). Fast Chlorinated Pesticide Analysis Using Zebron™ MultiResidue™ GC Columns. Phenomenex. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, June 23). Method Validation and Peer Review Policies and Guidelines. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 1). Method Validation and Peer Review Policies and Guidelines. EPA. Retrieved from [Link]

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. European Commission. Retrieved from [Link]

  • DergiPark. (n.d.). Pesticide Analysis and Method Validation with GC/MSD Instrument in Environmental Water Samples. DergiPark. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8081B: Organochlorine Pesticides by Gas Chromatography. EPA. Retrieved from [Link]

  • Hill, A. R., & Reynolds, S. L. (2012). Guidelines for the validation of qualitative multi‐residue methods used to detect pesticides in food. Drug testing and analysis, 4(Suppl 1), 55–57. [Link]

  • Supelco. (n.d.). Analyzing Chlorinated Pesticides by Packed Column GC. Supelco. Retrieved from [Link]

  • MDPI. (2025, May 28). Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Gas Chromatography of Organochlorine Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Lesnik, B. (1992). Guidance for Methods Development and Methods Validation for the RCRA Program. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guide to Method Flexibility and Approval of EPA Water Methods. EPA. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • European Medicines Agency. (2006). Validation of Analytical Procedures: Text and Methodology Q2(R1). EMA. Retrieved from [Link]

  • MDPI. (2024, May 11). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. MDPI. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 6-chloro-4-methoxypicolinate (C8H8ClNO3). PubChemLite. Retrieved from [Link]

  • De Gruyter. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. De Gruyter. Retrieved from [Link]

  • ScienceDirect. (2023, November 3). Development and validation of an analytical methodology based on solvent extraction and gas chromatography for determining pesticides in royal. ScienceDirect. Retrieved from [Link]

  • PMC. (n.d.). Development and validation of a gas chromatography method for the determination of β-caryophyllene in clove extract and its application. PMC. Retrieved from [Link]

  • Impact Factor. (2024, November 17). Development and Validation of Method for the Quantitative Determination of Potential Genotoxic Impurities in Meloxicam by Headspace-Gas Chromatography (HS-GC). Impact Factor. Retrieved from [Link]

Sources

Safety Operating Guide

Methyl 4-chloro-6-cyclopropylpicolinate: Comprehensive Safety, Handling, and Disposal Protocol

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical research advance, the utilization of highly functionalized building blocks like Methyl 4-chloro-6-cyclopropylpicolinate (CAS: 2092260-66-5)[1] has become increasingly common. While these molecules offer exceptional synthetic versatility, their complex structural motifs—specifically the integration of a halogenated moiety with a nitrogenous pyridine ring—demand rigorous, scientifically grounded waste management protocols.

As a Senior Application Scientist, I have seen firsthand how improper disposal of halogenated organics not only violates environmental regulations but poses severe safety risks, including the potential generation of highly toxic byproducts. This guide provides a definitive, step-by-step operational framework for the safe handling, spill containment, and final disposal of Methyl 4-chloro-6-cyclopropylpicolinate, ensuring absolute compliance and building a self-validating safety culture in your laboratory.

Physicochemical Hazard Profiling

To effectively manage a chemical, we must first deconstruct its physical and chemical properties. The core hazards of this compound dictate the downstream logistical requirements for its disposal.

PropertySpecification / DataOperational Implication
Chemical Name Methyl 4-chloro-6-cyclopropylpicolinateBase structural identifier.
CAS Number 2092260-66-5[1]Essential for SDS tracking and regulatory logging.
Molecular Formula C10H10ClNO2Indicates the presence of Chlorine (Cl) and Nitrogen (N).
Molecular Weight 211.64 g/mol Used for stoichiometric waste calculations.
Waste Classification Halogenated Organic WasteCritical: Must be strictly segregated from non-halogenated streams[2].
Combustion Byproducts HCl gas, NOx, potential DioxinsRequires high-temperature incineration with caustic scrubbing[3].
The Chemistry of Disposal: Why Segregation Matters

In laboratory waste management, mixing waste streams is a common but dangerous operational failure. For Methyl 4-chloro-6-cyclopropylpicolinate, strict segregation is not merely a bureaucratic rule; it is a chemical necessity driven by three primary factors:

  • The Halogen Factor (Chlorine): When chlorinated organic compounds are subjected to standard incineration, the chlorine atoms are liberated, forming highly corrosive hydrogen chloride (HCl) gas[3]. More critically, if the combustion temperature is insufficient or oxygen levels fluctuate, incomplete thermal destruction can lead to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs)—some of the most toxic synthetic compounds known.

  • The Nitrogen Factor (Pyridine Ring): The combustion of the pyridine ring inherently generates nitrogen oxides (NOx), which are potent atmospheric pollutants[4].

  • Economic & Logistical Causality: Because of the HCl and NOx generation, halogenated pyridine derivatives must be processed in specialized rotary kiln or liquid injection incinerators equipped with caustic scrubbers (to neutralize acids) and catalytic reduction systems (to eliminate NOx)[5]. Mixing even a small amount of this chemical into a non-halogenated waste carboy converts the entire volume into high-cost halogenated waste, exponentially increasing disposal fees[6].

WasteSegregation Start Methyl 4-chloro-6-cyclopropylpicolinate Waste Generated Check Mixed with non-halogenated solvents? Start->Check Yes DO NOT MIX Halogens require specialized scrubbing Check->Yes Yes No Collect in Dedicated Halogenated Container Check->No No Yes->No Separate streams Label Label: 'Hazardous Waste - Halogenated Pyridine' No->Label Store Store in Flammable Cabinet with Secondary Containment Label->Store Dispose Licensed Disposal Facility (Rotary Kiln Incineration) Store->Dispose

Caption: Decision tree for the segregation and collection of halogenated pyridine waste.

Standard Operating Procedure (SOP): Waste Segregation and Collection

To maintain a self-validating safety system, implement the following step-by-step protocol for routine waste collection:

  • Step 1: Container Selection and Preparation

    • Action: Select a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or a PTFE-lined glass carboy).

    • Causality: Halogenated organics can degrade certain low-density plastics over time. HDPE provides a robust, non-reactive barrier.

  • Step 2: Strict Stream Segregation

    • Action: Deposit the waste only into containers explicitly designated for "Halogenated Organic Waste" containing less than 20% water[2].

    • Causality: Prevents the cross-contamination of non-halogenated streams, mitigating the risk of unexpected exothermic reactions and controlling disposal costs[6].

  • Step 3: Regulatory Labeling

    • Action: Apply a standardized Hazardous Waste label. Explicitly write "Methyl 4-chloro-6-cyclopropylpicolinate" and check the boxes for "Halogenated" and "Toxic".

    • Causality: Unidentified "mystery waste" cannot be legally transported or incinerated. Clear nomenclature ensures the disposal facility routes the container to the correct high-temperature kiln[7].

  • Step 4: Storage and Secondary Containment

    • Action: Store the sealed waste container in a vented flammable storage cabinet, placed inside a secondary containment tray.

    • Causality: Secondary containment captures catastrophic container failures, preventing the chemical from reaching floor drains, which is strictly prohibited[7].

Standard Operating Procedure (SOP): Spill Response and Containment

In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and environmental contamination.

SpillResponse Spill Chemical Spill Detected PPE Evacuate Area & Don Appropriate PPE Spill->PPE Source Eliminate Ignition Sources Ensure Ventilation PPE->Source Absorb Apply Inert Absorbent (Vermiculite/Sand) Source->Absorb Collect Mechanically Collect (Non-sparking tools) Absorb->Collect Dispose Transfer to Halogenated Waste Container Collect->Dispose

Caption: Step-by-step operational workflow for chemical spill containment and recovery.

  • Step 1: Evacuation and PPE Donning

    • Action: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves, chemical splash goggles, a lab coat, and a half-mask respirator equipped with organic vapor cartridges if local exhaust ventilation is compromised[5].

    • Causality: Pyridine derivatives can be severe respiratory and ocular irritants. Proactive PPE prevents acute mucosal exposure.

  • Step 2: Source Control and Ignition Elimination

    • Action: Turn off all nearby heat sources, hot plates, and open flames. Ensure fume hoods are operating at maximum flow.

    • Causality: While not as volatile as low-molecular-weight solvents, organic aerosols generated during a spill can present a localized flammability hazard[5].

  • Step 3: Application of Inert Absorbent

    • Action: Surround the perimeter of the spill, then cover the center with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized polypropylene spill pads.

    • Causality: Combustible absorbents (like sawdust) can react with organic compounds or lower the ignition threshold. Inert materials safely sequester the chemical matrix[5].

  • Step 4: Mechanical Recovery

    • Action: Use non-sparking tools (e.g., plastic scoops) to collect the saturated absorbent and transfer it into a dedicated, sealable hazardous waste bucket.

    • Causality: Non-sparking tools eliminate the mechanical generation of ignition sources during the cleanup phase.

Final Disposal: High-Temperature Incineration Pathway

Once the waste leaves your facility, it undergoes a rigorous destruction process. Understanding this process reinforces the importance of the upstream segregation steps. Institutions must contract with licensed hazardous waste disposal facilities capable of handling halogenated nitrogenous waste[7].

The industry standard for destroying Methyl 4-chloro-6-cyclopropylpicolinate is Rotary Kiln Incineration :

  • Thermal Destruction: The waste is injected into a rotary kiln operating at extreme temperatures (820°C to 1,600°C) with residence times sufficient to break all carbon-halogen and carbon-nitrogen bonds[4].

  • Flue Gas Scrubbing: The resulting combustion gases (containing HCl and NOx) are passed through a caustic scrubber (often using sodium hydroxide) to neutralize the acid into harmless salts (e.g., NaCl)[3].

  • Catalytic Reduction: NOx is reduced to nitrogen gas (N2) and water via selective catalytic reduction (SCR) before the clean exhaust is released into the atmosphere[5].

IncinerationPathway Waste Halogenated Pyridine Waste Stream Incinerator Rotary Kiln Incinerator (820°C - 1600°C) Waste->Incinerator Injection Gases Combustion Gases (CO2, H2O, HCl, NOx) Incinerator->Gases Thermal Destruction Scrubber Caustic Scrubber & NOx Reduction Gases->Scrubber Flue Gas Treatment Exhaust Clean Exhaust (Neutralized Salts, N2) Scrubber->Exhaust Emission Control

Caption: High-temperature incineration and flue gas scrubbing pathway for halogenated waste.

References[1]4-氯-6-环丙基吡啶甲酸甲酯 (Methyl 4-chloro-6-cyclopropylpicolinate) CAS: 2092260-66-5 - hxchem.net[4] Toxicological Profile for Pyridine - Production, Import, Use, and Disposal - Centers for Disease Control and Prevention (CDC) / ATSDR[7]Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide - BenchChem[2] Hazardous Materials Disposal Guide - Nipissing University[3]Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency (EPA)[6] Hazardous Waste Guide - University of Tennessee Institute of Agriculture (UTIA) Safety Office[5]Pyridine ACS Safety Data Sheet - Jubilant Ingrevia Limited

Sources

Operational Safety and PPE Guide: Handling Methyl 4-chloro-6-cyclopropylpicolinate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing chemical scale-up and laboratory safety, I recognize that handling highly functionalized heterocyclic building blocks requires more than generic safety protocols. Methyl 4-chloro-6-cyclopropylpicolinate (CAS: 2092260-66-5) is a critical intermediate frequently utilized in targeted drug development and agrochemical synthesis 1[1]. However, its unique structural motifs—a halogenated pyridine core coupled with a lipophilic cyclopropyl group—demand a highly specific, mechanistically grounded approach to Personal Protective Equipment (PPE) and operational handling. This guide provides a self-validating system for safe laboratory operations, ensuring strict compliance with 2[2] and 3[3].

Mechanistic Toxicology & Risk Assessment

To build a true culture of safety, researchers must understand the causality behind PPE selection. We do not mandate specialized barriers merely for regulatory compliance; we require them because of the molecule's underlying physical chemistry:

  • Enhanced Dermal Penetration (Lipophilicity): The addition of the cyclopropyl substituent significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly penetrate the lipid bilayers of the stratum corneum upon skin contact. Standard thin latex provides an insufficient barrier against lipophilic organic compounds.

  • Sensitization and Reactivity: Halogenated pyridines are established skin and respiratory irritants, and frequently act as sensitizers 4[4]. The electron-withdrawing nature of the chloro group and the ester moiety makes the pyridine ring susceptible to nucleophilic attack by biological nucleophiles (e.g., skin proteins), which can trigger allergic contact dermatitis.

  • Hydrolytic Byproducts: If inhaled as an aerosolized powder, the methyl ester can undergo enzymatic hydrolysis in the moist environment of the respiratory tract. This reaction releases 4-chloro-6-cyclopropylpicolinic acid and methanol, causing localized mucosal irritation and potential respiratory distress 5[5].

Tiered PPE Matrix

Based on 6[6] for pyridine derivatives, the following PPE matrix must be strictly adhered to based on the scale of your operation.

PPE CategoryAnalytical Scale (<1g)Preparative Scale (>10g) or SolutionsCausality / Scientific Rationale
Hand Protection Single Nitrile (4 mil)Double-gloving: Butyl rubber over NitrileNitrile provides basic particulate protection. Butyl rubber is required for solvent-dissolved picolinates to prevent rapid breakthrough[6].
Eye/Face Protection ANSI Z87.1 Safety GlassesChemical Splash Goggles + Face ShieldPrevents ocular exposure to reactive halogenated dust or solvent splashes[7][8].
Body Protection Flame-resistant (FR) Lab CoatTyvek® Sleeves or Chemical Apron over FR CoatPrevents lipophilic powder from settling on and penetrating porous street clothing[8].
Respiratory Handled in Chemical Fume HoodN95/FFP3 Particulate Respirator (if outside hood)Mitigates inhalation of hydrolyzable ester dust and limits exposure to respiratory irritants[3][5].
High-Containment Handling & Spill Response Workflow

G Start Phase 1: Pre-Operation Verify Hood & Don PPE Weighing Phase 2: Active Handling Weighing & Transfer Start->Weighing Spill Spill Detected? Weighing->Spill Containment Phase 3A: Spill Containment Isolate & Absorb Spill->Containment Yes (Spill Event) Completion Phase 3C: Standard Completion Seal Containers Spill->Completion No (Normal Ops) Decon Phase 3B: Decontamination Solvent Wash (EtOH/Water) Containment->Decon Doffing Phase 4: Doffing & Disposal Remove PPE & Log Waste Decon->Doffing Completion->Doffing

Operational workflow for handling Methyl 4-chloro-6-cyclopropylpicolinate, including spill logic.

Operational Workflows (Step-by-Step Methodologies)
Protocol 1: Preparation and Donning (Self-Validating System)
  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm). Validation: Check the digital monitor or use a Kimwipe taped to the sash to visually confirm inward airflow before opening the chemical container.

  • Base Layer Donning: Put on long pants, closed-toe shoes, and a flame-resistant (FR) lab coat 7[7]. Ensure the coat is fully buttoned to the neck to protect the upper chest.

  • Double-Gloving Strategy: Don a pair of inner nitrile gloves. Pull the cuffs of the lab coat over the inner gloves. Don the outer gloves (Butyl or heavy-duty Nitrile) and pull them over the lab coat cuffs. Causality: This creates a shingled barrier that prevents fine powders from migrating up the sleeve during transfer.

Protocol 2: Weighing and Transfer Methodology
  • Static Elimination: Halogenated organic powders are highly prone to static charge buildup, which can cause them to aerosolize and bypass the fume hood's containment. Pass a static eliminator (e.g., antistatic ionizer gun) over the weighing spatula and analytical balance prior to opening the vial.

  • Closed-System Transfer: Tare the receiving vial with its cap on. Open the source bottle of Methyl 4-chloro-6-cyclopropylpicolinate only inside the deepest part of the fume hood (at least 6 inches from the sash).

  • Execute Transfer: Transfer the powder smoothly using a static-free spatula. Immediately recap both the source bottle and the receiving vial before removing them from the hood.

Protocol 3: Spill Response and Decontamination

In the event of a spill, standard water-based cleanup is ineffective due to the compound's high lipophilicity.

  • Isolate and Evacuate: If the spill occurs outside the fume hood, immediately alert nearby personnel, isolate the area, and eliminate all ignition sources 4[4].

  • Absorb and Neutralize: For solid spills, do not dry sweep , as this generates hazardous dust. Cover the powder with damp sand or a commercial absorbent pad wetted with a 50/50 mixture of ethanol and water. Causality: The ethanol breaks the lipophilic barrier of the cyclopropyl group, while the water aids in capturing the powder without creating a highly flammable vapor cloud.

  • Solvent Wash: Wipe the area with the ethanol/water mixture, moving from the outside of the spill toward the center to prevent spreading the contaminant.

Disposal Plan
  • Chemical Waste: Unused Methyl 4-chloro-6-cyclopropylpicolinate and any solvent mixtures containing it must be collected in a compatible, clearly labeled hazardous waste carboy (typically designated for halogenated organic waste). Do not mix with strong acids or oxidizers, as pyridine derivatives can react exothermically 5[5].

  • PPE Disposal: All outer gloves, absorbent pads, and contaminated paper towels used during handling or spill cleanup must be treated as solid hazardous waste. Place them in a sealed, labeled poly-bag and dispose of them via the facility's hazardous waste management stream. Never dispose of chemically contaminated PPE in regular municipal trash.

References
  • Title: Buy 2',5-Difluoro-1-arabinosyluridine monophosphate (EVT-12966897) - EvitaChem (Contains Methyl 4-chloro-6-cyclopropylpicolinate CAS 2092260-66-5 catalog data)
  • Source: ncsu.
  • Title: Personal Protective Equipment (PPE)
  • Source: clarionsafety.
  • Source: cdc.
  • Source: cdc.
  • Source: noaa.
  • Source: fishersci.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.